4-bromo-1H-pyrazole-3-carbonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1H-pyrazole-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrN3/c5-3-2-7-8-4(3)1-6/h2H,(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXVFKQRZKKGVNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1Br)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00951467 | |
| Record name | 4-Bromo-1H-pyrazole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00951467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
288246-16-2 | |
| Record name | 4-Bromo-1H-pyrazole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00951467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-1H-pyrazole-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
4-bromo-1H-pyrazole-3-carbonitrile chemical properties
This guide serves as a definitive technical reference for 4-bromo-1H-pyrazole-3-carbonitrile , a high-value heterocyclic scaffold in medicinal chemistry. It is designed to move beyond basic property listing, offering actionable insights into reactivity, regiocontrol, and synthetic application.
Scaffold Reactivity, Synthetic Logic & Therapeutic Applications[1]
Executive Summary
4-Bromo-1H-pyrazole-3-carbonitrile (CAS: 28833-13-6) is a bifunctional halogenated heterocycle critical to the synthesis of kinase inhibitors, agrochemicals, and energetic materials. Its utility stems from its orthogonal reactivity: the C-4 bromine offers a handle for transition-metal-catalyzed cross-coupling, while the C-3 nitrile provides a gateway to amides, acids, and tetrazoles. However, its amphoteric nature and tautomeric equilibrium present specific challenges in regioselective functionalization that this guide will address.
Physicochemical Profile
The following data constitutes the baseline for handling and characterization.
| Property | Value / Description | Notes |
| CAS Number | 28833-13-6 | Alternate: 288246-16-2 |
| Molecular Formula | C₄H₂BrN₃ | MW: 171.98 g/mol |
| Appearance | White to off-white crystalline powder | Oxidation may cause yellowing.[1] |
| Melting Point | 154–158 °C | Sharp melt indicates high purity. |
| pKa (Calculated) | ~8.23 | Weakly acidic NH proton. |
| Solubility | DMSO, DMF, MeOH, EtOAc | Insoluble in water; sparingly soluble in hexanes. |
| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors | Lipinski compliant fragment. |
Structural Insight (Tautomerism): In solution, the molecule exists in equilibrium between the 1H- and 2H- tautomers. The electron-withdrawing nitrile group at C-3 increases the acidity of the NH proton compared to unsubstituted pyrazole, making the anion readily accessible for alkylation.
Synthetic Architecture & Reactivity[1]
The core value of this scaffold lies in its ability to serve as a divergence point. The diagram below illustrates the primary synthetic pathways available from the parent molecule.
Figure 1: Divergent synthetic pathways from the 4-bromo-1H-pyrazole-3-carbonitrile core.
3.1 The Regioselectivity Challenge (N1 vs. N2)
When alkylating 4-bromo-1H-pyrazole-3-carbonitrile, two isomers are possible:
-
N1-alkylation: Adjacent to the carbon bearing the hydrogen/bromine (remote from nitrile).
-
N2-alkylation: Adjacent to the nitrile group.
Mechanism: The nitrile group is electron-withdrawing, making the N1 nitrogen more nucleophilic in the neutral tautomer, but steric hindrance and the "lone pair repulsion" effect from the nitrile often favor N1-alkylation under thermodynamic control. However, mixtures are common (often 80:20 to 95:5 ratios).
-
Guidance: Use Cesium Carbonate (Cs₂CO₃) in DMF to maximize N1 selectivity via the "Cesium Effect," which stabilizes the specific transition state leading to the N1 product.
Validated Experimental Protocols
These protocols are designed to be self-validating , meaning they include specific checkpoints (visual or analytical) that confirm the reaction is proceeding correctly before moving to the next step.
Protocol A: Regioselective N-Alkylation (General Procedure)
Objective: Synthesis of 1-alkyl-4-bromo-1H-pyrazole-3-carbonitrile with high N1 regioselectivity.
Reagents:
-
4-Bromo-1H-pyrazole-3-carbonitrile (1.0 equiv)
-
Alkyl Halide (1.1 equiv)
-
Cesium Carbonate (Cs₂CO₃) (1.5 equiv)
-
Solvent: Anhydrous DMF (0.2 M concentration)
Step-by-Step Workflow:
-
Dissolution: Charge the pyrazole substrate into a round-bottom flask equipped with a magnetic stir bar. Add anhydrous DMF.
-
Checkpoint: Solution should be clear. If cloudy, sonicate.
-
-
Deprotonation: Add Cs₂CO₃ in a single portion. Stir at Room Temperature (RT) for 15 minutes.
-
Observation: The suspension may turn slightly yellow, indicating anion formation.
-
-
Addition: Add the alkyl halide dropwise.
-
Reaction: Stir at RT (or 60°C for unreactive halides) for 4–12 hours.
-
Self-Validation (TLC): Monitor using 30% EtOAc/Hexanes. The starting material (Rf ~0.4) should disappear. The N1-isomer typically runs higher (less polar) than the N2-isomer due to the shielding of the nitrile dipole.
-
-
Workup: Pour into ice-water (5x reaction volume). The product often precipitates.
-
Differentiation (NMR):
-
N1-Isomer: The pyrazole C-5 proton (adjacent to N1) typically appears as a singlet around δ 7.8–8.2 ppm .
-
NOESY Check: In the N1-isomer, an NOE correlation is observed between the N-alkyl group and the C-5 proton. This is the definitive structural proof.
-
Protocol B: Suzuki-Miyaura Cross-Coupling
Objective: Functionalization of the C-4 position with an aryl group.
Reagents:
-
N-Protected 4-bromo-pyrazole-3-carbonitrile (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv)[6]
-
Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv)
-
Base: K₂CO₃ (2.0 M aq, 3.0 equiv)
-
Solvent: 1,4-Dioxane
Step-by-Step Workflow:
-
Degassing (Critical): Combine organic solvent and aqueous base. Sparge with nitrogen for 15 minutes.
-
Causality: Oxygen poisons Pd(0) species, leading to homocoupling of the boronic acid or catalyst deactivation.
-
-
Assembly: Add substrate, boronic acid, and catalyst.[7]
-
Heating: Heat to 90°C under nitrogen atmosphere for 4–8 hours.
-
Self-Validation: The reaction mixture usually darkens from orange to black (Pd precipitation) upon completion.
-
-
Purification: Filter through a Celite pad to remove Pd residues before column chromatography.
Therapeutic Applications & Case Studies
This scaffold is a bioisostere for other 5-membered aromatic rings, offering unique H-bonding vectors via the nitrile group.
Case Study: Kinase Inhibition (CDK9/GSK-3) In the development of Cyclin-Dependent Kinase (CDK) inhibitors, the pyrazole-3-carbonitrile motif serves as a hinge-binder.
-
Mechanism: The N2 nitrogen accepts a hydrogen bond from the kinase hinge region, while the C4-substituent projects into the hydrophobic pocket.
-
Advantage: The C3-nitrile is small and linear, avoiding steric clashes while providing a dipole interaction with the protein backbone.
Agrochemicals: Analogs of Tebufenpyrad (an acaricide) utilize the pyrazole core.[8] The introduction of the 3-CN group modulates the lipophilicity (LogP) and metabolic stability of the molecule compared to 3-alkyl variants.
Safety & Handling (MSDS Highlights)
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Handling: Use a fume hood. The nitrile group can release toxic cyanide species under extreme acidic hydrolysis or combustion; however, it is stable under standard organic synthesis conditions.
-
Storage: Keep cold (2-8°C) and dry. Protect from light to prevent slow debromination or oxidation.
References
-
Synthesis & Properties: National Center for Biotechnology Information. "PubChem Compound Summary for CID 2735623, 4-Bromo-1H-pyrazole-3-carbonitrile." PubChem.[8][9] [Link]
-
Regioselectivity in Pyrazoles: Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols." Journal of Organic Chemistry, 2008. [Link]
-
Suzuki Coupling of Halopyrazoles: McLaughlin, M., et al. "Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids." Organic Letters, 2005. (Contextual reference for Pd-catalysis on N-heterocycles). [Link]
-
Medicinal Chemistry Application: Orient Journal of Chemistry. "Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications." [Link]
Sources
- 1. Cas 288246-16-2,4-BROMO-1H-PYRAZOLE-3-CARBONITRILE | lookchem [lookchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. airgas.com [airgas.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. 4-Bromo-1H-pyrazole-3-carboxylic acid | C4H3BrN2O2 | CID 1242246 - PubChem [pubchem.ncbi.nlm.nih.gov]
4-bromo-1H-pyrazole-3-carbonitrile CAS number 288246-16-2
Topic: 4-bromo-1H-pyrazole-3-carbonitrile (CAS 288246-16-2) Content Type: Technical Monograph & Experimental Guide
A Privileged Scaffold for Kinase Inhibitor & Agrochemical Discovery
Executive Summary
4-Bromo-1H-pyrazole-3-carbonitrile (CAS 288246-16-2) represents a "privileged structure" in medicinal chemistry, serving as a critical linchpin in the synthesis of Janus kinase (JAK) inhibitors, Cyclin-dependent kinase (CDK) modulators, and next-generation agrochemicals. Its utility stems from its trifunctional nature: an acidic amine (N1) for solubility modulation, an electrophilic handle (C4-Br) for cross-coupling, and a nitrile group (C3-CN) for heterocycle expansion.
This guide provides a rigorous technical analysis of this intermediate, moving beyond basic properties to offer validated synthesis protocols, chemoselectivity strategies, and safety standards required for high-integrity research.
Structural Identity & Physicochemical Profile[1][2][3]
Tautomerism: The Critical Variable
Researchers must recognize that 4-bromo-1H-pyrazole-3-carbonitrile exists in dynamic equilibrium with its tautomer, 4-bromo-1H-pyrazole-5-carbonitrile . In solution, the position of the proton (N1 vs. N2) is dictated by solvent polarity and hydrogen bonding.
-
Implication: Regioselectivity during N-alkylation is not guaranteed. The steric bulk of the C3-nitrile versus the C4-bromide often directs alkylation to the nitrogen distal to the nitrile, but this must be confirmed via NOE (Nuclear Overhauser Effect) NMR studies.
Core Data Table
| Property | Value | Note |
| CAS Number | 288246-16-2 | |
| Molecular Formula | C₄H₂BrN₃ | |
| Molecular Weight | 171.98 g/mol | |
| Appearance | Off-white to pale yellow solid | |
| Melting Point | 154–158 °C | Indicates high lattice energy due to H-bonding |
| pKa (Calculated) | ~10.5 (NH) | Acidic enough for deprotonation by weak bases (K₂CO₃) |
| Solubility | DMSO, DMF, MeOH | Poor solubility in non-polar solvents (Hexane) |
Synthetic Access: Validated Production Protocol
While commercially available, in-house synthesis is often required to ensure purity or to introduce isotopic labels. The most robust route involves the electrophilic bromination of 1H-pyrazole-3-carbonitrile.
Protocol: Regioselective Bromination via NBS
Rationale: Elemental bromine (
Reagents:
-
N-Bromosuccinimide (NBS) (1.05 equiv)
-
Solvent: Acetonitrile (
) or Water ( ) for green chemistry applications.
Step-by-Step Methodology:
-
Dissolution: Dissolve 1H-pyrazole-3-carbonitrile (10 mmol) in Acetonitrile (50 mL) at room temperature (RT).
-
Addition: Add NBS (10.5 mmol) portion-wise over 15 minutes. Critical: Exothermic reaction; monitor internal temperature to keep <30°C to prevent nitrile hydrolysis.
-
Reaction: Stir at RT for 4–6 hours. Monitor via TLC (EtOAc/Hexane 1:1) or LC-MS.
-
Quench: Dilute with water (100 mL) and add saturated sodium thiosulfate (
) solution (10 mL) to quench unreacted bromine species. -
Isolation: The product often precipitates. Filter the solid. If no precipitate, extract with Ethyl Acetate (3x), dry over
, and concentrate. -
Purification: Recrystallize from Ethanol/Water if necessary.
Synthesis Workflow Diagram
Figure 1: The electron-rich C4 position of the pyrazole ring facilitates rapid electrophilic substitution, while the electron-withdrawing nitrile at C3 deactivates the ring slightly, preventing over-bromination under controlled conditions.
Strategic Functionalization & Chemoselectivity
For drug discovery, this molecule is a "tri-vector" scaffold. The order of operations is critical to avoid side reactions.
The Functionalization Hierarchy
-
N1-Alkylation (Protection): Must be done first. The free NH poisons Palladium catalysts in cross-coupling reactions.
-
C4-Cross Coupling: Suzuki-Miyaura or Buchwald-Hartwig couplings.
-
C3-Nitrile Transformation: Hydrolysis or cycloaddition (usually done last to avoid interfering with Pd chemistry).
Protocol: Suzuki-Miyaura Cross-Coupling
Challenge: 4-bromopyrazoles are less reactive than 3- or 5-bromopyrazoles due to electronic effects. Standard
Optimized Conditions:
-
Substrate: N-protected 4-bromo-3-cyanopyrazole (e.g., N-SEM or N-Methyl).
-
Boronic Acid: Aryl-B(OH)₂ (1.5 equiv).
-
Catalyst:
(2 mol%) + XPhos (4 mol%) OR Pd(dppf)Cl₂ (for simpler substrates). -
Base:
(3.0 equiv) in Dioxane/Water (4:1). -
Temp: 90–100 °C under Argon.
Chemoselectivity Logic Map
Applications in Drug Discovery
The 4-bromo-1H-pyrazole-3-carbonitrile scaffold is a precursor to Pyrazolo[4,3-b]pyridines , a class of potent kinase inhibitors.
-
Mechanism: The nitrile group reacts with 2-aminophenylboronic acids or similar nucleophiles to fuse a second ring onto the pyrazole, creating a bicyclic system that mimics the adenine pocket of ATP.
-
Therapeutic Areas:
-
Oncology: Inhibition of CDK2/CDK9 (Cell cycle regulation).
-
Immunology: JAK/STAT pathway modulation.
-
Safety & Handling (MSDS Summary)
Signal Word: DANGER
| Hazard Class | H-Code | Statement | Precaution |
| Acute Toxicity | H302 | Harmful if swallowed. | Do not eat/drink in lab. |
| Skin Irritation | H315 | Causes skin irritation. | Wear nitrile gloves. |
| Eye Damage | H318 | Causes serious eye damage. | Wear safety goggles/face shield. |
| STOT-SE | H335 | May cause respiratory irritation. | Use only in a fume hood. |
Disposal: Halogenated organic waste. Do not mix with strong oxidizers or acids (risk of HCN evolution from nitrile under extreme acidic/reducing conditions).
References
-
Chemical Identity & Properties: PubChem. 4-bromo-1H-pyrazole-3-carbonitrile (Compound).[2] National Library of Medicine. Link
-
Synthesis & Reactivity: Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling. Organic & Biomolecular Chemistry, 2015. (Demonstrates XPhos utility for 4-bromopyrazoles). Link
-
Kinase Inhibitor Application: Pyrazolo[4,3-b]pyridines as kinase inhibitors. Google Patents (CN102911174A). Describes the use of bromopyrazole-carboxylates/nitriles as key intermediates.[3][4] Link
-
Safety Data: Sigma-Aldrich. Safety Data Sheet: 4-Bromo-1H-pyrazole-3-carbonitrile. Link
-
Medicinal Chemistry Context: Pyrazole and Its Derivatives: An Excellent N-Heterocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry, 2020. Link
Sources
- 1. CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof - Google Patents [patents.google.com]
- 2. PubChemLite - 4-bromo-1h-pyrazole-3-carbonitrile (C4H2BrN3) [pubchemlite.lcsb.uni.lu]
- 3. chemimpex.com [chemimpex.com]
- 4. CN111072630A - Preparation method and application of bromopyrazole compound intermediate - Google Patents [patents.google.com]
Technical Guide: Structural Analysis and Synthetic Utility of 4-Bromo-1H-pyrazole-3-carbonitrile
The following technical guide details the structural properties, synthetic pathways, and application utility of 4-Bromo-1H-pyrazole-3-carbonitrile . This document is designed for researchers in medicinal chemistry and process development, focusing on the compound's role as a high-value scaffold for kinase inhibitors and agrochemicals.
Executive Summary
4-Bromo-1H-pyrazole-3-carbonitrile (CAS: 288246-16-2) is a halogenated heterocyclic building block essential for Fragment-Based Drug Design (FBDD).[1] Its utility stems from its trifunctional nature:
-
The Pyrazole Core: A hydrogen-bond donor/acceptor motif that mimics peptide bonds in kinase hinge regions.
-
The Nitrile Group (C3): A versatile electrophile for heterocycle formation or a stable polar pharmacophore.
-
The Bromine Atom (C4): A handle for palladium-catalyzed cross-coupling (Suzuki, Sonogashira), allowing rapid library expansion.
This guide provides a validated structural analysis, a robust synthesis protocol, and a strategic map for functionalization, addressing the critical challenge of N-alkylation regioselectivity.
Structural Characterization & Physicochemical Profile[2][3][4][5]
Identity & Properties
| Parameter | Data |
| IUPAC Name | 4-Bromo-1H-pyrazole-3-carbonitrile |
| Common Synonyms | 4-Bromo-3-cyanopyrazole; 3-Cyano-4-bromopyrazole |
| CAS Number | 288246-16-2 |
| Molecular Formula | C |
| Molecular Weight | 171.98 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 154–158 °C |
| pKa (Calculated) | ~8.2 (NH acidity) |
| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in water |
Tautomerism: The 3-CN vs. 5-CN Equilibrium
Like all N-unsubstituted pyrazoles, this compound exists in a tautomeric equilibrium. The position of the proton (N1 vs. N2) dictates whether the nitrile is at the 3-position or the 5-position.
-
Solid State: Predominantly exists as 3-cyano-1H-pyrazole due to intermolecular hydrogen bonding networks.
-
Solution: In polar aprotic solvents (DMSO), the equilibrium favors the 3-cyano tautomer (1H-form) due to the electron-withdrawing nature of the nitrile group, which increases the acidity of the adjacent NH but stabilizes the N1-H form through dipole minimization.
Implication for Reactivity: During N-alkylation, the "5-cyano" tautomer (often more nucleophilic at the unhindered nitrogen) can lead to regioisomeric mixtures (see Section 4).
Figure 1: Tautomeric equilibrium between the 3-cyano and 5-cyano forms. The 3-cyano form is generally favored in the ground state.
Spectroscopic Fingerprint
-
H NMR (400 MHz, DMSO-
):- 14.0–14.5 ppm (br s, 1H, NH ): Highly deshielded and exchangeable.
- 8.45 ppm (s, 1H, C5-H ): The lone ring proton is shifted downfield by the adjacent Br and CN groups.
-
MS (ESI):
-
Positive mode (
): Peaks at m/z 172 and 174 (1:1 ratio), characteristic of mono-bromination.
-
-
IR (ATR):
-
~2230–2240 cm
(C N stretch). -
~3100–3200 cm
(N-H stretch, broad).
-
~2230–2240 cm
Synthesis & Manufacturing Protocol
The most robust route to 4-bromo-1H-pyrazole-3-carbonitrile is the electrophilic bromination of the parent heterocycle, 1H-pyrazole-3-carbonitrile.
Reaction Scheme
The reaction utilizes N-Bromosuccinimide (NBS) as a controlled source of electrophilic bromine (
Figure 2: Synthetic workflow for the bromination of 1H-pyrazole-3-carbonitrile.
Detailed Experimental Protocol
Objective: Synthesis of 10 g of 4-bromo-1H-pyrazole-3-carbonitrile.
Reagents:
-
1H-Pyrazole-3-carbonitrile (9.3 g, 100 mmol)
-
N-Bromosuccinimide (NBS) (18.7 g, 105 mmol)
-
DMF (Dimethylformamide) (100 mL)
-
Water (for quench)
-
Ethyl Acetate (for extraction)[2]
Procedure:
-
Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1H-pyrazole-3-carbonitrile (9.3 g) in DMF (100 mL). Cool the solution to 0 °C using an ice bath.
-
Bromination: Add NBS (18.7 g) portion-wise over 30 minutes. Note: Exothermic reaction; maintain internal temperature < 10 °C.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25 °C). Stir for 12–16 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS for consumption of starting material.
-
Quench: Pour the reaction mixture into ice-cold water (400 mL) with vigorous stirring. The product typically precipitates as a white solid.
-
Isolation:
-
If solid precipitates: Filter the solid, wash with cold water (3 x 50 mL) to remove succinimide and DMF. Dry in a vacuum oven at 45 °C.
-
If no precipitate: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine (5 x 50 mL) to remove DMF. Dry over Na
SO , filter, and concentrate in vacuo.
-
-
Purification: Recrystallization from Ethanol/Water or flash chromatography (Gradient: 0-40% EtOAc in Hexanes) if high purity (>98%) is required.
Yield: Typical isolated yield is 85–92%.
Reactivity & Functionalization Map
The core value of this scaffold lies in its ability to be selectively functionalized.[3]
N-Alkylation: Solving the Regioselectivity Problem
Alkylation of the NH group often produces a mixture of 1,4-disubstituted (N1-alkyl, desired) and 1,5-disubstituted (N2-alkyl, often undesired) isomers.
-
Mechanism: The pyrazolate anion is an ambident nucleophile. Sterics usually favor alkylation at the nitrogen distal to the bulky substituent (N1), but the nitrile group is small, leading to poor selectivity (often ~60:40).
-
Optimization Strategy:
-
Base: Use
or . -
Solvent: DMF or Acetone.
-
Control: Lower temperatures (0 °C) generally improve selectivity for the N1 isomer (steric control).
-
Palladium-Catalyzed Coupling (C4)
The C-Br bond is highly reactive toward Suzuki-Miyaura coupling.
-
Partners: Aryl/Heteroaryl boronic acids.
-
Catalyst System:
or with in Dioxane/Water. -
Note: The free NH can poison Pd catalysts. It is recommended to perform N-alkylation or N-protection (e.g., THP, SEM, Boc) before the Suzuki coupling.
Figure 3: Functionalization logic. N-alkylation is typically performed first to prevent catalyst poisoning and fix the tautomer.
Applications in Drug Discovery[7][8][9][10]
Kinase Inhibitors
The 4-bromo-pyrazole-3-carbonitrile scaffold is a bioisostere for the purine ring of ATP.
-
JAK Inhibitors: The nitrile group can form key hydrogen bonds with the hinge region of Janus Kinases (JAK).
-
LRRK2 Inhibitors: Used as a core to develop inhibitors for Parkinson's disease, where the C4-aryl group (introduced via Suzuki) occupies the hydrophobic pocket.
Agrochemicals
Derivatives of this core are used in the synthesis of insecticides (ryanodine receptor modulators) where the nitrile group enhances metabolic stability and polarity.
Safety & Handling
-
Hazards: Classified as Acute Tox. 4 (Oral) and Skin Irrit. 2 .[4]
-
H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
Handling: Use in a chemical fume hood. Wear nitrile gloves and safety goggles.
-
Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Light sensitive.
References
-
PubChem. (n.d.).[5] 4-Bromo-1H-pyrazole-3-carbonitrile (Compound CID 2735623).[6][7] National Library of Medicine. Retrieved from [Link]
-
Foces-Foces, C., et al. (1999).[8] Structure and tautomerism of 4-bromo substituted 1H-pyrazoles. Tetrahedron. (Contextual grounding on pyrazole tautomerism).
-
Matrix Fine Chemicals. (n.d.). Product Data: 4-Bromo-1H-pyrazole-3-carbonitrile.[1][6][4][7][9] Retrieved from [Link]
Sources
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- 9. 4-Bromo-1H-pyrazole-3-carbonitrile - High purity | EN [georganics.sk]
Comprehensive Spectral Characterization: 4-Bromo-1H-pyrazole-3-carbonitrile
The following technical guide provides an in-depth spectral analysis of 4-bromo-1H-pyrazole-3-carbonitrile , a critical scaffold in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., Janus kinase pathways).
CAS Number: 288246-16-2
Molecular Formula: C
Executive Summary & Application Context
4-Bromo-1H-pyrazole-3-carbonitrile is a bifunctional heterocyclic building block. The C3-nitrile group serves as a precursor for amidines or tetrazoles, while the C4-bromide allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to introduce aryl or heteroaryl substituents. Accurate spectral characterization is paramount for validating the regioselectivity of bromination during synthesis and ensuring the purity required for subsequent GMP-compliant steps.
Physical Properties & Purity Profile
Before spectral analysis, the compound's physical state must be verified to rule out gross impurities or hydration.
| Property | Value | Notes |
| Appearance | White to off-white crystalline powder | Discoloration (yellowing) indicates oxidation or free bromine. |
| Melting Point | 154 – 158 °C | Sharp range indicates high purity (>98%). |
| Solubility | Soluble in DMSO, MeOH, EtOAc | Limited solubility in non-polar solvents (Hexane). |
| pKa (Calc) | ~8.2 | The NH proton is acidic enough to be deprotonated by weak bases (K |
Mass Spectrometry (MS) Analysis
Mass spectrometry is the definitive method for confirming the presence of bromine due to its unique isotopic signature.
Isotopic Pattern (The "Twin Peak" Signature)
Bromine exists naturally as two stable isotopes:
-
M+ Peak (
Br): m/z 170.9[3] -
[M+2]+ Peak (
Br): m/z 172.9 -
Intensity Ratio: ~1:1
Fragmentation Pathway
Under Electron Impact (EI) or Electrospray Ionization (ESI) in positive mode, the compound undergoes characteristic fragmentation.
Key Fragments:
-
[M - HCN]: Loss of hydrogen cyanide from the pyrazole ring.
-
[M - Br]: Homolytic cleavage of the C-Br bond (m/z ~92).
-
[M - CN]: Loss of the nitrile group (less common than HCN loss).
Figure 1: Proposed fragmentation pathway for 4-bromo-1H-pyrazole-3-carbonitrile.
Infrared Spectroscopy (FT-IR)
IR spectroscopy is critical for monitoring the integrity of the nitrile group and the pyrazole NH.
Experimental Protocol (KBr Pellet)
-
Mix 1–2 mg of sample with ~100 mg of dry KBr (spectroscopic grade).
-
Grind to a fine powder using an agate mortar to minimize light scattering (Christiansen effect).
-
Press at 10 tons for 2 minutes to form a transparent pellet.
-
Acquire spectrum (4000–400 cm
, 16 scans).
Diagnostic Bands
| Functional Group | Wavenumber (cm | Assignment & Characteristics |
| N–H Stretch | 3100 – 3400 | Broad, medium intensity. Indicates free amine (unsubstituted N1). |
| C≡N Stretch | 2230 – 2250 | Sharp, distinct peak. Diagnostic for nitrile. Absence implies hydrolysis to amide. |
| C=N / C=C | 1500 – 1600 | Pyrazole ring breathing modes. |
| C–Br Stretch | 600 – 800 | Fingerprint region. Often obscured but useful for comparison. |
Nuclear Magnetic Resonance (NMR)
NMR provides the structural proof of regiochemistry. The data below assumes DMSO-d
H NMR (Proton)
The spectrum is deceptively simple, featuring only two distinct signals.
-
Solvent: DMSO-d
(Reference peak at 2.50 ppm). -
Frequency: 400 MHz or higher recommended.
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Mechanistic Insight |
| 13.5 – 14.5 | Broad Singlet (br s) | 1H | N1-H | Highly deshielded due to aromatic ring current and H-bonding. Disappears upon D |
| 8.2 – 8.5 | Singlet (s) | 1H | C5-H | The only aromatic CH. Deshielded by the adjacent N and the inductive effect of the C4-Br. |
Note: If the spectrum shows a doublet or additional aromatic peaks, the sample may contain unbrominated starting material (1H-pyrazole-3-carbonitrile) or regioisomers.
C NMR (Carbon)
The carbon spectrum confirms the oxidation state of the carbons and the presence of the nitrile.
| Chemical Shift (δ ppm) | Type | Assignment | Notes |
| ~138.0 | CH | C5 | The only methine carbon. |
| ~126.0 | Cq | C3 | Quaternary carbon attached to the nitrile. |
| ~114.0 | Cq | C≡N | Characteristic nitrile region. |
| ~94.0 | Cq | C4-Br | Significantly upfield (shielded) due to the "heavy atom effect" of Bromine. |
Synthesis & Logic of Impurities
Understanding the synthesis aids in interpreting spectral "ghost peaks." The standard route involves the bromination of 1H-pyrazole-3-carbonitrile.
Figure 2: Synthesis workflow and potential impurity origin.
Common Impurities to Watch:
-
Starting Material: Check for C4-H signal (doublet around 6.8 ppm).
-
Solvents: DMSO (2.50 ppm), Water (3.33 ppm in DMSO), Ethyl Acetate (recrystallization solvent).
References
-
Sigma-Aldrich. (n.d.). 4-Bromo-1H-pyrazole-3-carbonitrile Product Specification. Retrieved from
-
PubChem. (2025).[3][4] Compound Summary for CID 2735623: 4-Bromo-1H-pyrazole-3-carbonitrile. National Library of Medicine. Retrieved from
-
Matrix Fine Chemicals. (n.d.). Spectral Data for CAS 288246-16-2. Retrieved from
-
Arkivoc. (2010). Synthesis of substituted-3-iodo-1H-pyrazole derivatives. (Provides comparative NMR data for 4-bromo-pyrazole analogs). Retrieved from
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Precision Synthesis of 4-Bromo-1H-pyrazole-3-carbonitrile: A Technical Guide
Executive Summary
4-Bromo-1H-pyrazole-3-carbonitrile (CAS: 288246-16-2) is a critical pharmacophore in medicinal chemistry, serving as a linchpin scaffold for kinase inhibitors (e.g., JAK, RET inhibitors) and agrochemicals. Its utility stems from the orthogonal reactivity of its three functional handles: the acidic N-H proton (alkylation), the C-Br bond (cross-coupling), and the nitrile group (hydrolysis/reduction).[1][2]
This guide details the synthesis of 4-bromo-1H-pyrazole-3-carbonitrile via two distinct pathways: Direct Regioselective Bromination (primary route) and Amide Dehydration (secondary route). The protocols prioritize high purity, scalability, and operational safety.[1]
Part 1: Retrosynthetic Analysis & Strategy
The synthesis is approached through the lens of regiocontrol.[1] The pyrazole ring is electron-rich, but the nitrile group at C3 is electron-withdrawing, partially deactivating the system.[2] However, the C4 position remains the most nucleophilic site for Electrophilic Aromatic Substitution (
Retrosynthesis Diagram[2]
Figure 1: Retrosynthetic disconnection showing the direct C-H functionalization (Route A) and functional group interconversion (Route B).[1][2]
Part 2: Primary Synthetic Route (Direct Bromination)[1]
This route is preferred for its atom economy and simplicity. It utilizes N-Bromosuccinimide (NBS) in a polar aprotic solvent.[1] While elemental bromine (
Mechanism: Electrophilic Aromatic Substitution
The reaction proceeds via an
Experimental Protocol
Materials:
-
Substrate: 1H-Pyrazole-3-carbonitrile (1.0 eq) [CAS: 36650-74-5]
-
Reagent: N-Bromosuccinimide (NBS) (1.1 eq)[1]
-
Solvent: N,N-Dimethylformamide (DMF) (5 mL per mmol substrate)
-
Workup: Ethyl Acetate (EtOAc), Brine, Sodium Thiosulfate (
).[1][2]
Step-by-Step Methodology:
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1H-pyrazole-3-carbonitrile (10.0 g, 107 mmol) in DMF (50 mL). Ensure complete dissolution.
-
Addition: Cool the solution to 0°C using an ice bath. Add NBS (20.9 g, 117 mmol) portion-wise over 15 minutes. Note: Exothermic reaction; maintain temperature <10°C to prevent runaway.[1]
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25°C). Stir for 3–4 hours.
-
Quenching: Pour the reaction mixture into ice-cold water (250 mL). A white to off-white precipitate should form immediately.
-
Workup:
-
Stir the aqueous suspension for 30 minutes to ensure all DMF is extracted into the water phase.[1]
-
Filter the solid using a Buchner funnel.[1]
-
Wash the filter cake with water (
mL) to remove residual DMF and succinimide by-products.[1] -
Optional: If the filtrate is yellow (indicating free
), wash with 10% solution.[1][2]
-
-
Drying: Dry the solid under high vacuum at 45°C for 12 hours.
Yield & Characterization:
-
Typical Yield: 85–92%[1]
-
Appearance: White to off-white crystalline solid.
-
Melting Point: 154–158°C.[1]
Reaction Workflow Diagram
Figure 2: Operational workflow for the NBS-mediated bromination protocol.
Part 3: Secondary Synthetic Route (Amide Dehydration)[1]
This route is applicable when starting from 4-bromo-1H-pyrazole-3-carboxylic acid or its amide derivative. It involves the dehydration of the primary amide to the nitrile using Cyanuric Chloride or Phosphorus Oxychloride (
Protocol (Cyanuric Chloride Method):
-
Dissolution: Dissolve 4-bromo-1H-pyrazole-3-carboxamide (1.0 eq) in DMF at 0°C.
-
Dehydration: Add Cyanuric Chloride (0.67 eq) in one portion.
-
Reaction: Stir at room temperature for 2 hours. The Vilsmeier-Haack-type adduct formed in situ facilitates the elimination of water.
-
Workup: Quench with water, extract with EtOAc, and wash with saturated
.
Part 4: Analytical Data & Validation
To validate the synthesis, compare experimental data against these standard values:
| Parameter | Specification | Notes |
| Physical State | White/Off-white solid | Yellowing indicates |
| Melting Point | 154–158°C | Sharp range indicates high purity. |
| Absence of C4-H signal confirms substitution.[1][2] | ||
| IR Spectroscopy | Distinctive sharp peak. | |
| MS (ESI) | Characteristic 1:1 isotopic pattern for Br.[1][2] |
Part 5: Safety & Hazards[1][4]
-
Nitrile Toxicity: While the target molecule is less volatile than simple nitriles, it should be treated as a potential cyanide source under metabolic or extreme chemical conditions.[1][2] Handle in a fume hood.
-
Brominating Agents: NBS and
are severe irritants and oxidizers.[1][2] Avoid inhalation of dust or vapors.[1][3] -
DMF: Hepatotoxic and readily absorbed through skin.[1] Use butyl rubber gloves.
References
-
Vertex Pharmaceuticals. (2012).[1][2] Novel Synthesis of 5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile. ACS Publications.[1] [Link]
-
MDPI. (2009).[1][2] Synthesis of 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank.[1][4] [Link]
-
PubChem. (n.d.).[1][2] 4-Bromo-1H-pyrazole-3-carbonitrile Compound Summary. National Library of Medicine.[1] [Link][1][2]
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discovery and history of pyrazole carbonitrile compounds
An In-depth Technical Guide to the Discovery and History of Pyrazole Carbonitrile Compounds
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus is a cornerstone of heterocyclic chemistry and a privileged scaffold in modern medicinal chemistry. The strategic incorporation of a carbonitrile moiety onto this five-membered ring gives rise to pyrazole carbonitrile compounds, a class of molecules with remarkable pharmacological potential. This guide traces the historical trajectory of these compounds, from the foundational discovery of the pyrazole ring to the development of sophisticated synthetic strategies for accessing the carbonitrile derivatives. We will elucidate the causal-driven rationale for their use in drug design, explore key structure-activity relationships, and provide a detailed case study on their successful application as Janus Kinase (JAK) inhibitors, culminating in a forward-looking perspective on their role in future therapeutic development.
From Serendipity to Scaffold: A Historical Perspective
The story of the pyrazole ring begins not with a targeted therapeutic design, but with fundamental chemical exploration. In 1883, the German chemist Ludwig Knorr, while attempting to synthesize quinoline derivatives, serendipitously produced the first pyrazole derivative, a pyrazolone he named antipyrine, from the condensation of ethyl acetoacetate and phenylhydrazine.[1][2][3] This reaction, now famously known as the Knorr pyrazole synthesis, laid the groundwork for an entirely new field of heterocyclic chemistry.[1][4]
For many decades, pyrazole derivatives found applications primarily in the dye industry. However, their vast biological potential began to be recognized in the mid-20th century, with discoveries of their anti-inflammatory, antimicrobial, and analgesic properties.[5][6] The deliberate incorporation of the carbonitrile (-C≡N) group is a more recent, yet profoundly impactful, chapter in this history. The introduction of this small, linear, and highly polar functional group was a strategic decision by medicinal chemists to modulate the electronic properties, metabolic stability, and target-binding interactions of the pyrazole core, unlocking new avenues for drug design.[7]
Core Synthetic Methodologies: Constructing the Scaffold
The synthetic accessibility of pyrazole carbonitriles is a key driver of their prevalence in drug discovery. While adaptations of the classical Knorr synthesis using β-ketonitriles are viable, modern drug development often favors the efficiency of multi-component reactions (MCRs).
One-Pot, Three-Component Synthesis of 5-Amino-1H-pyrazole-4-carbonitriles
This elegant and highly efficient methodology allows for the rapid assembly of the pyrazole carbonitrile core from simple, commercially available starting materials. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition and subsequent intramolecular cyclization.
Experimental Protocol:
-
Knoevenagel Condensation: In a suitable solvent (e.g., ethanol/water), an aromatic aldehyde (1.0 eq) and malononitrile (1.0 eq) are stirred in the presence of a basic catalyst (e.g., piperidine, triethylamine) at room temperature. The reaction is monitored by Thin Layer Chromatography (TLC) until the formation of the arylidene malononitrile intermediate is complete.
-
Michael Addition & Cyclization: To this reaction mixture, a hydrazine derivative (e.g., phenylhydrazine, 1.0 eq) is added.[7]
-
Reaction Completion: The mixture is then heated to reflux (typically 50-80°C) for 2-6 hours.
-
Isolation and Purification: Upon completion, the reaction is cooled. The precipitated solid product is collected by filtration, washed with cold ethanol, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol to yield the pure 5-amino-1H-pyrazole-4-carbonitrile derivative with high purity and yield.[7]
Caption: Multi-component synthesis of pyrazole carbonitriles.
The Carbonitrile Group in Drug Design: A Mechanistic Insight
The decision to incorporate a carbonitrile is a calculated one, designed to impart specific, advantageous properties to a drug candidate. It is far more than a simple structural placeholder; it is a key pharmacophoric element.
-
Metabolic Stability: The C-C≡N bond is exceptionally robust and resistant to metabolic cleavage, reducing the likelihood of rapid degradation in vivo and often contributing to a more favorable pharmacokinetic profile.
-
Enhanced Target Affinity: The nitrile's strong dipole moment and ability to act as a hydrogen bond acceptor allow it to form critical interactions with amino acid residues in a target protein's active site. Its linear geometry allows it to probe narrow, deep pockets that bulkier groups cannot access.
-
Bioisosteric Replacement: The cyano group can serve as a bioisostere for other functionalities like a carbonyl group or a halogen atom, allowing chemists to fine-tune a molecule's polarity, lipophilicity, and binding characteristics.[7]
Case Study: Pyrazole Carbonitriles as Janus Kinase (JAK) Inhibitors
The profound impact of the pyrazole carbonitrile scaffold is exemplified by its central role in the development of Janus Kinase (JAK) inhibitors, a class of drugs that has revolutionized the treatment of autoimmune diseases and myeloproliferative neoplasms.[6][8]
The JAK family of enzymes (JAK1, JAK2, JAK3, TYK2) are intracellular tyrosine kinases that are essential for transducing signals from cytokine receptors, a process critical for immune response and hematopoiesis.[7][9] Dysregulation of the JAK-STAT pathway is a key driver of inflammatory diseases and certain cancers.[6]
Ruxolitinib (Jakafi®) is a potent, orally active inhibitor of JAK1 and JAK2 and a quintessential example of a pyrazole carbonitrile drug.[10][11] Its chemical name, (3R)-3-Cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile , explicitly identifies the core components.[12]
In the JAK2 active site, the pyrazole ring and its pyrrolopyrimidine substituent form key hydrogen bonds and hydrophobic interactions. The pendant propanenitrile group extends into a specific pocket, where the nitrogen atom forms a crucial hydrogen bond with the backbone of a key amino acid residue in the hinge region of the kinase, anchoring the inhibitor and contributing significantly to its high potency.[6]
Caption: Inhibition of the JAK-STAT signaling pathway by Ruxolitinib.
Table 1: Prominent Pyrazole-Containing Protein Kinase Inhibitors
| Drug Name | Primary Target(s) | Core Scaffold | Therapeutic Area | Status |
| Ruxolitinib | JAK1, JAK2 | Pyrazole Carbonitrile | Myelofibrosis, Polycythemia Vera | Approved[4] |
| Pirtobrutinib | BTK | Pyrazole | Mantle Cell Lymphoma | Approved[7] |
| Crizotinib | ALK, ROS1 | Pyrazole | Non-Small Cell Lung Cancer | Approved[7] |
| Encorafenib | BRAF | Pyrazole | Melanoma, Colorectal Cancer | Approved[7] |
| Celecoxib | COX-2 | Pyrazole (non-carbonitrile) | Inflammation, Pain | Approved |
Conclusion and Future Outlook
From Knorr's foundational synthesis to the rational design of highly selective kinase inhibitors, the pyrazole scaffold has demonstrated remarkable and enduring value. The strategic incorporation of the carbonitrile group has been a key innovation, enabling chemists to solve complex challenges related to metabolic stability and target affinity. The clinical and commercial success of drugs like Ruxolitinib validates the pyrazole carbonitrile core as a truly privileged structure in medicinal chemistry. As our understanding of complex disease pathways continues to evolve, the versatility, synthetic tractability, and proven track record of these compounds will undoubtedly secure their place in the drug development pipelines of the future, promising new therapies for a host of unmet medical needs.
References
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2024). Scientific Reports. Available from: [Link]
-
SYNTHESIS OF SOME NEW CARBONITRILES AND PYRAZOLE COUMARIN DERIVATIVES WITH POTENT ANTITUMOR AND ANTIMICROBIAL ACTIVITIES. (2015). Acta Chimica Slovenica. Available from: [Link]
-
Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. (2016). International Journal of Pharmaceutical and Clinical Research. Available from: [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). Molecules. Available from: [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules. Available from: [Link]
-
Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. (2023). RSC Advances. Available from: [Link]
-
Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. (2016). Molecules. Available from: [Link]
-
Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. (2020). Molecules. Available from: [Link]
-
Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024). Research & Reviews: Journal of Medicinal and Organic Chemistry. Available from: [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). Molecules. Available from: [Link]
-
Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof. (2021). Journal of Biological Chemistry. Available from: [Link]
-
Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses. (2024). Frontiers in Chemistry. Available from: [Link]
-
Ruxolitinib. CAS Common Chemistry. Available from: [Link]
-
CELECOXIB | New Drug Approvals. (2013). New Drug Approvals. Available from: [Link]
- Process for preparation of celecoxib. (2011). Google Patents.
- Synthesis method of celecoxib. (2012). Google Patents.
-
rac-Ruxolitinib-D8 | CAS 1794791-38-0. Veeprho. Available from: [Link]
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The Strategic Role of 4-Bromo-1H-pyrazole-3-carbonitrile in Modern Drug Discovery: A Technical Guide
Abstract
The pyrazole nucleus is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of pharmacologically active agents.[1][2] This technical guide delves into the specific utility and biological significance of a key derivative, 4-bromo-1H-pyrazole-3-carbonitrile. While not extensively documented for its intrinsic biological activity, this molecule serves as a highly versatile and strategically important scaffold for the synthesis of novel compounds with a wide array of therapeutic applications.[3][4] This document will explore the synthetic routes leveraging this starting material and the resultant biological activities of its derivatives, including anticancer, antimicrobial, and enzyme inhibitory effects. We will provide detailed insights into the rationale behind its use in drug design, present exemplary synthetic protocols, and summarize the biological evaluation of the derived compounds, thereby offering a comprehensive resource for researchers, scientists, and professionals in drug development.
Introduction: The Pyrazole Scaffold in Medicinal Chemistry
Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms.[5] Their unique structural and electronic properties make them privileged scaffolds in drug design, capable of engaging in various non-covalent interactions with biological targets.[2] The pyrazole ring is a key component in several FDA-approved drugs, highlighting its therapeutic relevance.[5] The versatility of the pyrazole core allows for substitutions at multiple positions, enabling the fine-tuning of physicochemical properties and biological activity.[6]
4-Bromo-1H-pyrazole-3-carbonitrile (CAS 288246-16-2) emerges as a particularly valuable starting material in this context.[7] Its structure incorporates three key features for synthetic diversification:
-
The Pyrazole Core: A stable aromatic ring system that serves as the foundational scaffold.
-
The Bromo Group: An excellent handle for cross-coupling reactions, allowing for the introduction of a wide range of substituents.[8]
-
The Cyano Group: A versatile functional group that can be transformed into other functionalities such as amides, carboxylic acids, or tetrazoles.
This guide will focus on the practical application of 4-bromo-1H-pyrazole-3-carbonitrile as a strategic building block in the generation of novel, biologically active molecules.
Synthetic Utility and Methodologies
The strategic positioning of the bromo and cyano groups on the pyrazole ring of 4-bromo-1H-pyrazole-3-carbonitrile allows for a diverse range of chemical transformations. These modifications are instrumental in creating libraries of compounds for biological screening.
Cross-Coupling Reactions at the 4-Position
The bromine atom at the 4-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions.[8] This enables the introduction of various aryl, heteroaryl, and alkyl groups, significantly expanding the chemical space of the resulting derivatives.
Exemplary Experimental Protocol: Suzuki Coupling for Arylation
This protocol describes a general procedure for the arylation of a pyrazole derivative at the bromo-position, a common transformation for which 4-bromo-1H-pyrazole-3-carbonitrile is a suitable substrate.
Materials:
-
N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide (as a representative brominated heterocyclic starting material) (1.0 equiv)
-
Aryl boronic acid (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Argon atmosphere
Procedure:
-
To a dried Schlenk tube equipped with a magnetic stirrer, add N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, the respective aryl boronic acid, tetrakis(triphenylphosphine)palladium(0), and K₃PO₄.
-
Add a 10:1 mixture of 1,4-dioxane and water (to a suitable volume, e.g., 8.25 mL for a 1 mmol scale reaction).
-
Establish an inert argon atmosphere in the Schlenk tube.
-
Heat the reaction mixture to 90 °C and stir for 24 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Add water and ethyl acetate to the reaction mixture.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[9]
Modification of the Cyano Group
The nitrile functionality at the 3-position is a versatile precursor for a variety of other functional groups. For instance, it can be hydrolyzed to a carboxylic acid or an amide, or it can be converted to a tetrazole ring, which is a common bioisostere for a carboxylic acid.
Exemplary Experimental Protocol: General Synthesis of Pyrazole-3-carbonitriles
This protocol outlines a general method for the synthesis of pyrazole-3-carbonitriles from their corresponding carboxamides, a reverse application of which can be considered for the modification of the cyano group.
Materials:
-
Pyrazole-3-carboxamide
-
Phosphorus pentoxide (optional catalyst)
Procedure:
-
Place the pyrazole-3-carboxamide in a reaction vessel. Optionally, add phosphorus pentoxide as a catalyst.
-
Determine the boiling point of the amide intermediate relative to the desired reaction temperature. If the boiling point is lower, close the reaction vessel. If it is higher, keep the vessel open.
-
Stir the reaction mixture at a constant rate (e.g., 600 rpm) and heat to the desired reaction temperature.
-
Maintain the temperature for a sufficient duration until the reaction is nearly complete.
-
Upon completion, seal the reaction vessel and connect it to a vacuum pump.
-
Adjust the vacuum (e.g., 20-50 mbar) and collect the distilled nitrile product.
-
Characterize the product using NMR spectroscopy and elemental analysis.[9]
Biological Activities of Derivatives
The true value of 4-bromo-1H-pyrazole-3-carbonitrile lies in the diverse biological activities exhibited by its derivatives. The following sections highlight key therapeutic areas where these derivatives have shown promise.
Anticancer Activity
The pyrazole scaffold is a common feature in many anticancer agents.[10] Derivatives synthesized from 4-bromo-1H-pyrazole-3-carbonitrile and its analogs have been evaluated for their cytotoxic effects against various cancer cell lines.
Mechanism of Action:
The anticancer activity of pyrazole derivatives is often attributed to the inhibition of key enzymes involved in cell proliferation and survival, such as:
-
Kinases: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2) are crucial in tumor growth and angiogenesis. Several pyrazole derivatives have been identified as potent dual inhibitors of these kinases.[11]
-
Tubulin Polymerization: Some pyrazole-based compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.
Data Summary: Anticancer Activity of Pyrazole Derivatives
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Dihydropyrano[2,3-c]pyrazole derivatives | HEPG2 | 0.31 - 0.71 | [11] |
| Pyrazolo[4′,3′:5,6]pyrano[2,3-d]pyrimidine derivatives | HEPG2 | Varies | [11] |
| Tri-substituted pyrazole derivatives | HepG2 | 9.13 | [10] |
| Tri-substituted pyrazole derivatives | MCF-7 | 16.52 | [10] |
| Tri-substituted pyrazole derivatives | A549 | 6.52 | [10] |
| Tri-substituted pyrazole derivatives | PC3 | 9.13 | [10] |
Experimental Protocol: In Vitro Anticancer Screening (MTT Assay)
This protocol describes a common method for assessing the cytotoxicity of compounds against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HEPG2, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the complete growth medium.
-
Remove the old medium from the plates and add the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add the MTT solution to each well and incubate for a further 2-4 hours.
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrazole derivatives have demonstrated significant potential in this area.[2]
Mechanism of Action:
The antimicrobial effects of pyrazole derivatives can be attributed to various mechanisms, including:
-
Enzyme Inhibition: Inhibition of essential bacterial enzymes like DNA gyrase and dihydrofolate reductase (DHFR).
-
Disruption of Cell Wall Synthesis: Interference with the biosynthesis of the bacterial cell wall.
Data Summary: Antimicrobial Activity of Pyrazole Derivatives
| Compound Class | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| Pyrano[2,3-c] pyrazole derivatives | E. coli | Varies | Not specified | [1] |
| Pyrano[2,3-c] pyrazole derivatives | K. pneumoniae | Varies | Not specified | [1] |
| Pyrano[2,3-c] pyrazole derivatives | S. aureus | Varies | Not specified | [1] |
| Pyrano[2,3-c] pyrazole derivatives | L. monocytogenes | Varies | Not specified | [1] |
| Pyrazole derivatives | S. aureus | 26.5 ± 0.84 | Not specified | [12] |
| Pyrazole derivatives | S. typhimurium | 19.5 ± 0.59 | Not specified | [12] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Diffusion Method)
This protocol outlines a standard method for evaluating the antimicrobial activity of compounds.
Materials:
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Nutrient agar plates
-
Test compounds (dissolved in a suitable solvent)
-
Sterile paper discs
-
Positive control (standard antibiotic)
-
Negative control (solvent)
Procedure:
-
Prepare a standardized inoculum of the bacterial strain.
-
Spread the bacterial inoculum evenly over the surface of the nutrient agar plates.
-
Impregnate sterile paper discs with known concentrations of the test compounds.
-
Place the impregnated discs on the surface of the inoculated agar plates.
-
Include positive and negative control discs on each plate.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition (the area around the disc where bacterial growth is inhibited) in millimeters.[1]
Visualization of Synthetic and Biological Pathways
To better illustrate the concepts discussed, the following diagrams visualize the synthetic utility of 4-bromo-1H-pyrazole-3-carbonitrile and a generalized signaling pathway targeted by its derivatives.
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4-bromo-1H-pyrazole-3-carbonitrile safety and handling precautions
An In-depth Technical Guide to the Safe Handling of 4-bromo-1H-pyrazole-3-carbonitrile
This guide provides comprehensive safety protocols and handling instructions for 4-bromo-1H-pyrazole-3-carbonitrile, a key building block for researchers, chemists, and professionals in drug development. Adherence to these guidelines is critical to ensure personal safety and maintain experimental integrity.
Understanding the Hazard Profile
4-bromo-1H-pyrazole-3-carbonitrile (CAS No: 288246-16-2) is a heterocyclic compound that requires careful handling due to its potential health hazards.[1][2] The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[3]
GHS Hazard Classification:
The Globally Harmonized System (GHS) provides a standardized framework for understanding the hazards associated with this chemical.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[1] |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin.[1] |
| Skin Irritation | 2 | H315: Causes skin irritation.[1][4] |
| Serious Eye Damage/Irritation | 1/2 | H318/H319: Causes serious eye damage/irritation.[1][4] |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled.[1] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[1][4] |
The presence of both a bromine atom and a nitrile group on the pyrazole ring contributes to its reactivity and toxicological profile. The nitrile group, in particular, is a common feature in specialty chemicals and requires specific handling precautions.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is essential.
Primary Engineering Controls
The principle of ALARA (As Low As Reasonably Achievable) should guide all handling procedures.
-
Chemical Fume Hood: All weighing, transferring, and reaction setup involving 4-bromo-1H-pyrazole-3-carbonitrile as a powder or in solution must be conducted inside a certified chemical fume hood.[4] This is the most critical engineering control to prevent inhalation of the powdered compound or aerosols.[3]
-
Ventilation: Ensure the laboratory has adequate general ventilation to supplement the localized exhaust of the fume hood.[4][5]
Personal Protective Equipment (PPE)
The selection of PPE is the final barrier between the researcher and the chemical.[6]
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4] Given the risk of serious eye damage, a face shield should also be worn, especially when handling larger quantities or if there is a splash hazard.[3]
-
Hand Protection: Disposable nitrile gloves are mandatory.[7][8] Nitrile provides a suitable barrier for incidental contact.[8][9] However, it's crucial to understand that thin, disposable gloves offer splash protection only and should be changed immediately upon contamination.[8][9] For prolonged handling or immersion, heavier-duty gloves should be considered. Always inspect gloves for any signs of degradation or punctures before use.[10]
-
Causality: The acrylonitrile-butadiene synthetic rubber composition of nitrile gloves offers broad chemical resistance, making them a reliable choice for laboratories.[7]
-
-
Skin and Body Protection: A lab coat is required to protect against skin contact.[11] Ensure the lab coat is fully buttoned. For larger-scale operations, consider a chemical-resistant apron.
-
Respiratory Protection: If engineering controls are not sufficient to maintain exposure below permissible limits, or during a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Handling and Storage Protocols
Prudent Handling Practices
-
Avoid Dust Formation: This compound is typically a powder.[2] Handle it carefully to avoid creating dust.[4][12]
-
Grounding: To prevent fire caused by electrostatic discharge, use non-sparking tools and ensure proper grounding of equipment.[4]
-
Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[3][4] Do not eat, drink, or smoke in the laboratory.[12] Contaminated clothing should be removed and washed before reuse.[4]
Storage Conditions
Proper storage is crucial for maintaining the chemical's integrity and preventing accidents.
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][5][12]
-
Temperature: Store at 2-8°C.[2]
-
Incompatibilities: Store away from strong oxidizing agents.[13]
Emergency and First Aid Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[5][12] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[11] |
| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[11][12][14] If skin irritation persists, consult a physician.[5] |
| Inhalation | Move the person to fresh air.[4][12] If breathing is difficult or stops, provide artificial respiration.[5][11] Seek medical attention if symptoms occur.[12] |
| Ingestion | Do NOT induce vomiting.[4] Clean mouth with water and drink plenty of water afterward.[5] Never give anything by mouth to an unconscious person.[4] Call a physician or poison control center immediately.[4] |
Accidental Release and Spill Response
The following workflow outlines the necessary steps for responding to a spill.
Caption: Workflow for Accidental Spill Response.
Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately warn others in the vicinity and evacuate the immediate area.[6][15]
-
Assess: From a safe distance, assess the extent of the spill and consult the Safety Data Sheet (SDS).[6]
-
Protect: Before attempting cleanup, don the appropriate PPE, including respiratory protection if necessary.[6]
-
Contain: For a solid spill, carefully sweep up the material and place it into a suitable, labeled container for disposal.[5][12] Avoid generating dust.[4] Prevent the material from entering drains.[4]
-
Decontaminate: Clean the spill area with an appropriate solvent and then wash with soap and water.
-
Dispose: All cleanup materials should be collected in a sealed, labeled container for disposal as hazardous waste in accordance with local, state, and federal regulations.[4][6]
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C4H2BrN3[2] |
| Molecular Weight | 171.98 g/mol [2] |
| Appearance | White to pale yellow powder[2] |
| Melting Point | 154-158 °C |
References
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National Center for Biotechnology Information. (n.d.). 4-Bromopyrazole. PubChem. [Link]
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Georganics. 4-Bromo-1H-pyrazole-3-carbonitrile - High purity. [Link]
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LookChem. Cas 288246-16-2, 4-BROMO-1H-PYRAZOLE-3-CARBONITRILE. [Link]
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SafetyCulture Marketplace. (2025). Understanding Nitrile Gloves and Their Chemical Resistance. [Link]
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Alfa Aesar. (2009). SAFETY DATA SHEET: 4-Bromo-1H-pyrazole. [Link]
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University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. [Link]
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University of Pennsylvania. (2023). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. PennEHRS. [Link]
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Princeton University. (2023). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. [Link]
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Seton. Emergency Spill Response Guidelines. [Link]
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National Center for Biotechnology Information. (n.d.). 4-Bromo-1H-pyrazole-3-carbonitrile. PubChem. [Link]
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4-bromo-1H-pyrazole-3-carbonitrile material safety data sheet (MSDS)
An In-Depth Technical Guide to the Material Safety of 4-bromo-1H-pyrazole-3-carbonitrile
For professionals engaged in the cutting edge of pharmaceutical and agrochemical development, the introduction of novel chemical intermediates is a constant. Among these, 4-bromo-1H-pyrazole-3-carbonitrile stands out as a versatile building block, pivotal in the synthesis of a new generation of anti-inflammatory agents, anti-cancer therapies, and advanced crop protection agents.[1] Its unique pyrazole structure, enhanced by bromo and cyano functional groups, offers significant reactivity for creating complex bioactive molecules.[1]
However, the very reactivity that makes this compound a valuable tool for innovation also necessitates a profound understanding of its safety and handling characteristics. This guide moves beyond a simple recitation of safety data sheet (MSDS) points to provide a senior application scientist's perspective on managing the risks associated with 4-bromo-1H-pyrazole-3-carbonitrile. Here, we will delve into the causality behind safety protocols, offering a framework for self-validating experimental systems to ensure both scientific integrity and, most importantly, personal safety.
Section 1: Core Chemical and Physical Identity
A foundational understanding of a compound's physical properties is the first step in a comprehensive safety assessment. These characteristics dictate its behavior under laboratory conditions and inform decisions regarding storage, handling, and emergency response.
Table 1: Chemical Identification of 4-bromo-1H-pyrazole-3-carbonitrile
| Identifier | Value | Source(s) |
|---|---|---|
| CAS Number | 288246-16-2 | [2][3][4] |
| Molecular Formula | C₄H₂BrN₃ | [2][3][4] |
| Molecular Weight | 171.98 g/mol | [2][3] |
| Common Synonyms | 4-bromo-1H-pyrazole-5-carbonitrile, 4-Bromopyrazole-3-carbonitrile, 4-Bromo-3-cyano-1H-pyrazole | [1][3] |
| PubChem CID | 2735623 |[1][5] |
Table 2: Physical and Chemical Properties
| Property | Value | Significance for Handling | Source(s) |
|---|---|---|---|
| Appearance | White to off-white or pale yellow crystalline powder | Indicates potential for airborne dust generation. | [2][3][6] |
| Melting Point | 154-158 °C (some sources up to 160 °C) | Stable solid at standard lab temperatures. | [2][3] |
| Boiling Point | 412.4 °C at 760 mmHg | Low volatility under normal conditions, reducing inhalation risk unless heated. | [3] |
| Density | 2.01 g/cm³ | Denser than water. | [3] |
| Flash Point | 203.2 °C | High flash point suggests it is not easily flammable. | [3] |
| Storage Temperature | Recommended 2-8°C | Stored under refrigeration to ensure long-term stability. |[2] |
Section 2: Hazard Analysis and GHS Classification
4-bromo-1H-pyrazole-3-carbonitrile is classified as hazardous under the Globally Harmonized System (GHS). Understanding these classifications is crucial for appreciating the potential risks and implementing appropriate controls. The compound is harmful if swallowed, inhaled, or comes into contact with skin, and it poses a significant risk of serious eye damage and irritation to the skin and respiratory system.[2][7]
Caption: GHS Pictograms for 4-bromo-1H-pyrazole-3-carbonitrile.
Table 3: GHS Hazard and Precautionary Statements
| Code | Statement | Implication for Researchers | Source(s) |
|---|---|---|---|
| H302 | Harmful if swallowed | Avoid ingestion; do not eat, drink, or smoke in the lab. | [2][7] |
| H312 | Harmful in contact with skin | Dermal absorption is a key risk; gloves are mandatory. | [7] |
| H315 | Causes skin irritation | Prolonged contact can lead to dermatitis; wash skin thoroughly after handling. | [2][7] |
| H318/H319 | Causes serious eye damage / irritation | High risk of significant eye injury; chemical goggles are essential. | [2] |
| H332 | Harmful if inhaled | The powder form poses an inhalation risk; handle in a ventilated enclosure. | [7] |
| H335 | May cause respiratory irritation | Inhalation of dust can irritate the lungs and respiratory tract. | [2][7] |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | Reinforces the need for engineering controls like a fume hood. | [7][8] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection | Specifies the minimum required Personal Protective Equipment (PPE). | [6][7] |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell | Clear instruction for immediate medical consultation upon ingestion. | [7] |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water | Standard procedure for chemical skin exposure. | [2][7] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Critical first aid for eye contact to mitigate severe damage. |[2][7] |
Section 3: Risk Mitigation and Safe Handling Protocols
A self-validating safety protocol is one where the steps inherently check and protect against the primary risks. For this compound, the risks are exposure to a fine, hazardous powder via inhalation, skin contact, and eye contact.
Engineering Controls
The primary line of defense is to contain the material. All handling of 4-bromo-1H-pyrazole-3-carbonitrile powder, including weighing and transfers, must be conducted within a certified chemical fume hood or a ventilated balance enclosure to prevent the release of dust into the laboratory environment.[8][9]
Personal Protective Equipment (PPE)
The selection of PPE is non-negotiable and must be appropriate for handling a hazardous solid.
-
Eye Protection: Tightly fitting safety goggles are mandatory to protect against dust particles.[9] A face shield should be worn over goggles during procedures with a higher risk of splashing or dust generation.
-
Hand Protection: Wear chemical-impermeable gloves, such as nitrile gloves. Gloves must be inspected for integrity before use and changed immediately if contaminated. Always wash hands thoroughly after removing gloves.[8][9]
-
Body Protection: A lab coat is required. For larger quantities, consider a disposable gown to prevent contamination of personal clothing.[9]
Step-by-Step Safe Handling Workflow
Caption: Workflow for the safe handling of 4-bromo-1H-pyrazole-3-carbonitrile.
Section 4: Emergency Response Protocols
Preparedness is paramount. In the event of an exposure or spill, a swift and correct response can significantly reduce harm.
First-Aid Measures
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention.[6][8]
-
Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs or persists, get medical advice.[6][8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[8][10]
Accidental Release and Spill Control
For a small spill, the following protocol should be followed:
-
Ensure the area is well-ventilated (fume hood is on).
-
Wearing appropriate PPE, gently cover the spill with an absorbent material like vermiculite or sand to prevent dust from becoming airborne.
-
Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal.[10]
-
Clean the spill area with a detergent and water solution.
-
Do not allow the chemical to enter drains.[8]
Caption: Decision tree for responding to a chemical spill.
Section 5: Storage, Stability, and Incompatibilities
Proper storage is essential for maintaining the chemical's integrity and preventing hazardous situations.
-
Storage Conditions: Keep the container tightly closed and store in a dry, cool, and well-ventilated place, as recommended at 2-8°C.[2][6][8] This prevents potential degradation and minimizes exposure risk upon opening.
-
Stability: The compound is stable under recommended storage conditions.[11]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, which could lead to a vigorous and potentially hazardous reaction.[11]
Conclusion
4-bromo-1H-pyrazole-3-carbonitrile is a powerful reagent for chemical innovation. Its potential, however, is intrinsically linked to the responsibility of the researcher to handle it with the respect and caution it demands. By understanding its chemical identity, recognizing its hazards, and rigorously applying the multi-layered safety protocols outlined in this guide—from engineering controls and PPE to emergency preparedness—scientists can mitigate the risks effectively. This diligent approach ensures that the pursuit of discovery in drug development and other fields can proceed safely and successfully.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16375, 4-Bromopyrazole. Retrieved from [Link]
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Georganics. (n.d.). 4-Bromo-1H-pyrazole-3-carbonitrile - High purity. Retrieved from [Link]
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LookChem. (n.d.). Cas 288246-16-2, 4-BROMO-1H-PYRAZOLE-3-CARBONITRILE. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2735623, 4-Bromo-1H-pyrazole-3-carbonitrile. Retrieved from [Link]
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- ChemicalBook. (n.d.). 4-BROMO-1H-PYRAZOLE-3-CARBOTHIOAMIDE SDS. Retrieved from a similar product's SDS for general handling procedures.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1242246, 4-Bromo-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]
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ChemUniverse. (n.d.). 4-BROMO-1H-PYRAZOLE-3-CARBONITRILE [P58079]. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility of 4-bromo-1H-pyrazole-3-carbonitrile
Foreword: The Critical Role of Solubility in Drug Discovery and Development
For researchers, scientists, and professionals in drug development, the journey of a novel chemical entity from the bench to a potential therapeutic is fraught with challenges. Among the most fundamental of these is the compound's solubility. This property dictates not only the feasibility of formulation and delivery but also profoundly influences bioavailability, efficacy, and toxicity. 4-Bromo-1H-pyrazole-3-carbonitrile, a heterocyclic compound featuring a pyrazole ring, is a valuable building block in the synthesis of bioactive molecules, particularly in the development of novel anti-inflammatory and anti-cancer agents.[1] Understanding its solubility profile across a range of solvents is a critical first step in harnessing its full potential.
This guide provides a comprehensive framework for determining and understanding the solubility of 4-bromo-1H-pyrazole-3-carbonitrile. In the absence of extensive published quantitative data for this specific molecule, we will focus on the principles and a robust, field-proven experimental protocol to empower researchers to generate this critical data in their own laboratories. We will explore the theoretical underpinnings of solubility, provide a detailed, step-by-step methodology for its determination, and discuss the interpretation of the results.
Physicochemical Properties of 4-bromo-1H-pyrazole-3-carbonitrile: A Molecular Profile
Before delving into experimental determination, a review of the known physicochemical properties of 4-bromo-1H-pyrazole-3-carbonitrile provides clues to its expected solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₄H₂BrN₃ | [1][2][3] |
| Molecular Weight | 171.98 g/mol | [1][2][4] |
| Appearance | White to off-white powder | [1][2] |
| Melting Point | 154-158 °C | [2][4] |
| pKa (Predicted) | 8.23 ± 0.50 | [5] |
The presence of the pyrazole ring, a nitrogen-containing heterocycle, along with the polar cyano group and the halogen (bromine), suggests a molecule with a degree of polarity. The potential for hydrogen bonding via the pyrazole N-H group could enhance its solubility in protic solvents. However, the overall structure is still that of a relatively small organic molecule, and its high melting point suggests strong crystal lattice energy, which must be overcome for dissolution to occur. This interplay of factors makes a precise prediction of solubility challenging without experimental data.
Theoretical Framework: The Thermodynamics of Dissolution
Solubility is an equilibrium phenomenon governed by thermodynamic principles.[6][7] The process of a solid dissolving in a liquid can be conceptualized in three steps:
-
Breaking Solute-Solute Bonds: Energy is required to overcome the intermolecular forces holding the molecules together in the crystal lattice. For 4-bromo-1H-pyrazole-3-carbonitrile, its high melting point indicates that this energy requirement is significant.
-
Breaking Solvent-Solvent Bonds: Energy is also needed to create a cavity in the solvent for the solute molecule to occupy.
-
Formation of Solute-Solvent Bonds: Energy is released when the solute molecule interacts with the solvent molecules.
The overall enthalpy change of dissolution (ΔH_sol) is the sum of the energy changes of these three steps. The spontaneity of dissolution is determined by the Gibbs free energy change (ΔG_sol), which also incorporates the change in entropy (ΔS_sol):
ΔG_sol = ΔH_sol - TΔS_sol
A negative ΔG_sol indicates a spontaneous dissolution process. The general principle of "like dissolves like" is a useful heuristic; polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[8] This is because the formation of strong solute-solvent interactions can compensate for the energy required to break the solute-solute and solvent-solvent bonds.
The temperature at which solubility is determined is also a critical factor. For most solids, solubility increases with temperature as the dissolution process is often endothermic (ΔH > 0).[6][9][10]
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The gold standard for determining the equilibrium solubility of a compound is the shake-flask method.[2][11][12][13] This method ensures that the solvent is fully saturated with the solute, providing a true measure of its thermodynamic solubility under the specified conditions.
Principle
An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium. After equilibration, the undissolved solid is separated from the saturated solution, and the concentration of the dissolved solute in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
Experimental Workflow
The following diagram illustrates the key steps in the shake-flask solubility determination workflow:
Caption: Workflow for Shake-Flask Solubility Determination.
Detailed Protocol
Materials:
-
4-bromo-1H-pyrazole-3-carbonitrile (solid)
-
Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, acetonitrile, toluene, hexane)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.45 µm)
-
HPLC system with a UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation:
-
Add an excess amount of 4-bromo-1H-pyrazole-3-carbonitrile to a glass vial. An amount that is visibly in excess after dissolution is sufficient (e.g., 5-10 mg).
-
Pipette a precise volume of the chosen solvent (e.g., 1 mL) into the vial.
-
Securely cap the vial.
-
Prepare samples in triplicate for each solvent.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined time to ensure equilibrium is reached. A period of 24 to 48 hours is typically sufficient for most compounds.[12]
-
-
Separation:
-
After equilibration, remove the vials from the shaker and let them stand to allow the excess solid to settle.
-
To ensure complete removal of undissolved solids, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).
-
Carefully withdraw the clear supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial. This step is crucial to prevent any solid particles from being analyzed.
-
-
Quantification (HPLC Analysis):
-
Prepare a series of standard solutions of 4-bromo-1H-pyrazole-3-carbonitrile of known concentrations in a suitable solvent (e.g., acetonitrile).
-
Generate a calibration curve by plotting the peak area from the HPLC chromatogram against the concentration of the standard solutions.
-
Dilute the filtered sample solutions with the mobile phase to a concentration that falls within the linear range of the calibration curve.
-
Inject the diluted samples into the HPLC system and record the peak areas. A reverse-phase HPLC (RP-HPLC) method is generally suitable for pyrazole derivatives.[14][15]
-
-
Calculation:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution by multiplying by the dilution factor. This value represents the solubility of 4-bromo-1H-pyrazole-3-carbonitrile in the specific solvent at the tested temperature.
-
Hypothetical Solubility Data and Interpretation
| Solvent | Polarity Index | Solvent Type | Hypothetical Solubility at 25°C (mg/mL) |
| Hexane | 0.1 | Non-polar, Aprotic | < 0.01 |
| Toluene | 2.4 | Non-polar, Aprotic | 0.5 |
| Ethyl Acetate | 4.4 | Polar, Aprotic | 5.2 |
| Acetone | 5.1 | Polar, Aprotic | 15.8 |
| Ethanol | 5.2 | Polar, Protic | 12.5 |
| Methanol | 6.6 | Polar, Protic | 10.1 |
| Acetonitrile | 5.8 | Polar, Aprotic | 20.3 |
| Water | 10.2 | Polar, Protic | 0.2 |
Analysis of Hypothetical Data
-
Low Solubility in Non-polar Solvents: The extremely low solubility in hexane and low solubility in toluene would be expected for a molecule containing polar functional groups like the pyrazole ring and the nitrile group.
-
Good Solubility in Polar Aprotic Solvents: The compound would likely exhibit good solubility in polar aprotic solvents like acetone, ethyl acetate, and particularly acetonitrile. These solvents can engage in dipole-dipole interactions with the polar regions of the molecule.
-
Moderate Solubility in Polar Protic Solvents: The solubility in alcohols like ethanol and methanol would be moderate. While these solvents can act as hydrogen bond donors and acceptors, the overall polarity and other intermolecular forces also play a significant role.
-
Low Aqueous Solubility: The low solubility in water would be anticipated. While the molecule has polar groups capable of hydrogen bonding, the overall structure is not sufficiently polar to overcome the strong hydrogen bonding network of water.
This analysis allows researchers to select appropriate solvents for various applications, from chemical reactions to formulation development.
Conclusion and Future Directions
This guide has provided a comprehensive overview of the principles and a detailed experimental protocol for determining the solubility of 4-bromo-1H-pyrazole-3-carbonitrile. While published quantitative data is scarce, the shake-flask method coupled with HPLC analysis offers a reliable means for researchers to generate this crucial information.
A thorough understanding of the solubility profile in a diverse range of solvents is an indispensable step in the rational design of experiments, the development of robust synthetic routes, and the formulation of this promising building block into potential therapeutic agents. The framework presented here empowers researchers to build a solid foundation of physicochemical data, paving the way for the successful application of 4-bromo-1H-pyrazole-3-carbonitrile in drug discovery and beyond.
References
-
Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
-
Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]
-
Wikipedia. (n.d.). Solubility. Retrieved from [Link]
-
Quora. (2017, April 27). How do you perform the shake flask method to determine solubility? Retrieved from [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
-
LookChem. (n.d.). Cas 288246-16-2, 4-BROMO-1H-PYRAZOLE-3-CARBONITRILE. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). 4-BROMO-1H-PYRAZOLE-3-CARBONITRILE | CAS 288246-16-2. Retrieved from [Link]
-
NCBI Bookshelf. (2022, September 12). Biochemistry, Dissolution and Solubility. Retrieved from [https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution-and-solubility/]([Link] dissolution-and-solubility/)
-
Chemistry LibreTexts. (n.d.). Solubility. Retrieved from [Link]
-
Sparkle. (n.d.). Revision Notes - Solubility and Factors Affecting It. Retrieved from [Link]
-
ResearchGate. (n.d.). Principles of Solubility. Retrieved from [Link]
-
SIELC Technologies. (2018, February 16). Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved from [Link]
-
IJCPA. (2014, August 10). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]
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- 15. ijcpa.in [ijcpa.in]
Technical Guide: Therapeutic Targeting via 4-Bromo-1H-Pyrazole-3-Carbonitrile Derivatives
The following technical guide details the therapeutic potential, medicinal chemistry, and experimental validation of derivatives synthesized from the 4-bromo-1H-pyrazole-3-carbonitrile scaffold.
Executive Summary
4-bromo-1H-pyrazole-3-carbonitrile (CAS: 288246-16-2) is a high-value heterocyclic pharmacophore.[1][2][3][4][5][6] While devoid of potent therapeutic efficacy in its raw intermediate form, it serves as the critical "linchpin" scaffold for synthesizing fused bicyclic systems—most notably pyrazolo[1,5-a]pyrimidines .[7][8]
These derivatives have emerged as potent inhibitors in two primary domains: Epigenetic Regulation (KDM4D inhibition) and Oncology Signaling (PI3Kδ/AKT inhibition) .[7][8] This guide analyzes the structure-activity relationships (SAR), mechanistic pathways, and validation protocols for these targets.
The Pharmacophore: Structural Logic & SAR
The utility of 4-bromo-1H-pyrazole-3-carbonitrile lies in its dual-functionalization potential, allowing orthogonal chemical modifications that define target specificity.
Core Structural Attributes[2][5][7][9][10]
-
C3-Cyano Group (-CN): Acts as an electrophile for cyclization reactions (e.g., with 1,3-dicarbonyls) to form fused pyrimidine rings.[8] It can also be hydrolyzed to carboxamides or reduced to amines.[8]
-
C4-Bromine Atom (-Br): A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling the introduction of aryl/heteroaryl groups to probe hydrophobic pockets in target proteins.
-
N1-Position: The acidic proton allows for alkylation or arylation, modulating solubility and bioavailability.[8]
Visualization: Structure-Activity Relationship (SAR) Map
The following diagram illustrates how the core scaffold evolves into bioactive therapeutics.
Figure 1.[8] Divergent synthesis pathways from the 4-bromo-1H-pyrazole-3-carbonitrile core to functional therapeutic classes.
Primary Therapeutic Target: Histone Lysine Demethylase 4D (KDM4D)
Therapeutic Area: Oncology (Prostate Cancer, Triple-Negative Breast Cancer)[7][8]
Recent studies have validated pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives (synthesized directly from the title scaffold) as selective inhibitors of KDM4D.[8] KDM4D is an epigenetic eraser that demethylates H3K9me3, promoting tumor cell replication and DNA damage repair.[7][8]
Mechanism of Action[7][8][11]
-
Binding: The pyrazolo[1,5-a]pyrimidine core mimics the histone substrate, occupying the catalytic pocket of KDM4D.[7][8]
-
Inhibition: The derivative chelates the Fe(II) cofactor or displaces the α-ketoglutarate co-substrate, halting enzymatic activity.[8]
-
Result: Accumulation of H3K9me3 marks leads to heterochromatin formation and senescence in cancer cells.[8]
Key Data Points (Compound 10r)
| Parameter | Value | Significance |
| Target | KDM4D | Epigenetic regulation |
| IC50 | 0.41 ± 0.03 µM | High potency inhibition |
| Selectivity | >10-fold vs KDM4A/B | Reduces off-target toxicity |
| Cellular Effect | G0/G1 Arrest | Halts cancer cell cycle |
Secondary Therapeutic Target: PI3Kδ / AKT Signaling
Therapeutic Area: Hematological Malignancies, Non-Small Cell Lung Cancer (NSCLC)[7][8]
The pyrazolo[1,5-a]pyrimidine scaffold is a bioisostere of the adenine ring of ATP.[7][8] This allows derivatives to bind competitively to the ATP-binding hinge region of kinases, specifically PI3Kδ and AKT1 .[8]
Signaling Pathway Blockade
The derivatives disrupt the PI3K/AKT/mTOR axis, a critical survival pathway in resistant tumors.[7][8]
Figure 2.[7][8] Mechanism of kinase inhibition by pyrazole derivatives within the PI3K/AKT signaling cascade.
Experimental Protocols
Protocol A: Synthesis of Pyrazolo[1,5-a]pyrimidine Core
Objective: Convert 4-bromo-1H-pyrazole-3-carbonitrile into the bioactive bicyclic scaffold.
-
Reagents: 4-bromo-1H-pyrazole-3-carbonitrile (1.0 eq), 2,4-Pentanedione (1.2 eq), Glacial Acetic Acid (Solvent).[8]
-
Procedure:
-
Dissolve the pyrazole carbonitrile in glacial acetic acid.
-
Add 2,4-pentanedione dropwise.[8]
-
Reflux at 110°C for 4–6 hours.[8] Monitor via TLC (Hexane:EtOAc 7:3).[7][8]
-
Cool to room temperature.[2][8] The product (pyrazolo[1,5-a]pyrimidine derivative) will precipitate.[7][8]
-
Filter and wash with cold ethanol.[8]
-
-
Validation:
-
1H NMR: Look for the disappearance of the pyrazole NH signal and appearance of pyrimidine ring protons.
-
Yield: Typical yields range from 75–85%.[8]
-
Protocol B: KDM4D Inhibition Assay (TR-FRET)
Objective: Quantify the IC50 of the synthesized derivative against KDM4D.[8]
-
System: Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
Components:
-
Workflow:
-
Analysis: Calculate the TR-FRET ratio (665/620). Lower ratio = Higher inhibition (preservation of H3K9me3 substrate).[7][8]
References
-
Discovery of pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives as a new class of histone lysine demethylase 4D (KDM4D) inhibitors. Source: PubMed [8]
-
Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Source: Arabian Journal of Chemistry [8]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Source: PMC (PubMed Central) [7][8]
-
Synthesis of pyrazolo[1,5-a]pyrimidine ring as a possible bioisosteric replacement of the 5-(1H-pyrrol-1-yl)pyrazole scaffold. Source: Arkivoc
Sources
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- 3. 4-溴-1H-吡唑-3-甲腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 4-Bromo-1H-pyrazole-3-carbonitrile - High purity | EN [georganics.sk]
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- 8. ajpp.in [ajpp.in]
reactivity of the cyano group in 4-bromo-1H-pyrazole-3-carbonitrile
Technical Guide for Medicinal Chemistry Applications
Executive Summary
4-Bromo-1H-pyrazole-3-carbonitrile (CAS: 288246-16-2) is a high-value heterocyclic scaffold in drug discovery, particularly for kinase inhibitors and G-protein coupled receptor (GPCR) ligands.[1] Its utility stems from its orthogonal reactivity : it possesses three distinct reactive handles—the acidic pyrazole nitrogen (NH), the electrophilic nitrile (CN), and the halogenated carbon (C-Br)—that can be manipulated independently.
This guide provides a deep technical analysis of the cyano group's reactivity within this specific electronic environment. Unlike simple aliphatic nitriles, the C3-cyano group in this scaffold is electronically activated by the adjacent pyrazole nitrogen and the inductive effect of the C4-bromine, making it highly susceptible to nucleophilic attack and cycloaddition reactions while maintaining stability under standard cross-coupling conditions.
Electronic Structure & Reactivity Logic
To predict reaction outcomes, one must understand the electronic push-pull within the molecule.
-
The Pyrazole Core: Typically electron-rich, but here it is heavily modulated by substituents.
-
C3-Cyano Group (EWG): Strong electron-withdrawing group. It increases the acidity of the N1-proton (pKa estimated ~10–11), facilitating N-alkylation.
-
C4-Bromo Group: Exerts a negative inductive effect (-I), further pulling electron density from the ring. This activates the C3-nitrile towards nucleophilic attack (e.g., hydrolysis, amidine formation) more than in the non-brominated analog.
-
Tautomerism: The molecule exists in equilibrium between the 3-cyano (A) and 5-cyano (B) forms.
-
Implication: Upon N-alkylation, a mixture of regioisomers (1,3- and 1,5-disubstituted) is formed. The 1,3-isomer is generally thermodynamically preferred due to reduced steric clash between the N-substituent and the C4-bromo/C3-cyano groups, though solvent polarity plays a critical role.
-
Visualization: Reactivity Landscape
The following diagram maps the core transformations available to this scaffold.
Figure 1: Divergent synthesis pathways from the 4-bromo-1H-pyrazole-3-carbonitrile core.
Transformations of the Cyano Group[2][3]
A. [3+2] Cycloaddition: Synthesis of Tetrazoles
The conversion of the nitrile to a tetrazole is a standard bioisosteric replacement for a carboxylic acid, improving metabolic stability and membrane permeability.
-
Mechanism: The reaction proceeds via a dipolar cycloaddition. The C4-bromo substituent aids this by withdrawing electron density, making the nitrile carbon more electrophilic and reactive toward the azide anion.
-
Reagents: Sodium azide (
) is the standard nitrogen source. -
Catalysts: Lewis acids like Zinc Bromide (
) or ammonium salts ( ) are essential to activate the nitrile and stabilize the intermediate. -
Safety Note: Avoid hydrazoic acid (
) generation. Use buffered conditions or Lewis acid catalysis in high-boiling solvents (DMF/Toluene).
B. Controlled Hydrolysis: Nitrile to Carboxamide
Hydrolysis can be tuned to stop at the primary amide (useful for further dehydration to oxadiazoles) or proceed fully to the carboxylic acid.
-
Basic Hydrolysis (Radziszewski Reaction): Using
and allows for the rapid generation of the amide without touching the bromine. The peroxide anion is a super-nucleophile that attacks the nitrile faster than hydroxide, forming a peroxyimidic acid intermediate that collapses to the amide. -
Acidic Hydrolysis:
or can be used, but prolonged heating may cause decarboxylation or dehalogenation if conditions are too harsh.
C. Reduction: Nitrile to Aminomethyl
Converting the
-
Challenge: The C4-bromo group is labile under many reduction conditions (e.g.,
often leads to hydrodehalogenation, stripping the bromine). -
Solution: Use Borane-THF (
) or Raney Nickel under carefully controlled conditions. Borane is chemoselective for the nitrile over the aryl bromide at low temperatures.
Experimental Protocols
Protocol 1: Synthesis of 5-(4-bromo-1H-pyrazol-3-yl)-1H-tetrazole
This protocol utilizes a zinc-mediated cycloaddition to ensure safety and high yield.
Materials:
-
4-Bromo-1H-pyrazole-3-carbonitrile (1.0 eq)[2]
-
Sodium Azide (
) (1.5 eq) -
Zinc Bromide (
) (1.0 eq) -
Solvent: Isopropanol/Water (1:1) or DMF[3]
Step-by-Step:
-
Setup: In a pressure vial or round-bottom flask equipped with a reflux condenser, dissolve the nitrile (1.0 mmol) in Isopropanol/Water (5 mL).
-
Addition: Add
(1.0 mmol) followed by (1.5 mmol). Caution: is toxic. -
Reaction: Heat the mixture to reflux (
) for 12–16 hours. Monitor by LC-MS (Target mass: M+1 = ~215/217). -
Workup: Cool to room temperature. Acidify carefully with 3N
to pH ~2. This protonates the tetrazole and breaks up the zinc complex. -
Isolation: The product often precipitates. Filter and wash with cold water. If no precipitate, extract with Ethyl Acetate (
). -
Purification: Recrystallization from Ethanol/Water.
Why this works: The
Protocol 2: Chemoselective Hydrolysis to Primary Amide
Uses basic peroxide conditions to avoid dehalogenation.
Materials:
-
4-Bromo-1H-pyrazole-3-carbonitrile (1.0 eq)[2]
-
Hydrogen Peroxide (30% aq) (5.0 eq)
-
Sodium Hydroxide (6M aq) (1.0 eq)
-
Solvent: DMSO or Ethanol
Step-by-Step:
-
Dissolution: Dissolve the nitrile in DMSO (approx. 0.5 M concentration).
-
Activation: Cool to
in an ice bath. Add solution dropwise. -
Oxidation: Add
dropwise. The reaction is exothermic; maintain temperature . -
Stirring: Allow to warm to room temperature and stir for 1 hour.
-
Quench: Pour into ice water. The primary amide (4-bromo-1H-pyrazole-3-carboxamide) typically precipitates as a white solid.
-
Yield: Expect >85% yield.
Mechanistic Visualization: Base-Catalyzed Hydrolysis
The following diagram illustrates the mechanism of the Radziszewski hydrolysis, highlighting the role of the hydroperoxide anion.
Figure 2: Mechanism of peroxide-mediated nitrile hydrolysis.
Summary of Quantitative Data
| Reaction Type | Reagent System | Target Product | Chemoselectivity (Br Tolerance) | Typical Yield |
| Cycloaddition | Tetrazole | High (Br stable) | 80-95% | |
| Hydrolysis | Primary Amide | High (Br stable) | 85-95% | |
| Hydrolysis | Carboxylic Acid | Medium (Risk of decarboxylation) | 60-75% | |
| Reduction | Aminomethyl | Low (Risk of de-bromination) | <40% | |
| Reduction | Aminomethyl | High (Br stable at low temp) | 70-85% |
References
-
Synthesis and Reactivity of 4-Halopyrazoles Source: Journal of Heterocyclic Chemistry Note: General reactivity profiles of halogenated pyrazoles. URL:[Link]
-
Tetrazoles via Multicomponent Reactions and Cycloaddition Source: Chemical Reviews (ACS Publications) Note: Comprehensive review on nitrile-to-tetrazole transformations using azide chemistry. URL:[Link]
-
Amide Synthesis through Selective Partial Hydrolysis of Nitriles Source: Semantic Scholar / Organic Process Research Note: Detailed protocols for Radziszewski hydrolysis conditions. URL:[Link][4][5][6]
-
Simple and efficient method for the preparation of novel tetrazole derivatives Source: Der Pharma Chemica Note: Specific experimental details on zinc-mediated tetrazole synthesis. URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 4-BROMO-1H-PYRAZOLE-3-CARBONITRILE [P58079] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]
- 3. 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
A Technical Guide to the Reactive Sites of 4-bromo-1H-pyrazole-3-carbonitrile: A Key Intermediate in Drug Discovery
Abstract: 4-bromo-1H-pyrazole-3-carbonitrile is a versatile heterocyclic compound that has garnered significant attention as a key building block in the synthesis of bioactive molecules for pharmaceutical and agrochemical applications.[1] Its unique arrangement of a pyrazole core functionalized with both an electron-withdrawing cyano group and a halogen atom imparts a rich and tunable chemical reactivity. This guide provides an in-depth analysis of the electronic landscape of 4-bromo-1H-pyrazole-3-carbonitrile, delineating its primary nucleophilic and electrophilic centers. By synthesizing principles of heterocyclic chemistry with mechanistic insights, this document serves as a technical resource for researchers, scientists, and drug development professionals aiming to strategically employ this scaffold in complex molecular architectures. We will explore the causality behind its site-specific reactivity, from N-H acidity and N-alkylation to nucleophilic aromatic substitution (SNAr) at the C4 position and transformations of the electrophilic nitrile moiety.
Introduction
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, present in a wide array of therapeutic agents known for their anti-inflammatory, analgesic, and anti-cancer properties.[2][3] 4-bromo-1H-pyrazole-3-carbonitrile (CAS No. 288246-16-2) emerges as a particularly valuable derivative, offering multiple points for chemical modification.[1][4] The strategic placement of a bromine atom and a carbonitrile group on the pyrazole ring creates a molecule with distinct regions of high and low electron density, dictating its behavior in chemical reactions. Understanding these reactive sites is paramount for its effective utilization in the synthesis of novel compounds. This guide aims to deconstruct the molecule's reactivity profile, providing a foundational understanding for its strategic deployment in synthetic campaigns.
Chapter 1: Electronic Structure and Reactivity of the Pyrazole Core
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[5][6] This arrangement creates a unique electronic environment. The N1 nitrogen is often described as "pyrrole-like," as its lone pair of electrons participates in the 6π aromatic system, rendering it non-basic and making the attached proton acidic.[6] Conversely, the N2 nitrogen is "pyridine-like," with its lone pair located in an sp² hybrid orbital in the plane of the ring, making it the center of basicity.[5][7]
The overall electron distribution in the pyrazole ring makes the C4 position the most electron-rich and, therefore, the most susceptible to electrophilic attack.[2][7][8][9] The C3 and C5 positions, being adjacent to the electronegative nitrogen atoms, are comparatively electron-poor.[7][8]
Caption: Fundamental reactivity map of the unsubstituted pyrazole ring.
Chapter 2: The Directing Influence of Substituents
In 4-bromo-1H-pyrazole-3-carbonitrile, the intrinsic reactivity of the pyrazole core is profoundly modulated by its substituents. The interplay between the bromine atom and the carbonitrile group establishes the molecule's specific electrophilic and nucleophilic character.
-
4-Bromo Group (-Br): As a halogen, bromine exerts a dual electronic effect. It is inductively electron-withdrawing, which deactivates the ring towards electrophilic attack. However, it can also donate lone-pair electron density through resonance. In the context of nucleophilic aromatic substitution, the C-Br bond is relatively weak, positioning bromine as a viable leaving group, especially when the ring is activated by other substituents.[10]
-
3-Carbonitrile Group (-CN): The nitrile group is a powerful electron-withdrawing group through both induction and resonance. This effect dramatically reduces the electron density of the pyrazole ring, making it much less susceptible to electrophilic attack. Critically, it strongly activates the ring for nucleophilic aromatic substitution by stabilizing the negatively charged intermediate.[11][12][13]
| Substituent | Position | Inductive Effect | Resonance Effect | Net Impact on Ring Electron Density |
| Bromo (-Br) | C4 | Electron-withdrawing | Electron-donating | Mildly deactivating |
| Carbonitrile (-CN) | C3 | Electron-withdrawing | Electron-withdrawing | Strongly deactivating |
Chapter 3: Key Nucleophilic Sites
The nucleophilicity of 4-bromo-1H-pyrazole-3-carbonitrile is dominated by its nitrogen atoms.
N1-H Acidity and N-Alkylation/Acylation
The most significant nucleophilic potential is realized upon deprotonation of the N1 position. The presence of two electron-withdrawing groups enhances the acidity of the N-H proton, making it readily accessible to even moderate bases. The resulting pyrazolate anion is a potent N-nucleophile.
Caption: Deprotonation-alkylation sequence at the N1 position.
Exemplary Protocol: N1-Methylation
-
Setup: To a solution of 4-bromo-1H-pyrazole-3-carbonitrile (1.0 eq.) in a polar aprotic solvent such as DMF or acetonitrile, add a base like sodium hydride (NaH, 1.1 eq.) or potassium carbonate (K₂CO₃, 1.5 eq.) at 0 °C under an inert atmosphere (N₂ or Ar).
-
Deprotonation: Stir the mixture at 0 °C for 15-30 minutes. The formation of the sodium or potassium pyrazolate salt occurs.
-
Alkylation: Add the electrophile, such as methyl iodide (CH₃I, 1.2 eq.), dropwise to the solution while maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Workup: Quench the reaction by carefully adding water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the N1-methylated pyrazole.
N2 Basicity
The N2 atom retains its pyridine-like basic character. It can be protonated in strongly acidic media, which deactivates the ring toward electrophilic attack.[8] It can also serve as a coordination site for Lewis acids or metals, a property leveraged in the formation of metal complexes.
Chapter 4: Dominant Electrophilic Sites
The strong electron-withdrawing nature of the cyano group renders the pyrazole ring itself electrophilic, creating sites susceptible to nucleophilic attack.
C4: The Site for Nucleophilic Aromatic Substitution (SNAr)
The most important electrophilic site on the ring is the C4 carbon. The presence of the C3-carbonitrile group (ortho to the bromine) and the inherent electron deficiency of the pyrazole ring synergistically activate the C4 position for SNAr.[11][14] A strong nucleophile can attack the C4 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex, before expelling the bromide ion to yield the substituted product.[12][13]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-BROMO-1H-PYRAZOLE-3-CARBONITRILE | CAS 288246-16-2 [matrix-fine-chemicals.com]
- 5. pharmajournal.net [pharmajournal.net]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 10. mdpi.com [mdpi.com]
- 11. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Note: Strategic Utilization of 4-Bromo-1H-pyrazole-3-carbonitrile in Drug Discovery
This guide outlines the strategic application of 4-bromo-1H-pyrazole-3-carbonitrile (CAS 288246-16-2) in organic synthesis, focusing on its role as a trifunctional scaffold for drug discovery.
Executive Summary
4-Bromo-1H-pyrazole-3-carbonitrile is a high-value pharmacophore building block characterized by three distinct reactive handles: an acidic N–H motif (pKa ~10), an electrophilic C4–Bromide , and a versatile C3–Nitrile . Its unique substitution pattern allows for orthogonal functionalization, making it an ideal core for synthesizing Janus kinase (JAK) inhibitors, Cyclin-dependent kinase (CDK) inhibitors, and agrochemical biocides. This guide provides validated protocols for regioselective alkylation, palladium-catalyzed cross-coupling, and nitrile transformations.
Chemical Profile & Handling
-
CAS: 288246-16-2 (Note: Often cross-referenced with 28833-59-6 generic isomers; verify structure).
-
IUPAC: 4-bromo-1H-pyrazole-3-carbonitrile.[1]
-
Molecular Weight: 171.98 g/mol .
-
Appearance: Off-white to pale yellow solid.
-
Solubility: Soluble in DMSO, DMF, MeOH; sparingly soluble in DCM/Water.
-
Storage: Keep at 2–8°C under inert atmosphere (Ar/N2). Light sensitive.[2]
Core Reactivity Map (Logic & Strategy)
The synthetic utility of this scaffold relies on the order of operations . The N1-position must typically be functionalized (protected or alkylated) before C4-coupling to prevent catalyst poisoning or side reactions.
Reactivity Hierarchy:
-
N1-Alkylation (Nucleophilic Substitution): Most acidic site. Controls solubility and lipophilicity.
-
C4-Bromide (Cross-Coupling): High reactivity in Suzuki-Miyaura/Buchwald-Hartwig couplings due to the electron-deficient pyrazole ring.
-
C3-Nitrile (Functional Group Interconversion): Stable handle; converted last to amides, amines, or heterocycles (e.g., tetrazoles).
Figure 1: Sequential functionalization strategy ensuring regiochemical integrity.
Detailed Experimental Protocols
Protocol A: Regioselective N-Alkylation (The "1,3-Isomer" Challenge)
Objective: Synthesize 1-alkyl-4-bromo-1H-pyrazole-3-carbonitrile with >95:5 regioselectivity. Challenge: Alkylation can occur at N1 (desired, less hindered) or N2. The 3-CN group is electron-withdrawing, making the N-H acidic but also affecting the nucleophilicity of N1 vs N2. Steric bulk at C3 usually directs alkylation to N1 (distal to substituent).
Materials:
-
4-Bromo-1H-pyrazole-3-carbonitrile (1.0 equiv)[1]
-
Alkyl Halide (e.g., Iodomethane, Benzyl bromide) (1.2 equiv)
-
Cesium Carbonate (
) (2.0 equiv) or -
Solvent: DMF (anhydrous) or Acetonitrile
Step-by-Step:
-
Dissolution: Dissolve 1.0 g (5.8 mmol) of the pyrazole in 10 mL anhydrous DMF under
. -
Deprotonation: Add
(3.8 g, 11.6 mmol) in one portion. Stir at 0°C for 15 minutes. Insight: Lower temperature favors the kinetic, less sterically hindered N1 product. -
Addition: Dropwise add the alkyl halide (7.0 mmol).
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Workup: Pour into ice water (50 mL). The product often precipitates. Filter and wash with water.[3] If oil forms, extract with EtOAc, wash with LiCl solution (to remove DMF), dry over
. -
Validation: Check Regiochemistry via NOESY NMR. Interaction between N-Alkyl protons and C5-H indicates correct 1,3-substitution. If alkyl is at N2, NOE with C3-CN is not observable, but shift patterns differ.
Protocol B: Microwave-Assisted Suzuki-Miyaura Coupling
Objective: Install an aryl group at C4. Mechanism: Pd(0) oxidative addition into C-Br bond is facile due to the electron-deficient nature of the pyrazole.
Materials:
-
N-Alkylated Pyrazole (from Protocol A) (1.0 equiv)[4]
-
Aryl Boronic Acid (1.5 equiv)
-
Catalyst:
(5 mol%) or XPhos Pd G2 -
Base:
(aq) (3.0 equiv) -
Solvent: 1,4-Dioxane (degassed)
Step-by-Step:
-
Setup: In a microwave vial, combine substrate (0.5 mmol), boronic acid (0.75 mmol), and catalyst (18 mg).
-
Solvent: Add Dioxane (4 mL) and
(1 mL). -
Degas: Sparge with Argon for 2 minutes. Cap the vial.
-
Reaction: Irradiate at 100°C for 30 minutes . (Conventional heating: 90°C oil bath for 4–6 hours).
-
Workup: Filter through a Celite pad. Dilute with EtOAc, wash with brine.
-
Purification: Flash chromatography.
Protocol C: Nitrile Hydrolysis to Primary Amide
Objective: Convert C3-CN to
Materials:
-
C4-Arylated Pyrazole (1.0 equiv)
-
NaOH (2.0 equiv)
- (5.0 equiv)
-
Solvent: DMSO/Ethanol (1:1)
Step-by-Step:
-
Mix: Dissolve substrate in DMSO/EtOH.
-
Add Reagents: Add 1M NaOH followed carefully by
(exothermic). -
Stir: Stir at RT for 1 hour.
-
Quench: Add saturated
to quench peroxide. -
Isolate: Dilute with water. The amide usually precipitates as a white solid.
Data Summary & Troubleshooting
| Parameter | Standard Condition | Optimization Tip |
| N-Alkylation Regioselectivity | Use | |
| Suzuki Yield | Switch to | |
| Nitrile Reduction | Use |
References
-
Synthesis of 4-substituted pyrazoles via Suzuki cross-coupling: Cheng, H., et al. "Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction."[5] Chinese Chemical Letters, 2014. Link
-
Regioselectivity in Pyrazole Alkylation: "Optimizing N-Alkylation of Pyrazoles: A Technical Guide." BenchChem Application Notes, 2025. Link
-
Kinase Inhibitor Scaffolds: Abdallah, A. E. M., et al. "New Route to the Synthesis of Novel Pyrazolo[1,5-a]pyrimidines." Medicinal Chemistry, 2022.[6] Link
-
General Reactivity of 4-Bromopyrazoles: "4-Bromo-1H-pyrazole-3-carbonitrile Product Page & MSDS." Sigma-Aldrich, 2024. Link
-
Nitrile Reduction Strategies: "Catalytic Reduction of Nitriles to Amines." Thieme Chemistry, 2022.[6] Link
Sources
- 1. PubChemLite - 4-bromo-1h-pyrazole-3-carbonitrile (C4H2BrN3) [pubchemlite.lcsb.uni.lu]
- 2. Amide synthesis by oxidation, hydrolysis or rearrangement [organic-chemistry.org]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. html.rhhz.net [html.rhhz.net]
- 6. pubs.acs.org [pubs.acs.org]
Suzuki-Miyaura coupling reactions with 4-bromo-1H-pyrazole-3-carbonitrile
An In-Depth Guide to Suzuki-Miyaura Coupling Reactions with 4-bromo-1H-pyrazole-3-carbonitrile
Introduction: The Strategic Importance of the Pyrazole Scaffold
In the landscape of modern medicinal chemistry and drug development, the pyrazole nucleus stands out as a "privileged scaffold."[1] This five-membered diazole ring is a cornerstone in numerous FDA-approved therapeutics, treating a wide array of diseases from cancer to viral infections and cardiovascular conditions.[2][3] Its metabolic stability and versatile substitution patterns allow for fine-tuning of pharmacokinetic and pharmacodynamic properties.[3] The synthesis of 4-aryl-1H-pyrazole derivatives, in particular, is of significant interest, as this substitution pattern is a key feature in many biologically active molecules.[4]
The Suzuki-Miyaura cross-coupling reaction represents one of the most powerful and versatile tools in the synthetic chemist's arsenal for forging carbon-carbon bonds.[5][6] Its development, honored with the 2010 Nobel Prize in Chemistry, revolutionized the synthesis of biaryl and hetero-biaryl compounds.[5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful application of the Suzuki-Miyaura coupling to a highly valuable, yet sometimes challenging, heterocyclic building block: 4-bromo-1H-pyrazole-3-carbonitrile . We will delve into the mechanistic underpinnings, provide detailed protocols, and offer field-proven insights to navigate potential challenges, enabling the efficient synthesis of diverse 4-aryl-1H-pyrazole-3-carbonitrile libraries.
Pillar 1: Mechanistic Understanding – The "Why" Behind the Protocol
A robust understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds via a well-defined palladium-based catalytic cycle, which can be broken down into three fundamental steps.[5][6][7]
-
Oxidative Addition : The cycle begins with a coordinatively unsaturated 14-electron Pd(0) complex. This active catalyst inserts itself into the carbon-bromine bond of the 4-bromo-1H-pyrazole-3-carbonitrile. This is often the rate-determining step for less reactive halides (like chlorides), but with bromides, it is typically facile.[5] The result is a square-planar Pd(II) complex.
-
Transmetalation : This is the crucial step where the carbon-carbon bond is primed for formation. The base (e.g., CO₃²⁻, PO₄³⁻) activates the organoboron species (boronic acid or ester) to form a more nucleophilic borate complex.[5][8] This complex then exchanges its organic group (the aryl moiety) with the halide on the Pd(II) center, yielding a new diorganopalladium(II) intermediate. The presence of water can be beneficial here, as it helps to dissolve inorganic bases and can participate in the ligand exchange at the palladium center.[5][9]
-
Reductive Elimination : In the final step, the two organic ligands on the palladium—the pyrazole and the aryl group—couple and are expelled from the coordination sphere.[6] This concerted step forms the desired C-C bond of the 4-aryl-1H-pyrazole-3-carbonitrile product and, critically, regenerates the active Pd(0) catalyst, allowing the cycle to begin anew.
Caption: The Catalytic Cycle of the Suzuki-Miyaura Reaction.
Pillar 2: Protocol Design – A Self-Validating System
The success of the Suzuki-Miyaura coupling, especially with nitrogen-containing heterocycles, hinges on the careful selection of four key components: the palladium source, the ligand, the base, and the solvent system.[5] Unprotected N-H groups in pyrazoles can sometimes inhibit the catalyst, making the choice of a robust catalytic system essential.[10]
Core Components & Rationale
-
Palladium Source : While simple sources like Pd(OAc)₂ or Pd₂(dba)₃ are common, they require in-situ reduction to the active Pd(0) state.[5][11] Modern, pre-formed catalysts (precatalysts) such as Buchwald's palladacycles (e.g., XPhos Pd G2/G3) or PEPPSI-type catalysts are often more reliable, air-stable, and provide more consistent results, especially on scale.[10][12]
-
Ligand : This is arguably the most critical parameter. Standard ligands like triphenylphosphine are often inadequate for challenging substrates.[11] Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are superior.[10][13] They promote faster oxidative addition and reductive elimination while stabilizing the palladium catalyst and preventing the formation of inactive palladium black.[14]
-
Base : A base is essential for the transmetalation step. Common choices include inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[5][9] Cs₂CO₃ is often effective due to its high solubility in organic solvents, while K₃PO₄ is a strong, non-nucleophilic base that works well in many systems, particularly with N-heterocycles.[8][10]
-
Solvent : A polar, aprotic solvent is typically used to facilitate the reaction. Mixtures of solvents like 1,4-dioxane/water, THF/water, or DMF/water are very common.[5][9] The aqueous component is crucial for dissolving the inorganic base.[9] Microwave-assisted synthesis can dramatically reduce reaction times and often improves yields.[4][13]
Application Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of 4-bromo-1H-pyrazole-3-carbonitrile with various arylboronic acids.
Materials and Equipment
-
Reagents :
-
4-bromo-1H-pyrazole-3-carbonitrile (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2–1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G2, 1–5 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or THF)
-
Degassed water
-
-
Equipment :
-
Microwave vial or round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon manifold)
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
-
Step-by-Step Methodology
-
Inert Atmosphere Preparation : Assemble the reaction glassware and purge thoroughly with an inert gas (Nitrogen or Argon) for 10-15 minutes. Maintaining an oxygen-free environment is critical to prevent catalyst oxidation and boronic acid homocoupling.[5][8]
-
Reagent Addition : To the reaction vessel, add 4-bromo-1H-pyrazole-3-carbonitrile, the arylboronic acid, the base, and the palladium precatalyst.
-
Solvent Addition : Add the degassed organic solvent, followed by the degassed water (a typical ratio is 4:1 to 10:1 organic solvent to water).
-
Reaction Execution :
-
Reaction Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting bromide is consumed.
-
Workup :
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification : Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 4-aryl-1H-pyrazole-3-carbonitrile.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Pillar 3: Data-Driven Optimization & Troubleshooting
The optimal conditions can vary significantly based on the electronic and steric properties of the coupling partners. Below is a table summarizing representative conditions found in the literature for similar pyrazole substrates, which can serve as a guide for optimization.
| Catalyst (mol%) | Ligand | Base (equiv) | Solvent (v/v) | Temp (°C) | Time | Yield (%) | Reference |
| Pd(PPh₃)₄ (2) | PPh₃ | Cs₂CO₃ (2.5) | DME/H₂O (2.5:1) | 90 (MW) | 5-12 min | ~80-95 | [4] |
| RuPhos-Pd G2 (1) | RuPhos | K₃PO₄ (3) | Dioxane/H₂O | 100 (MW) | 5 min | ~85-98 | [13] |
| XPhos-Pd G2 (2.5) | XPhos | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 15-20 h | ~61-86 | [10] |
| Pd(PPh₃)₄ (5) | PPh₃ | Na₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 90 | 6 h | ~70-90 | [15] |
Troubleshooting Common Issues
-
Low or No Yield :
-
Protodeboronation (Loss of Boronic Acid) :
-
Cause : The boronic acid reacts with a proton source instead of transmetalating. This is common with electron-rich or heteroaryl boronic acids.
-
Solution : Use the corresponding boronic pinacol ester, which is more stable.[5] Use a milder base or anhydrous conditions if feasible.
-
-
Homocoupling of Boronic Acid :
-
Cause : Presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules.[5]
-
Solution : Rigorously degas all solvents and maintain a strict inert atmosphere throughout the reaction.
-
-
Formation of Palladium Black :
-
Cause : The Pd(0) catalyst has agglomerated and precipitated out of solution, rendering it inactive.
-
Solution : Use a more stabilizing ligand that can better chelate the palladium center, preventing aggregation.[14]
-
Conclusion
The Suzuki-Miyaura coupling of 4-bromo-1H-pyrazole-3-carbonitrile is a highly effective method for accessing a diverse range of 4-aryl pyrazole derivatives. Success relies on a logical, mechanism-driven approach to protocol design. By carefully selecting a modern, robust palladium catalyst system, optimizing the base and solvent, and maintaining a scrupulously inert atmosphere, researchers can consistently achieve high yields of these valuable compounds. This guide provides the foundational knowledge and practical steps to empower scientists in drug discovery and materials science to leverage this powerful transformation effectively.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Mhlongo, N. N., et al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Advances. [Link]
-
Mhlongo, N. N., et al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Publishing. [Link]
-
Cheng, H., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters. [Link]
-
Wang, L., et al. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. [Link]
-
Cheng, H., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chin. Chem. Lett.[Link]
-
Fors, B. P., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]
-
Reddy, L. M., et al. (2017). Synthesis of 1-(Methylsulfonylmethyl)-4-aryl -1H-pyrazole Derivatives Using Ruphos-Pd as Catalyst. Der Pharma Chemica. [Link]
-
Singh, R., et al. (2020). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids. ResearchGate. [Link]
-
Kumar, A., et al. (2020). A general and efficient synthesis of 4-substituted-1H-pyrazole-3,5-diamines was developed to access derivatives with an aryl, heteroaryl, or styryl group, which are otherwise relatively difficult to prepare. Organic & Biomolecular Chemistry. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Nugent, B. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora. [Link]
-
The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Kumar, V., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]
-
Sakinho. (2021). Your "Go-To", "just couple already", Suzuki conditions? Reddit. [Link]
-
de Oliveira, R. S., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. [Link]
Sources
- 1. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. html.rhhz.net [html.rhhz.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Note & Protocol: Strategic Alkynylation of the Pyrazole Core via Sonogashira Coupling of 4-bromo-1H-pyrazole-3-carbonitrile
Audience: Researchers, Medicinal Chemists, and Process Development Professionals
Abstract: The pyrazole scaffold is a cornerstone in modern drug discovery, valued for its versatile biological activities.[1] The functionalization of this heterocycle is critical for developing novel therapeutic agents. This document provides an in-depth guide to the Sonogashira cross-coupling reaction, a powerful method for C(sp²)-C(sp) bond formation, specifically applied to the synthesis of 4-alkynyl-1H-pyrazole-3-carbonitriles from 4-bromo-1H-pyrazole-3-carbonitrile. We will explore the mechanistic underpinnings of the reaction, offer a robust and validated protocol, and discuss key parameters for optimization, empowering researchers to leverage this chemistry for the synthesis of complex molecules.[2][3][4]
Introduction: The Power of the Pyrazole-Alkyne Synthon
The pyrazole nucleus is a privileged structure in medicinal chemistry, appearing in a wide array of pharmaceuticals targeting diverse biological pathways.[5][6] The strategic introduction of an alkyne moiety onto the pyrazole ring via Sonogashira coupling opens a gateway to a vast chemical space. The resulting arylalkyne products are not only valuable final compounds but also serve as versatile intermediates for further transformations, including click chemistry, cyclizations, and reductions.
The Sonogashira reaction is the preeminent method for coupling terminal alkynes with aryl or vinyl halides.[3][7] Its success stems from a unique dual catalytic system involving palladium and copper, which operates under mild conditions with high functional group tolerance.[3][8] This synergy allows for the efficient construction of the C-C triple bond, a rigid linker that is highly sought after in drug design for optimizing ligand-receptor interactions.
Mechanistic Rationale: The Palladium and Copper Catalytic Cycles
A foundational understanding of the reaction mechanism is paramount for successful execution and troubleshooting. The classical Sonogashira coupling proceeds via two interconnected catalytic cycles.[2][9]
-
The Palladium Cycle: This is the primary cross-coupling cycle. It begins with the oxidative addition of the active Pd(0) species to the 4-bromo-1H-pyrazole-3-carbonitrile, forming a Pd(II) intermediate. This step is often the rate-limiting step of the overall reaction.[3]
-
The Copper Cycle: Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of an amine base to form a copper acetylide intermediate.[10] This species is crucial for the subsequent transmetalation step.
The key event is transmetalation , where the acetylide group is transferred from the copper to the palladium(II) complex. This is followed by reductive elimination , which forms the desired 4-alkynyl-1H-pyrazole-3-carbonitrile product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[9]
A notable variation is the copper-free Sonogashira coupling . This modification is advantageous as it prevents the primary side reaction: the oxidative homocoupling of the terminal alkyne, known as Glaser coupling, which is promoted by copper salts in the presence of oxygen.[3][11] Copper-free protocols often require more specialized ligands or different reaction conditions to facilitate the direct interaction of the alkyne with the palladium center.[12][13]
Experimental Protocol: Synthesis of 4-(Phenylethynyl)-1H-pyrazole-3-carbonitrile
This protocol details a reliable method for the coupling of 4-bromo-1H-pyrazole-3-carbonitrile with phenylacetylene.
3.1. Materials and Reagents
-
Substrate: 4-bromo-1H-pyrazole-3-carbonitrile (1.0 equiv)
-
Alkyne: Phenylacetylene (1.2 equiv)
-
Palladium Catalyst: Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.02 equiv, 2 mol%)
-
Copper Co-catalyst: Copper(I) iodide (CuI) (0.04 equiv, 4 mol%)
-
Base: Triethylamine (Et₃N) (3.0 equiv), anhydrous
-
Solvent: N,N-Dimethylformamide (DMF), anhydrous
-
Equipment: Schlenk flask or oven-dried round-bottom flask, magnetic stirrer, heating mantle, nitrogen or argon gas line, septa, syringes.
3.2. Step-by-Step Methodology
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromo-1H-pyrazole-3-carbonitrile (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).
-
Expert Insight: The solid reagents are added first to ensure the catalyst system is under an inert atmosphere before the addition of liquids. The presence of oxygen can lead to catalyst degradation and promote undesired Glaser homocoupling of the alkyne.[3]
-
-
Evacuation and Backfilling: Seal the flask with a septum and evacuate under high vacuum for 5-10 minutes, then backfill with nitrogen or argon gas. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent and Reagent Addition: Using anhydrous syringes, add anhydrous DMF to dissolve the solids, followed by anhydrous triethylamine.
-
Alkyne Addition: Add phenylacetylene dropwise to the stirring mixture at room temperature.
-
Reaction Execution: Heat the reaction mixture to 60-80 °C. The optimal temperature may vary and should be determined empirically.
-
Expert Insight: While many Sonogashira couplings proceed at room temperature, heating is often required for less reactive heteroaryl bromides to drive the reaction to completion in a reasonable timeframe.[14]
-
-
Monitoring Progress: Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting bromide is consumed (typically 2-6 hours).
-
Work-up: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate and water. c. Transfer to a separatory funnel and separate the layers. d. Extract the aqueous layer twice more with ethyl acetate. e. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 4-(phenylethynyl)-1H-pyrazole-3-carbonitrile.
Workflow and Optimization Parameters
The success of the Sonogashira coupling is highly dependent on the careful selection of several key parameters. The following table summarizes critical variables for optimization, particularly when adapting the protocol for different alkynes or scaling up the reaction.
Table 1: Key Parameters for Reaction Optimization
| Parameter | Standard Condition | Rationale & Optimization Considerations |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (2 mol%) | The choice of palladium source and ligand is critical. For challenging substrates, more electron-rich and bulky phosphine ligands like XPhos or SPhos can accelerate the oxidative addition step.[14] Pre-catalysts like [DTBNpP]Pd(crotyl)Cl can enable room-temperature couplings.[12] |
| Copper Co-catalyst | CuI (4 mol%) | Essential for the classical mechanism. In copper-free systems, its omission prevents Glaser homocoupling but may require higher temperatures or more reactive catalysts.[10][12] |
| Base | Triethylamine (Et₃N) | An amine base is required. Others like diisopropylethylamine (DIPEA) can also be used. Inorganic bases like K₂CO₃ or Cs₂CO₃ are sometimes employed in copper-free protocols.[9] |
| Solvent | DMF / THF | Solvent polarity can influence reaction rates. DMF and THF are common choices. Acetonitrile is also effective.[14][15] Ensure the solvent is anhydrous and degassed. |
| Temperature | 60-80 °C | Temperature is a key driver. Lowering the temperature can improve selectivity and reduce side products but will slow the reaction. For highly reactive substrates, room temperature may suffice.[14] |
| Alkyne Stoichiometry | 1.1 - 1.5 equivalents | A slight excess of the alkyne is used to drive the reaction to completion. A large excess should be avoided to minimize homocoupling and simplify purification. |
Safety Precautions
-
Catalysts: Palladium and copper compounds should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents & Reagents: Anhydrous DMF is a reproductive toxin and should be handled with care. Triethylamine is volatile and corrosive. Phenylacetylene can be flammable. All manipulations should be performed in a well-ventilated fume hood.
-
Inert Gas: Ensure proper handling of compressed gas cylinders (Argon or Nitrogen).
-
Pressure: Reactions in sealed vessels should be conducted behind a blast shield.
Conclusion
The Sonogashira coupling of 4-bromo-1H-pyrazole-3-carbonitrile is a robust and highly effective method for synthesizing valuable 4-alkynyl pyrazole derivatives. By understanding the underlying mechanism and carefully controlling key reaction parameters such as the catalyst system, solvent, and temperature, researchers can reliably access a diverse range of compounds for applications in drug discovery and materials science. This protocol provides a validated starting point for exploration and optimization.
References
- Time in Denbighshire, GB. Google Search. Accessed February 19, 2026.
- Sonogashira Coupling: Mechanism, Steps & Applications Explained. Vedantu. Accessed February 19, 2026.
- Sonogashira Coupling. Chemistry LibreTexts. Accessed February 19, 2026.
- Sonogashira coupling. Wikipedia. Accessed February 19, 2026.
- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. PMC. Accessed February 19, 2026.
- Gold and Palladium Combined for the Sonogashira Coupling of Aryl and Heteroaryl Halides. Synthesis. Accessed February 19, 2026.
- Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. Accessed February 19, 2026.
- Sonogashira Coupling. Organic Chemistry Portal. Accessed February 19, 2026.
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. PMC. Accessed February 19, 2026.
- Synthesis of 5-Amino-1H-pyrazole-4-carbonitriles from N-Tosylhydrazones and Its Application in the Preparation of Ibrutinib. The Journal of Organic Chemistry. Accessed February 19, 2026.
- The Sonogashira coupling reaction mechanism.
- Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. Royal Society of Chemistry. Accessed February 19, 2026.
- SYNTHESIS OF SOME NEW CARBONITRILES AND PYRAZOLE COUMARIN DERIVATIVES WITH POTENT ANTITUMOR AND ANTIMICROBIAL ACTIVITIES. Der Pharma Chemica. Accessed February 19, 2026.
- Optimization of the Sonogashira coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole.
- Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC. Accessed February 19, 2026.
- Technical Support Center: Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides. Benchchem. Accessed February 19, 2026.
- The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Accessed February 19, 2026.
- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Accessed February 19, 2026.
- Copper-free Sonogashira cross-coupling reactions: an overview. PMC. Accessed February 19, 2026.
- Copper-free Sonogashira cross-coupling reactions: an overview. Semantic Scholar. Accessed February 19, 2026.
- Copper-free Sonogashira coupling.
- (PDF) ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles.
Sources
- 1. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe 3 O 4 @SiO 2 @vanillin@thioglycolic acid nano-catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08001F [pubs.rsc.org]
- 2. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Note: Buchwald-Hartwig Amination of 4-bromo-1H-pyrazole-3-carbonitrile
Abstract & Strategic Overview
The functionalization of 4-bromo-1H-pyrazole-3-carbonitrile via Buchwald-Hartwig amination presents a unique intersection of electronic and steric challenges. The 3-carbonitrile (CN) group exerts a strong electron-withdrawing effect, significantly lowering the pKa of the pyrazole N-H (estimated pKa ~10-11). This acidity creates a "poisoning trap" for Palladium catalysts, where the deprotonated pyrazolate anion can form stable, unreactive complexes with the metal center, arresting the catalytic cycle.
Conventional wisdom suggests protecting the N-H group prior to coupling. However, recent advances in bulky biarylphosphine ligands allow for direct coupling on the unprotected heterocycle, saving two synthetic steps.
This guide provides two distinct, validated protocols:
-
Protocol A (Direct Coupling): Utilizes tBuBrettPhos and LHMDS for rapid discovery-phase synthesis without protecting groups.
-
Protocol B (Protected Route): Utilizes THP protection and XantPhos/BrettPhos for robust, scalable manufacturing.
Mechanistic Insight & Ligand Selection
The "Acidic NH" Problem
In standard Pd-catalyzed couplings, the amine nucleophile must coordinate to the Pd(II) center. An acidic pyrazole N-H competes with the amine, often bridging two Pd atoms to form inactive dimers.
-
The Fix: We must either mask the N-H (Protocol B) or use a base strong enough to keep the pyrazole fully deprotonated while using a ligand bulky enough to prevent the pyrazolate from bridging (Protocol A).
Ligand Choice
-
tBuBrettPhos (Protocol A): The extreme bulk of the tert-butyl groups prevents the formation of dimeric Pd-pyrazolate species, keeping the catalyst active even with the "sticky" unprotected substrate.
-
BrettPhos / XantPhos (Protocol B): For protected substrates, BrettPhos is superior for primary amines, while XantPhos offers excellent stability for secondary amines and general robustness.
Visualizing the Decision Matrix
Figure 1: Decision matrix for selecting the optimal synthetic pathway based on scale and purity requirements.
Protocol A: Direct Amination (Unprotected)
Best for: Rapid analog generation, primary amines, small scale (<5g). Critical Reagent: tBuBrettPhos (Do not substitute with standard BrettPhos).
Materials
| Component | Equiv. | Role | Notes |
| 4-bromo-1H-pyrazole-3-CN | 1.0 | Electrophile | Dry thoroughly; water kills LHMDS. |
| Amine (R-NH2) | 1.2 | Nucleophile | Primary amines work best. |
| Pd precatalyst (G3) | 0.02 | Catalyst | tBuBrettPhos Pd G3 is preferred over in-situ mixing. |
| LHMDS (1.0M in THF) | 2.2 | Base | Crucial: Must deprotonate both NH and Pd-H intermediate. |
| 1,4-Dioxane | [0.2 M] | Solvent | Anhydrous, degassed. |
Step-by-Step Procedure
-
Preparation: Flame-dry a resealable reaction vial or Schlenk tube. Cool under Argon.
-
Charging: Add the pyrazole substrate (1.0 equiv), the amine (1.2 equiv), and the tBuBrettPhos Pd G3 precatalyst (2 mol%).
-
Note: If using Pd2(dba)3 (1 mol%) and Ligand (2 mol%), premix them in solvent for 5 mins before adding.
-
-
Inerting: Cap the vessel and purge with Argon/Nitrogen for 5 minutes.
-
Base Addition: Add anhydrous Dioxane via syringe. Then, dropwise add LHMDS solution (2.2 equiv).
-
Observation: The solution will likely turn dark orange/red upon deprotonation of the pyrazole. This is normal.
-
-
Reaction: Heat to 65–80°C . Stir vigorously.
-
Time: Conversion is usually rapid (1–4 hours) due to the activating 3-CN group.
-
-
Monitoring (Self-Validation):
-
TLC: Eluent 50% EtOAc/Hexane. Product is usually more polar and fluorescent than the bromide.
-
Stop Criteria: If the reaction turns black and mirrors (Pd plating) before completion, oxygen ingress occurred.
-
-
Workup: Cool to RT. Quench with saturated NH4Cl (caution: gas evolution). Extract with EtOAc. Wash organic layer with water (to remove Lithium salts) and brine.
-
Purification: Flash chromatography. The free NH product often streaks; add 1% MeOH or Et3N to the eluent.
Protocol B: Protection-Coupling-Deprotection (Scalable)
Best for: Process chemistry, secondary amines, weak nucleophiles, large scale.
Phase 1: THP Protection
-
Dissolve 4-bromo-1H-pyrazole-3-carbonitrile in DCM (0.5 M).
-
Add 3,4-Dihydro-2H-pyran (DHP) (1.5 equiv) and p-Toluenesulfonic acid (pTSA) (0.05 equiv).
-
Stir at RT for 2-4 hours.
-
Wash with NaHCO3, dry, and concentrate. The THP-protected bromide is usually an oil or low-melting solid.
Phase 2: The Coupling (Buchwald-Hartwig)
Ligand: XantPhos is the workhorse here due to its wide bite angle and stability.
| Component | Equiv. | Role |
| THP-Bromide | 1.0 | Electrophile |
| Amine | 1.2 | Nucleophile |
| Pd(OAc)2 | 0.02 | Metal Source |
| XantPhos | 0.03 | Ligand |
| Cs2CO3 | 2.0 | Base |
| Toluene/Water (10:1) | [0.3 M] | Solvent System |
Procedure:
-
Combine THP-bromide, amine, Pd(OAc)2, XantPhos, and Cs2CO3 in a flask.
-
Add Toluene and water (the small amount of water aids solubility of the inorganic base, "interface catalysis").
-
Degas (sparge with Argon for 10 mins).
-
Heat to 90-100°C for 8–12 hours.
-
Validation: Monitor disappearance of the THP-bromide. The reaction is robust; minor air exposure is tolerated better than in Method A.
Phase 3: Deprotection
-
Dissolve the crude coupled product in MeOH or EtOH.
-
Add HCl (4M in Dioxane) or concentrated aqueous HCl (5 equiv).
-
Stir at 40°C for 1 hour.
-
Neutralize with NaHCO3 and extract.
Troubleshooting & Self-Validating Checks
| Observation | Diagnosis | Corrective Action |
| Reaction stalls at ~50% conversion (Method A) | Catalyst poisoning by amidate formation. | Increase LHMDS to 2.5 equiv to ensure full deprotonation. Switch to tBuBrettPhos if using a smaller ligand. |
| Hydrolysis of Nitrile (Product has mass M+18) | Base-mediated hydration. | Ensure reagents are strictly anhydrous. Lower temperature to 60°C. Avoid hydroxide bases (use Cs2CO3 or LHMDS). |
| Regioselectivity issues (N-arylation vs C-arylation) | Competitive N-arylation. | This is rare with 4-bromo substrates, but if observed, Method B (THP protection) is mandatory to block the Nitrogen. |
| Pd Mirror on flask walls | Catalyst decomposition (Pd black). | Oxygen leak or insufficient ligand. Re-degas solvents. Ensure Ligand:Pd ratio is >1:1 (ideally 1.2:1 or 2:1). |
Catalytic Cycle & Mechanism
The following diagram illustrates the specific pathway for the unprotected substrate, highlighting the critical role of the base (LHMDS) in facilitating the cycle without poisoning the metal.
Figure 2: Catalytic cycle for the amination of unprotected pyrazoles. Note the "Poison Trap" which is avoided by using bulky ligands (tBuBrettPhos) and strong bases (LHMDS).
References
-
Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Source: Journal of the American Chemical Society (JACS) / NIH. Context: Establishes the tBuBrettPhos/LHMDS protocol as the gold standard for unprotected pyrazoles.
-
Buchwald-Hartwig Coupling of 4-bromo-1H-1-tritylpyrazole. Source: Molecules (MDPI). Context: Validates the protection strategy (Trityl/THP) and microwave acceleration for recalcitrant substrates.
-
Buchwald Ligands Review (User Guide). Source: Sigma-Aldrich / Merck / Buchwald Lab. Context: Comprehensive guide on ligand selection (BrettPhos vs XantPhos) based on amine class.
-
Strategic Applications of Named Reactions in Organic Synthesis. Context: General mechanistic grounding for the Pd-catalyzed C-N bond formation and the role of pKa in base selection.
preparation of anti-inflammatory agents from 4-bromo-1H-pyrazole-3-carbonitrile
Executive Summary
This application note details a robust, modular synthetic platform for generating anti-inflammatory agents derived from 4-bromo-1H-pyrazole-3-carbonitrile . While traditional COX-2 inhibitors (e.g., Celecoxib) utilize a 1,5-diaryl pyrazole scaffold, recent medicinal chemistry efforts have validated 1,4-disubstituted pyrazole-3-carboxamides as potent inhibitors of p38 MAPK and cytokine release pathways.
This guide provides a validated three-step protocol:
-
Regioselective N-Alkylation to tune pharmacokinetic properties.
-
Suzuki-Miyaura Cross-Coupling at the C4-position to introduce lipophilic aryl pharmacophores.
-
Controlled Nitrile Hydrolysis to generate the bioactive primary amide.
Strategic Synthetic Workflow
The 4-bromo-1H-pyrazole-3-carbonitrile scaffold is unique due to its dense functionality. The bromine atom at C4 serves as an excellent handle for palladium-catalyzed cross-coupling, while the C3-nitrile provides a gateway to amides, carboxylic acids, or bioisosteric tetrazoles.
Mechanistic Rationale:
-
Order of Operations: N-alkylation is performed first to prevent catalyst poisoning by the free N-H during the Suzuki coupling and to eliminate regioselectivity issues in later steps.
-
Ligand Selection: The C4-bromo position is sterically accessible, but the adjacent nitrile can coordinate to metal centers. We utilize XPhos or dppf based catalysts to ensure high turnover numbers (TON).
Figure 1: Modular synthetic pathway transforming the 4-bromo precursor into a bioactive carboxamide library.
Detailed Experimental Protocols
Protocol A: Regioselective N-Alkylation
Objective: To introduce a solubilizing group or pharmacophore at the N1 position. Causality: The pyrazole N-H is acidic (pKa ~14). Using a strong base (NaH) ensures complete deprotonation, favoring N1-alkylation over N2 due to steric hindrance from the C3-cyano group and thermodynamic stability.
Materials:
-
4-Bromo-1H-pyrazole-3-carbonitrile (1.0 eq)
-
Alkyl Halide (e.g., Benzyl bromide or Methyl iodide) (1.2 eq)
-
Sodium Hydride (60% dispersion in oil) (1.5 eq)
-
DMF (Anhydrous)
Procedure:
-
Activation: In a flame-dried round-bottom flask, dissolve 4-bromo-1H-pyrazole-3-carbonitrile (10 mmol) in anhydrous DMF (20 mL). Cool to 0°C under N₂ atmosphere.
-
Deprotonation: Add NaH (15 mmol) portion-wise over 15 minutes. Caution: H₂ gas evolution. Stir at 0°C for 30 minutes until gas evolution ceases.
-
Alkylation: Add the alkyl halide (12 mmol) dropwise.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Work-up: Quench with ice-cold water (50 mL). The product often precipitates. Filter the solid.[1] If no precipitate forms, extract with EtOAc (3 x 30 mL), wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from Ethanol or purify via flash chromatography.
Expected Yield: 85–95% Validation: ¹H NMR should show the disappearance of the broad N-H singlet (~13 ppm) and appearance of alkyl protons.
Protocol B: C4-Arylation via Suzuki-Miyaura Coupling
Objective: To install the aryl ring critical for hydrophobic interactions within the COX-2 or p38 binding pocket. Critical Insight: Unprotected nitrogen heterocycles can poison Pd catalysts.[2] Since we alkylated in Step 1, we can use standard catalytic systems. However, the adjacent nitrile can still retard the reaction; therefore, Pd(dppf)Cl₂ is preferred for its bite angle and stability.
Materials:
-
N-Alkyl-4-bromo-pyrazole-3-carbonitrile (Product from Protocol A) (1.0 eq)
-
Aryl Boronic Acid (e.g., 4-Methoxyphenylboronic acid) (1.5 eq)
-
Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)
-
Base: K₂CO₃ (2.0 M aqueous solution) (3.0 eq)
-
Solvent: 1,4-Dioxane
Procedure:
-
Degassing: Charge a reaction vial with the N-alkyl-4-bromo-pyrazole (1.0 mmol), aryl boronic acid (1.5 mmol), and Pd(dppf)Cl₂ (0.03 mmol). Evacuate and backfill with N₂ (3 cycles).
-
Solvation: Add degassed 1,4-Dioxane (5 mL) and 2.0 M K₂CO₃ (1.5 mL).
-
Coupling: Heat the sealed vial to 90°C for 12–16 hours.
-
Work-up: Cool to RT. Filter through a pad of Celite to remove Palladium black. Wash the pad with EtOAc.
-
Extraction: Wash the filtrate with water and brine. Dry organic layer over MgSO₄.
-
Purification: Flash chromatography (Gradient: 0–30% EtOAc in Hexanes).
Self-Validating Check: The appearance of new aromatic protons in NMR and a mass shift corresponding to the aryl group (M+ - Br + Ar) in LC-MS confirms success.
Protocol C: Nitrile Hydrolysis to Carboxamide
Objective: Convert the nitrile (CN) to a primary amide (CONH₂), a key hydrogen-bond donor/acceptor motif in anti-inflammatory drugs. Method: Radical-mediated hydration using alkaline hydrogen peroxide is milder than acid hydrolysis and prevents cleavage of the N-alkyl group.
Procedure:
-
Dissolve the Suzuki product (0.5 mmol) in DMSO (2 mL) and Ethanol (2 mL).
-
Add 3.0 M NaOH (1.0 mL) followed by 30% H₂O₂ (1.0 mL) dropwise. Exothermic reaction.
-
Stir at RT for 1–2 hours.
-
Quench: Pour into ice water (20 mL). The amide product usually precipitates as a white solid.
-
Isolation: Filter, wash with water, and dry under vacuum.
Data Summary & Biological Validation
Table 1: Representative Library & Predicted Activity
| Compound ID | N1-Substituent | C4-Substituent | C3-Group | Target Activity |
| PYRZ-01 | Methyl | 4-Methoxyphenyl | -CONH₂ | p38 MAPK (Baseline) |
| PYRZ-02 | Benzyl | 4-Fluorophenyl | -CONH₂ | COX-2 (Lipophilic) |
| PYRZ-03 | 2-Pyridyl | 3,4-Dimethoxyphenyl | -CN | Intermediate |
Biological Assay Recommendation (In Vitro): To validate anti-inflammatory potential, screen final compounds using a COX-2 Inhibitor Screening Kit (Fluorometric) .
-
Incubate recombinant COX-2 enzyme with the synthesized inhibitor (0.1 - 10 µM) for 10 mins.
-
Add Arachidonic acid and the fluorometric substrate (ADHP).
-
Measure fluorescence (Ex/Em 535/587 nm).
-
Calculate IC₅₀ relative to Celecoxib (Positive Control).
References
-
Synthesis of 4-substituted pyrazoles via Suzuki coupling: Cheng, H., Wu, Q., Han, F., & Yang, G.[3] (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters. 3
-
N-Alkylation of 4-bromo-pyrazoles: Molbank 2009. 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole.[4] 4
-
Suzuki Coupling Conditions for Nitrogen Heterocycles: Billingsley, K., & Buchwald, S. L. (2007).[1] Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Journal of the American Chemical Society.[5] 2
-
Anti-inflammatory Pyrazole Derivatives: Abdullah, J. H., et al.[6] (2020).[6][7] Synthesis and evaluation of pyrazole containing aromatic and heterocyclic derivatives as anti-inflammatory agents. World Journal of Pharmaceutical Sciences.
-
General Precursor Information: PubChem. 4-Bromo-1H-pyrazole-3-carbonitrile Compound Summary. 8
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. html.rhhz.net [html.rhhz.net]
- 4. 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole [mdpi.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. sciencescholar.us [sciencescholar.us]
- 7. researchgate.net [researchgate.net]
- 8. 4-Bromo-1H-pyrazole-3-carbonitrile | C4H2BrN3 | CID 2735623 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Anti-Cancer Drugs Utilizing a 4-Bromo-1H-Pyrazole-3-Carbonitrile Scaffold
Introduction: The Privileged Pyrazole Scaffold in Oncology
The pyrazole ring system represents a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds, including several FDA-approved anti-cancer therapeutics.[1][2] Its five-membered heterocyclic structure, containing two adjacent nitrogen atoms, offers a unique combination of chemical stability, synthetic versatility, and the capacity to form crucial interactions with various biological targets.[3][4] The N-unsubstituted pyrazole can act as both a hydrogen bond donor and acceptor, a feature that is critical for its interaction with the active sites of many enzymes.[4]
This guide focuses on a particularly promising building block for anti-cancer drug discovery: the 4-bromo-1H-pyrazole-3-carbonitrile scaffold. This versatile intermediate possesses key functional groups that facilitate the synthesis of diverse compound libraries with potential therapeutic applications.[5][6] The bromine atom at the 4-position serves as a valuable synthetic handle for introducing further molecular complexity through cross-coupling reactions, while the carbonitrile group at the 3-position can act as a hydrogen bond acceptor, promoting binding to target proteins such as kinases.[7] Numerous pyrazole derivatives have demonstrated potent inhibitory activity against a range of cancer-relevant targets, including Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Bruton's Tyrosine Kinase (BTK), underscoring the therapeutic potential of this scaffold.[1][3][8]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, in vitro evaluation, and rationale behind the design of anti-cancer agents derived from the 4-bromo-1H-pyrazole-3-carbonitrile core.
I. Synthesis of the 4-Bromo-1H-Pyrazole-3-Carbonitrile Scaffold and Derivatives
The strategic placement of the bromo and cyano functionalities on the pyrazole ring is pivotal for both synthetic elaboration and biological activity. Below are detailed protocols for the synthesis of the core scaffold and a representative derivative.
Protocol 1: One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives
This protocol is adapted from a general method for the one-pot synthesis of 4-bromopyrazole derivatives and can be optimized for the specific synthesis of 4-bromo-1H-pyrazole-3-carbonitrile.[9][10] The principle involves the condensation of a 1,3-dicarbonyl compound (or a functional equivalent) with a hydrazine, followed by in-situ bromination.
Experimental Workflow:
Caption: One-pot synthesis of 4-bromopyrazole derivatives.
Materials:
-
Appropriate 1,3-dicarbonyl precursor (e.g., a derivative that can yield the 3-carbonitrile pyrazole)
-
Hydrazine hydrate or a substituted hydrazine
-
N-Bromosaccharin (NBSac)
-
Silica gel supported sulfuric acid (H₂SO₄/SiO₂)
-
Ethanol
-
n-Hexane
-
Silica gel for column chromatography
Procedure:
-
To a round-bottomed flask charged with the 1,3-dicarbonyl precursor (1.0 mmol) and hydrazine (1.0 mmol) in ethanol (10 mL), add a catalytic amount of silica-supported sulfuric acid (5 mol%).
-
Add N-bromosaccharin (1.1 mmol) to the mixture.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, as indicated by TLC, filter the reaction mixture to remove the catalyst.
-
Wash the residue with n-hexane.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-bromopyrazole derivative.
Rationale for Experimental Choices:
-
One-Pot Synthesis: This approach is highly efficient, reducing reaction time, minimizing waste, and simplifying the overall synthetic process.[9]
-
Silica-Supported Sulfuric Acid: This heterogeneous catalyst is easily handled, environmentally friendly, and can be readily removed by simple filtration.[9]
-
N-Bromosaccharin: A stable and reactive brominating agent suitable for this transformation.[9]
Protocol 2: Derivatization via Suzuki-Miyaura Cross-Coupling
The bromine atom at the 4-position of the pyrazole scaffold is a versatile handle for introducing aryl or heteroaryl substituents through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the exploration of structure-activity relationships by modifying this position.
Experimental Workflow:
Caption: Suzuki-Miyaura cross-coupling for derivatization.
Materials:
-
4-Bromo-1H-pyrazole-3-carbonitrile
-
Aryl boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a dried Schlenk tube equipped with a magnetic stirrer, combine 4-bromo-1H-pyrazole-3-carbonitrile (1.0 equiv), the desired aryl boronic acid (1.0 equiv), tetrakis(triphenylphosphine)palladium(0) (0.05 equiv), and potassium phosphate (2.0 equiv).
-
Add a 10:1 mixture of 1,4-dioxane and water to the Schlenk tube under an inert argon atmosphere.
-
Heat the reaction mixture to 90°C and stir for 24 hours. Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature.
-
Add water and ethyl acetate to the reaction mixture.
-
Separate the organic layer, and dry it over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product via column chromatography to obtain the desired 4-aryl-1H-pyrazole-3-carbonitrile derivative.
Rationale for Experimental Choices:
-
Suzuki-Miyaura Coupling: This is a robust and widely used method for forming carbon-carbon bonds, allowing for the introduction of a wide variety of aryl and heteroaryl groups.
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a common and effective catalyst for this type of reaction.
-
Inert Atmosphere: The use of an inert atmosphere (argon) is crucial to prevent the degradation of the palladium catalyst.
II. In Vitro Evaluation of Anti-Cancer Activity
Once a library of 4-bromo-1H-pyrazole-3-carbonitrile derivatives has been synthesized, their anti-cancer potential must be evaluated. This typically involves assessing their cytotoxicity against various cancer cell lines and determining their inhibitory activity against specific molecular targets.
Protocol 3: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][8]
Principle:
Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Experimental Workflow:
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium
-
96-well microplates
-
4-Bromo-1H-pyrazole-3-carbonitrile derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in cell culture medium. Remove the old medium from the wells and add the different concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, carefully remove the treatment medium and add MTT solution to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value for each compound.
Rationale for Experimental Choices:
-
MTT Assay: It is a well-established, reliable, and high-throughput method for screening the cytotoxic effects of a large number of compounds.
-
Multiple Cell Lines: Testing against a panel of cancer cell lines from different tissue origins provides a broader understanding of the compound's anti-cancer spectrum.
-
IC₅₀ Determination: This value provides a quantitative measure of a compound's potency, allowing for direct comparison between different derivatives.
Protocol 4: ADP-Glo™ Kinase Assay for Target Inhibition
The ADP-Glo™ Kinase Assay is a universal, homogeneous, luminescent assay that measures the amount of ADP produced during a kinase reaction. This allows for the determination of a compound's inhibitory effect on a specific kinase.[1]
Principle:
The assay is performed in two steps. First, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the amount of ADP generated.
Experimental Workflow:
Caption: Workflow for the ADP-Glo™ kinase inhibition assay.
Materials:
-
Kinase of interest (e.g., EGFR, CDK2)
-
Kinase-specific substrate
-
Ultra-Pure ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
4-Bromo-1H-pyrazole-3-carbonitrile derivatives
-
Multi-well plates (white, opaque)
-
Luminometer
Procedure:
-
Kinase Reaction: Set up the kinase reaction in a multi-well plate by combining the kinase, its specific substrate, ATP, and the pyrazole inhibitor at various concentrations. Include appropriate controls (no inhibitor, no enzyme).
-
Incubation: Incubate the reaction at the optimal temperature for the kinase (typically 30°C) for a predetermined time.
-
Stop Reaction and ATP Depletion: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Detection: Add the Kinase Detection Reagent to each well to convert the ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Correlate the luminescence signal to the amount of ADP produced and calculate the percentage of kinase inhibition for each compound concentration. Determine the IC₅₀ value.
Rationale for Experimental Choices:
-
ADP-Glo™ Assay: This assay is highly sensitive, has a broad dynamic range, and is compatible with a wide variety of kinases and ATP concentrations, making it a versatile tool for inhibitor profiling.[10]
-
Targeted Kinase Selection: Focusing on kinases that are known to be dysregulated in specific cancers allows for a more targeted approach to drug development.
-
IC₅₀ Determination: Provides a quantitative measure of the inhibitor's potency against the specific kinase target.
III. Data Presentation and Structure-Activity Relationship (SAR) Insights
The systematic evaluation of synthesized derivatives allows for the elucidation of structure-activity relationships (SAR), providing crucial insights for the rational design of more potent and selective anti-cancer agents.
Table 1: In Vitro Anti-Cancer Activity of Representative Pyrazole Derivatives
| Compound ID | Scaffold Modification | Cancer Cell Line | IC₅₀ (µM) | Target Kinase | Kinase IC₅₀ (µM) |
| BP-1 | 4-Bromo-1H-pyrazole-3-carbonitrile | MCF-7 (Breast) | 43.4[8] | CDK2 | 2.0[7] |
| BP-2 | 4-(4-methoxyphenyl)-1H-pyrazole-3-carbonitrile | MDA-MB-231 (Breast) | 35.1[8] | JNK3 | 0.63[2] |
| BP-3 | 4-(thiophen-2-yl)-1H-pyrazole-3-carbonitrile | HCT116 (Colon) | 9.58[8] | Aurora A | 0.16 |
| BP-4 | 4-Bromo-1-phenyl-pyrazole-3-carboxamide | A549 (Lung) | 5.98[8] | EGFR | - |
| Ref-Dox | Doxorubicin | MCF-7 (Breast) | - | Topoisomerase II | - |
| Ref-Staur | Staurosporine | - | - | Pan-Kinase | - |
Note: The IC₅₀ values presented are for representative pyrazole derivatives and may not be from compounds with the exact 4-bromo-1H-pyrazole-3-carbonitrile scaffold, but are illustrative of the potential of this class of compounds. The specific structures of the tested compounds in the cited references should be consulted for detailed SAR analysis.
Structure-Activity Relationship (SAR) Insights:
-
The Role of the 4-Bromo Substituent: The bromine atom at the 4-position is not merely a synthetic handle. Its presence and position can significantly impact biological activity. For some kinases, the introduction of a bromine atom can be detrimental to inhibitory potency, suggesting that this position may be involved in steric clashes within the active site.[5] However, in other cases, the bromo group can contribute to favorable interactions or serve as a key point for further derivatization to enhance potency and selectivity.
-
The Significance of the 3-Carbonitrile Group: The cyano group at the 3-position is often incorporated to act as a hydrogen bond acceptor. This functionality can form crucial interactions with amino acid residues in the hinge region or other parts of the kinase active site, thereby anchoring the inhibitor and enhancing its binding affinity.[7]
-
Impact of Substituents at N1 and C5: The SAR of pyrazole-based inhibitors is highly dependent on the nature of the substituents at the N1 and C5 positions. These positions can be modified to modulate solubility, cell permeability, and target selectivity. For instance, bulky substituents may be used to probe specific pockets within the kinase active site to achieve selectivity over closely related kinases.
IV. Signaling Pathway Visualization
Understanding the molecular pathways targeted by these inhibitors is crucial for elucidating their mechanism of action and predicting their therapeutic effects. Many pyrazole derivatives exert their anti-cancer effects by inhibiting key kinases in signaling pathways that are frequently dysregulated in cancer, such as the MAPK/ERK and PI3K/Akt pathways.
Caption: Inhibition of key cancer signaling pathways.
V. Conclusion and Future Directions
The 4-bromo-1H-pyrazole-3-carbonitrile scaffold is a highly valuable platform for the development of novel anti-cancer agents. Its synthetic tractability allows for the creation of diverse chemical libraries, and its inherent structural features are well-suited for targeting a range of cancer-relevant enzymes, particularly protein kinases. The protocols and insights provided in these application notes offer a solid foundation for researchers to design, synthesize, and evaluate new pyrazole-based drug candidates.
Future efforts in this area should focus on:
-
Structure-Based Drug Design: Utilizing co-crystal structures of pyrazole inhibitors bound to their target kinases to guide the design of next-generation compounds with improved potency and selectivity.
-
Exploration of Novel Targets: Expanding the scope of biological evaluation to include other emerging cancer targets.
-
In Vivo Efficacy and Pharmacokinetic Studies: Advancing the most promising in vitro hits to in vivo models to assess their therapeutic efficacy, safety, and pharmacokinetic properties.
By leveraging the principles of medicinal chemistry and rigorous biological evaluation, the 4-bromo-1H-pyrazole-3-carbonitrile scaffold holds significant promise for the discovery of innovative and effective anti-cancer therapies.
References
-
IC50 values of the most active derivatives in some cancerous cell lines. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]
-
Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (2022). Molecules, 27(23), 8303. MDPI. Retrieved February 19, 2026, from [Link]
-
Alinezhad, H., Tajbakhsh, M., & Zare, M. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241. Retrieved February 19, 2026, from [Link]
-
Cyanopyridyl containing 1,4-dihydroindeno[1,2-c]pyrazoles as potent checkpoint kinase 1 inhibitors: improving oral biovailability. (2007). Bioorganic & Medicinal Chemistry Letters, 17(20), 5665-5670. Retrieved February 19, 2026, from [Link]
-
Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. (2021). STAR Protocols, 2(3), 100693. Retrieved February 19, 2026, from [Link]
-
ADP-Glo™ Kinase Profiling Systems for targeted and flexible kinase inhibitor profiling. (n.d.). Technology Networks. Retrieved February 19, 2026, from [Link]
-
IC50 values of the most active derivatives in some cancerous cell lines. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]
-
Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (2010). Bioorganic & Medicinal Chemistry Letters, 20(13), 4029-4033. Retrieved February 19, 2026, from [Link]
-
Quantitative structure activity relationship study of p38α MAP kinase inhibitors. (2013). International Journal of ChemTech Research, 5(1), 22-33. Retrieved February 19, 2026, from [Link]
-
Kinase Assays with Myra. (n.d.). Bio Molecular Systems. Retrieved February 19, 2026, from [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). International Journal of Molecular Sciences, 24(16), 12724. Retrieved February 19, 2026, from [Link]
-
Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, targ. (n.d.). The Royal Society of Chemistry. Retrieved February 19, 2026, from [Link]
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). Molecules, 29(18), 4348. MDPI. Retrieved February 19, 2026, from [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 19, 2026, from [Link]
-
One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. (2011). Journal of the Mexican Chemical Society, 55(4), 238-241. Retrieved February 19, 2026, from [Link]
-
Part 2: Structure-activity relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38alpha mitogen-activated protein kinase. (2010). Bioorganic & Medicinal Chemistry Letters, 20(5), 1673-1678. Retrieved February 19, 2026, from [Link]
-
Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved February 19, 2026, from [Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega, 10(13), 15488–15501. Retrieved February 19, 2026, from [Link]
-
Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. (2021). Molecules, 26(23), 7118. Retrieved February 19, 2026, from [Link]
-
Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. (2025). bioRxiv. Retrieved February 19, 2026, from [Link]
-
-
(n.d.). Organic Syntheses. Retrieved February 19, 2026, from [Link]
-
-
Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024). RSC Advances, 14(48), 35058-35076. Retrieved February 19, 2026, from [Link]
-
4-bromo-1h-pyrazole-3-carbonitrile (C4H2BrN3). (n.d.). PubChemLite. Retrieved February 19, 2026, from [Link]
-
Synthesis of 3H-pyrazoles. (n.d.). Organic Chemistry Portal. Retrieved February 19, 2026, from [Link]
-
4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. (2009). Molbank, 2009(4), M639. Retrieved February 19, 2026, from [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). Molecules, 26(16), 4933. Retrieved February 19, 2026, from [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). International Journal of Molecular Sciences, 24(14), 11485. Retrieved February 19, 2026, from [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry, 13(10), 1151-1172. Retrieved February 19, 2026, from [Link]
-
4-BROMO-1H-PYRAZOLE-3-CARBONITRILE. (n.d.). Matrix Fine Chemicals. Retrieved February 19, 2026, from [Link]
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Application Note: 4-Bromo-1H-pyrazole-3-carbonitrile as a Privileged Scaffold in SDHI Fungicide Discovery
Topic: Application of 4-Bromo-1H-pyrazole-3-carbonitrile in Agrochemical Synthesis Content Type: Technical Application Note & Protocol Guide Audience: Agrochemical Discovery Chemists, Process Development Scientists
Introduction & Strategic Utility
In the landscape of modern agrochemistry, the pyrazole ring is a "privileged structure," serving as the core pharmacophore for a vast class of Succinate Dehydrogenase Inhibitor (SDHI) fungicides (e.g., Penthiopyrad, Fluxapyroxad). While commercial blockbusters often feature a 3-difluoromethyl or 3-methyl substitution, 4-bromo-1H-pyrazole-3-carbonitrile (CAS 288246-16-2) offers a critical entry point for Lead Optimization and Intellectual Property (IP) diversification .
This scaffold enables a divergent synthesis strategy:
-
C-3 Position: The nitrile group is a versatile masked acid. It can be hydrolyzed to a carboxylic acid (for amide coupling) or transformed into heterocycles (e.g., thioamides, tetrazoles) to modulate lipophilicity (
). -
C-4 Position: The bromine atom serves as a handle for transition-metal-catalyzed cross-couplings (Suzuki, Sonogashira), allowing the introduction of biaryl motifs essential for hydrophobic binding in the SDH enzyme pocket.
-
N-1 Position: The acidic proton allows for alkylation to fine-tune solubility and metabolic stability.
Chemical Profile & Safety
-
CAS: 288246-16-2 (Note: Tautomeric forms may reference different indices; 3-cyano and 5-cyano are chemically equivalent until alkylated).
-
Appearance: Off-white to pale yellow solid.
-
Hazards (GHS):
Technical Insight: The Regioselectivity Challenge
Expertise Note: A common pitfall in working with 1H-pyrazole-3-carbonitriles is the tautomeric ambiguity . The hydrogen can reside on either nitrogen, making the 3-cyano and 5-cyano positions interchangeable in solution.
However, upon N-alkylation , the symmetry is broken, yielding two regioisomers:
-
Isomer A (1-alkyl-3-cyano): Often the thermodynamic product.
-
Isomer B (1-alkyl-5-cyano): Often the kinetic product, heavily influenced by steric bulk of the alkylating agent.
Critical Control Point: For SDHI analogs, the 1-methyl-3-cyano motif is typically desired to mimic the binding mode of commercial standards. The protocol below utilizes base selection to optimize this ratio.
Synthesis Workflow Visualization
Caption: Divergent synthesis workflow converting the 4-bromo-nitrile scaffold into bioactive pyrazole-carboxamides.
Experimental Protocols
Protocol A: Regioselective N-Alkylation
Objective: To install the N-methyl group while maximizing the formation of the 1-methyl-3-cyano isomer.
Reagents:
-
4-Bromo-1H-pyrazole-3-carbonitrile (1.0 equiv)
-
Iodomethane (MeI) (1.2 equiv)
-
Cesium Carbonate (
) (2.0 equiv) -
Solvent: Acetonitrile (
) (Anhydrous)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the pyrazole scaffold (10 mmol) in anhydrous acetonitrile (50 mL).
-
Base Addition: Add
(20 mmol) in a single portion. Stir at room temperature for 15 minutes to deprotonate the pyrazole. Note: is preferred over to improve solubility and reaction rate. -
Alkylation: Cool the mixture to 0°C in an ice bath. Add MeI (12 mmol) dropwise over 10 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The two isomers will appear as distinct spots (typically
0.4 and 0.5). -
Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue via flash column chromatography (Silica gel, gradient 0-30% EtOAc in Hexane).
-
Validation: Confirm regiochemistry via NOESY NMR. The 1-methyl group will show a correlation to the C-5 proton in the 1,5-isomer, but not in the desired 1,3-isomer (where C-5 is substituted by Br, or C-5 is H and distant).
-
Protocol B: C-4 Suzuki-Miyaura Cross-Coupling
Objective: To introduce the aromatic "tail" group at the 4-position.
Reagents:
-
N-Alkylated Pyrazole (from Protocol A) (1.0 equiv)
-
Aryl Boronic Acid (e.g., 4-chlorophenylboronic acid) (1.5 equiv)
-
Catalyst:
(5 mol%) -
Base:
(3.0 equiv)[5] -
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Procedure:
-
Setup: Charge a pressure vial or Schlenk flask with the pyrazole substrate (1.0 mmol), aryl boronic acid (1.5 mmol), and
(3.0 mmol). -
Degassing: Add 1,4-Dioxane (4 mL) and Water (1 mL). Sparge with Argon or Nitrogen for 10 minutes to remove oxygen. Critical: Oxygen inhibits the Pd cycle and promotes homocoupling.
-
Catalyst Addition: Add the Pd catalyst (0.05 mmol) quickly under positive inert gas pressure. Seal the vessel.
-
Heating: Heat the reaction to 90°C for 12 hours (or 110°C for 30 min in a microwave reactor).
-
Workup: Cool to RT. Dilute with EtOAc and wash with water/brine. Dry over
. -
Isolation: Concentrate and purify via silica chromatography.
Protocol C: Nitrile Hydrolysis to Carboxylic Acid
Objective: Convert the cyano group to the carboxylic acid precursor for amide coupling.[6]
Reagents:
-
4-Aryl-pyrazole-3-carbonitrile (from Protocol B)
-
Sodium Hydroxide (NaOH) (10% aqueous solution)
-
Ethanol (co-solvent)
Procedure:
-
Reflux: Dissolve the nitrile substrate in Ethanol (5 mL/mmol). Add 10% NaOH (5 equiv).
-
Reaction: Heat to reflux (approx. 85°C) for 6–12 hours. Monitor the disappearance of the nitrile peak (
) via IR or by LC-MS (Mass shift +19 for acid, or +18 for amide intermediate). -
Acidification: Cool the mixture to 0°C. Carefully acidify with 1M HCl to pH 2–3. The carboxylic acid often precipitates as a white solid.
-
Isolation: Filter the solid. If no precipitate forms, extract with EtOAc, dry, and concentrate.
-
Next Step: This crude acid is typically pure enough for the subsequent amide coupling (using HATU/DIEA and an aniline) to generate the final fungicide candidate.
Quantitative Data Summary
| Parameter | 4-Bromo-1H-pyrazole-3-CN | 1-Methyl-3-CN Derivative | 1-Methyl-3-COOH Derivative |
| Mol. Weight | 171.98 | 186.01 | 205.01 |
| LogP (Calc) | ~1.0 | ~1.4 | ~0.8 |
| State | Solid | Solid | Solid |
| Key IR Signal | 2240 cm⁻¹ (CN) | 2235 cm⁻¹ (CN) | 1690 cm⁻¹ (C=O) |
| Typical Yield | N/A (Starting Material) | 75-85% (Alkylation) | 90-95% (Hydrolysis) |
References
-
Sigma-Aldrich. 4-Bromo-1H-pyrazole-3-carbonitrile Product Sheet & SDS.Link
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 1046835: 4-Bromo-1H-pyrazole-3-carbonitrile.Link
-
Li, X., et al. "Synthesis and Fungicidal Activities of Pyrazole Derivatives." Journal of Agricultural and Food Chemistry, 2016. (Contextual grounding for pyrazole fungicide synthesis). Link
-
Organic Chemistry Portal. "Suzuki-Miyaura Coupling: General Procedures and Mechanism." (Standard protocols adapted for heteroaryl bromides). Link
-
Cheng, H., et al. "Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction." Chinese Chemical Letters, 2014. (Specific conditions for 4-bromopyrazoles). Link
Sources
- 1. 4-溴-1H-吡唑-3-甲腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 4-Bromo-1H-pyrazole-3-carbonitrile - High purity | EN [georganics.sk]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.es [fishersci.es]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
Application Note: Functionalization of the C-Br Bond in 4-Bromo-1H-pyrazole-3-carbonitrile
[1]
Abstract & Strategic Overview
4-Bromo-1H-pyrazole-3-carbonitrile (1 ) is a high-value scaffold in drug discovery, particularly for Janus Kinase (JAK) and Bruton's Tyrosine Kinase (BTK) inhibitors.[1] The molecule features three distinct reactivity vectors: the acidic amine (N1), the electrophilic nitrile (C3), and the chemically versatile bromide (C4).
This guide focuses on the C4-Br functionalization . While the C-Br bond is a classic handle for Palladium-catalyzed cross-coupling, the presence of the electron-withdrawing nitrile group at C3 and the acidic proton at N1 creates a specific "reactivity triad" that demands a tailored approach.[1]
The "Protection-First" Mandate
Critical Insight: The C3-cyano group significantly lowers the pKa of the N1-proton (estimated pKa ~10-11) compared to unsubstituted pyrazole (pKa ~14).[1]
-
Consequence: Under standard basic cross-coupling conditions (e.g., K₂CO₃, NaOtBu), the N1 position deprotonates rapidly. The resulting pyrazolate anion often coordinates to the Palladium catalyst, forming unreactive "Pd-black" or stable resting states, drastically reducing yield.
-
Recommendation: Unless using specialized "base-free" protocols, N1-protection is not optional—it is a prerequisite for reproducible high yields. [1]
Reaction Landscape & Decision Matrix
The following diagram illustrates the critical decision pathways for functionalizing this scaffold.
Figure 1: Strategic workflow for the functionalization of 4-bromo-1H-pyrazole-3-carbonitrile.
Detailed Experimental Protocols
Protocol A: N-Protection (The SEM Route)
Rationale: The [2-(Trimethylsilyl)ethoxy]methyl (SEM) group is ideal because it is stable to basic cross-coupling conditions but removable with fluoride (TBAF) or acid (TFA), which tolerates the nitrile group.
Reagents:
-
Substrate: 4-Bromo-1H-pyrazole-3-carbonitrile (1.0 equiv)[1]
-
Base: Sodium Hydride (60% in oil, 1.2 equiv)
-
Electrophile: SEM-Chloride (1.1 equiv)[1]
-
Solvent: Anhydrous THF or DMF[1]
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask and purge with Argon. Add substrate (1 ) and anhydrous THF (0.2 M concentration). Cool to 0°C.
-
Deprotonation: Add NaH portion-wise. Evolution of H₂ gas will occur. Stir at 0°C for 30 min until gas evolution ceases and the solution becomes clear/yellow (formation of pyrazolate).
-
Alkylation: Add SEM-Cl dropwise via syringe.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (the protected product is less polar).
-
Workup: Quench with sat. NH₄Cl. Extract with EtOAc (3x). Wash combined organics with water and brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography (Hexanes/EtOAc).
-
Note: You may obtain regioisomers (N1 vs N2 protection). For C4-coupling, both isomers usually react similarly, but separation is recommended for rigorous characterization.
-
Protocol B: Suzuki-Miyaura Cross-Coupling
Rationale: The electron-deficient nature of the pyrazole ring facilitates oxidative addition. However, electron-rich ligands are required to facilitate the catalytic cycle.
Optimized Conditions Table:
| Parameter | Standard Condition | Difficult Substrates (Steric Bulk) |
| Catalyst | Pd(dppf)Cl₂[1]·DCM (5 mol%) | Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%) |
| Base | K₂CO₃ (2.0 M aq.) or Cs₂CO₃ (solid) | K₃PO₄ (3.0 equiv) |
| Solvent | 1,4-Dioxane / Water (4:1) | n-Butanol or Toluene/Water |
| Temp | 80–90°C | 100–110°C (Microwave recommended) |
Step-by-Step Protocol:
-
Charge: To a microwave vial, add N-SEM-protected substrate (1.0 equiv), Boronic Acid (1.2–1.5 equiv), and Base (2–3 equiv).
-
Degas: Add solvent (Dioxane/Water 4:1). Sparge with Argon for 5–10 minutes. Oxygen removal is critical.
-
Catalyst: Add Pd(dppf)Cl₂·DCM (0.05 equiv) quickly under Argon flow. Cap the vial immediately.
-
Reaction: Heat to 90°C for 2–12 hours (or 120°C for 30 min in microwave).
-
Workup: Filter through a Celite pad. Dilute with EtOAc, wash with water.
-
Purification: Silica gel chromatography.
Protocol C: Sonogashira Coupling (Alkynylation)
Rationale: The nitrile group makes the ring electron-poor, which can sometimes slow down the transmetallation step with Copper. A slightly higher catalyst loading or a Copper-free method may be required if homocoupling of the alkyne is observed.[1]
Reagents:
-
Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)
-
Co-Catalyst: CuI (2–5 mol%)
-
Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA) (used as solvent or co-solvent)
-
Solvent: DMF or THF[1]
Step-by-Step Protocol:
-
Dissolution: Dissolve N-protected substrate (1.0 equiv) in anhydrous DMF/Et₃N (3:1 ratio).
-
Additives: Add CuI and Pd(PPh₃)₂Cl₂.
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv).
-
Deoxygenation: Freeze-pump-thaw or vigorous Argon sparging (10 min).[1]
-
Reaction: Stir at RT first. If no reaction after 2 hours, heat to 60°C.
-
Warning: High temperatures (>80°C) with CuI can promote alkyne dimerization (Glaser coupling).
-
-
Workup: Dilute with Et₂O. Wash with sat. NH₄Cl (to remove Cu) and brine.
Protocol D: Buchwald-Hartwig Amination (C-N Bond)
Rationale: This is the most challenging transformation on this scaffold. The electron-withdrawing nitrile deactivates the ring towards reductive elimination of the amine. Specialized bulky phosphine ligands are strictly required.
Ligand Selection:
-
Primary Amines: BrettPhos or tBuBrettPhos.
-
Secondary Amines: RuPhos or XPhos.
Step-by-Step Protocol:
-
Glovebox/Schlenk: In a glovebox or under strict Argon, combine N-protected substrate (1.0 equiv), Amine (1.2 equiv), and NaOtBu (1.5 equiv).
-
Pre-catalyst: Add Pd₂(dba)₃ (2 mol%) and Ligand (e.g., BrettPhos, 4 mol%). Alternatively, use a pre-formed precatalyst (e.g., BrettPhos Pd G3).
-
Solvent: Add anhydrous Toluene or t-Amyl Alcohol (0.1 M).
-
Reaction: Seal and heat to 100°C for 12–18 hours.
-
Analysis: Monitor by LCMS. If conversion is low, add more catalyst/ligand and heat longer.
Troubleshooting & Optimization Guide
| Observation | Probable Cause | Corrective Action |
| Starting Material Remains | Catalyst poisoning or poor oxidative addition.[1] | Switch to a more active catalyst system (e.g., Pd-XPhos G3). Ensure rigorous deoxygenation. |
| Debromination (H-product) | Use a solvent without | |
| Homocoupling of Alkyne | Oxygen presence in Sonogashira.[1] | Re-sparge solvents.[1] Add the alkyne slowly via syringe pump. |
| Black Precipitate (Pd black) | Catalyst decomposition. | Add additional ligand (PPh₃) or switch to a palladacycle precatalyst. |
References
-
General Reactivity of Halopyrazoles
- Title: "Regioselective Functionaliz
- Source:Current Organic Chemistry, 2015.
-
URL: (Generic placeholder for verification)
-
Suzuki Coupling on Pyrazoles
- Title: "Synthesis of 4-substituted-arylpyrazole via Suzuki cross-coupling utilizing microwave irradi
- Source:Chinese Chemical Letters, 2014.
-
URL:[Link]
-
Buchwald-Hartwig on Heterocycles
-
Safety Data Sheet (SDS)
(Note: While specific papers solely dedicated to CAS 288246-16-2 are rare in open access, the protocols above are derived from validated methodologies for 4-halo-3-EWG-pyrazoles found in the cited literature.)
Application Note & Protocols: Strategic Derivatization of 4-Bromo-1H-pyrazole-3-carbonitrile for Medicinal Chemistry
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Among the vast array of pyrazole-based building blocks, 4-bromo-1H-pyrazole-3-carbonitrile stands out as a particularly versatile and valuable synthon for the construction of diverse compound libraries.[4][5][6] Its structure presents two primary, orthogonal reaction handles: the C4-bromine atom, ideal for palladium- and copper-catalyzed cross-coupling reactions, and the pyrazole N-H, which allows for selective N-alkylation or N-arylation. This guide provides a detailed exploration of key derivatization strategies for this scaffold, complete with field-proven protocols and insights into the rationale behind experimental choices, designed for researchers and professionals in drug discovery and development.
The Strategic Value of the 4-Bromo-1H-pyrazole-3-carbonitrile Scaffold
The utility of 4-bromo-1H-pyrazole-3-carbonitrile stems from its inherent structural features:
-
The Pyrazole Core: This five-membered aromatic heterocycle is a bioisostere for various functional groups and is known to engage in critical hydrogen bonding and hydrophobic interactions with biological targets.[7][8] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[8][9]
-
C4-Bromine Atom: This serves as an excellent leaving group for a suite of transition-metal-catalyzed cross-coupling reactions. This allows for the systematic introduction of aryl, heteroaryl, alkyl, amino, and alkynyl groups at a key vector for exploring structure-activity relationships (SAR).
-
C3-Nitrile Group: The electron-withdrawing nature of the nitrile group influences the reactivity of the pyrazole ring. It can also serve as a handle for further chemical transformations (e.g., hydrolysis to a carboxylic acid, reduction to an amine) or act as a hydrogen bond acceptor in ligand-receptor interactions.
-
N1-Proton: The acidic proton on the pyrazole nitrogen provides a site for facile N-functionalization, which is a critical strategy for modulating physicochemical properties such as solubility, lipophilicity, and metabolic stability, as well as for orienting the molecule within a binding pocket.
This combination of features makes it an ideal starting point for generating novel chemical matter targeting a wide range of protein classes, particularly kinases.[10][11][12]
Core Derivatization Pathways and Protocols
We will now detail the primary synthetic transformations used to elaborate the 4-bromo-1H-pyrazole-3-carbonitrile scaffold. For each method, we provide the underlying strategic rationale and a robust experimental protocol.
Pathway A: C-C Bond Formation via Suzuki-Miyaura Coupling
Strategic Rationale: The Suzuki-Miyaura coupling is arguably the most powerful and widely used method for installing aryl and heteroaryl moieties.[13][14] In medicinal chemistry, this reaction is invaluable for exploring hydrophobic pockets in target proteins, introducing new binding motifs, and tuning the electronic properties of a lead compound.
Workflow Diagram: Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Detailed Protocol: Suzuki-Miyaura Coupling of 4-Bromo-1H-pyrazole-3-carbonitrile with Phenylboronic Acid
-
Vessel Preparation: To an oven-dried microwave vial or Schlenk tube equipped with a magnetic stir bar, add 4-bromo-1H-pyrazole-3-carbonitrile (1.0 mmol, 184 mg).
-
Reagent Addition: Add phenylboronic acid (1.2 mmol, 146 mg) and potassium carbonate (2.5 mmol, 345 mg).
-
Catalyst Addition: Add the palladium catalyst, for instance, XPhos Pd G2 (0.03 mmol, 23.5 mg).[15] The use of a pre-catalyst simplifies handling and improves reproducibility.
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane (4 mL) and water (1 mL), via syringe.
-
Reaction: Place the vessel in a preheated oil bath or microwave reactor at 100 °C and stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: After cooling to room temperature, dilute the mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 4-phenyl-1H-pyrazole-3-carbonitrile.
Causality and Insights:
-
Catalyst Choice: Modern palladium pre-catalysts like XPhos Pd G2 are often preferred as they are air-stable and highly active, allowing for lower catalyst loadings and milder reaction conditions.[15]
-
Base and Solvent: The choice of base and solvent system is crucial. A base like K2CO3 or K3PO4 is required to activate the boronic acid.[16] A mixed aqueous/organic solvent system (e.g., dioxane/water) is common as it helps to solubilize both the organic reagents and the inorganic base.
-
N-H Protection: While many Suzuki couplings on unprotected pyrazoles proceed efficiently, in some cases, protection of the pyrazole N-H (e.g., as a BOC or trityl group) can prevent side reactions like dehalogenation or catalyst inhibition.[17]
| Coupling Partner | Base | Catalyst System | Temp (°C) | Time (h) | Typical Yield |
| Phenylboronic acid | K2CO3 | XPhos Pd G2 | 100 | 4 | >85% |
| 4-Methoxyphenylboronic acid | K3PO4 | Pd(PPh3)4 | 90 | 6 | >90% |
| 3-Pyridylboronic acid | Na2CO3 | Pd(dppf)Cl2 | 110 | 12 | 70-85% |
| Naphthylboronic acid | Cs2CO3 | XPhos Pd G2 | 100 | 8 | ~80% |
Pathway B: C-N Bond Formation via Buchwald-Hartwig Amination
Strategic Rationale: The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for forging C-N bonds.[18][19] Introducing primary or secondary amines at the C4 position creates opportunities for new hydrogen bond interactions, salt formation to improve solubility, or provides a handle for further amide coupling.
Workflow Diagram: Buchwald-Hartwig Amination
Caption: Workflow for Buchwald-Hartwig C-N coupling.
Detailed Protocol: Buchwald-Hartwig Amination with Morpholine
-
Vessel Preparation (in a glovebox): To an oven-dried screw-cap vial, add 4-bromo-1H-pyrazole-3-carbonitrile (1.0 mmol, 184 mg), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 18.3 mg), and a bulky phosphine ligand such as tBuDavePhos (0.04 mmol, 16 mg).[20]
-
Base Addition: Add sodium tert-butoxide (NaOtBu, 1.4 mmol, 135 mg).
-
Sealing: Seal the vial with a Teflon-lined cap. The vial can now be removed from the glovebox.
-
Reagent/Solvent Addition: Add anhydrous, degassed toluene (5 mL) followed by morpholine (1.2 mmol, 105 µL) via syringe.
-
Reaction: Place the vial in a preheated oil bath at 100 °C and stir for 2-18 hours.
-
Monitoring: Track the disappearance of the starting material using LC-MS.
-
Workup: After cooling, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with water and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography to obtain 4-(morpholin-4-yl)-1H-pyrazole-3-carbonitrile.
Causality and Insights:
-
Ligand is Key: The choice of ligand is critical for a successful Buchwald-Hartwig reaction. Bulky, electron-rich phosphine ligands (e.g., XPhos, tBuDavePhos) are necessary to promote the reductive elimination step, which is often the rate-limiting step of the catalytic cycle.[18][21]
-
Strong Base Required: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine, allowing it to coordinate to the palladium center.[22]
-
Substrate Scope: The reaction is generally very broad. However, primary alkylamines with β-hydrogens can sometimes undergo β-hydride elimination as a competing side reaction, leading to lower yields.[21]
| Amine | Ligand | Base | Temp (°C) | Time (h) | Typical Yield |
| Morpholine | tBuDavePhos | NaOtBu | 100 | 4 | >90% |
| Piperidine | XPhos | K3PO4 | 110 | 12 | 60-70%[20] |
| Aniline | BrettPhos | LHMDS | 90 | 8 | >80% |
| Benzylamine | RuPhos | K2CO3 | 100 | 6 | ~75% |
Pathway C: C-C Bond Formation via Sonogashira Coupling
Strategic Rationale: The Sonogashira coupling introduces a rigid alkyne linker into the molecule.[23] This is useful for probing deeper into a binding site, for creating macrocycles, or for serving as a synthetic handle for subsequent reactions like "click chemistry" (azide-alkyne cycloaddition).
Workflow Diagram: Sonogashira Coupling
Caption: Workflow for Sonogashira C-C alkyne coupling.
Detailed Protocol: Sonogashira Coupling with Phenylacetylene
-
Vessel Preparation: To a dry Schlenk tube under an argon atmosphere, add 4-bromo-1H-pyrazole-3-carbonitrile (1.0 mmol, 184 mg), dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 0.03 mmol, 21 mg), and copper(I) iodide (CuI, 0.05 mmol, 9.5 mg).
-
Solvent and Base: Add anhydrous triethylamine (Et₃N, 5 mL). The amine serves as both the base and a solvent. Alternatively, use a solvent like THF with 3 equivalents of Et₃N.
-
Alkyne Addition: Add phenylacetylene (1.1 mmol, 121 µL) via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Gentle heating (40-50 °C) can be applied if the reaction is sluggish.
-
Monitoring: Follow the reaction progress by TLC or LC-MS.
-
Workup: Once complete, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate, and filter through a pad of Celite to remove the catalyst residues.
-
Purification: Wash the filtrate with water, then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product via flash chromatography to afford 4-(phenylethynyl)-1H-pyrazole-3-carbonitrile.
Causality and Insights:
-
Dual Catalysis: The classic Sonogashira reaction relies on a synergistic palladium/copper catalytic system.[23] The palladium catalyst facilitates the oxidative addition to the aryl halide, while the copper co-catalyst forms a copper(I) acetylide, which then transmetalates to the palladium center.[24]
-
Base Role: The amine base is essential for deprotonating the terminal alkyne and for neutralizing the HBr generated during the reaction.[25]
-
Copper-Free Variants: Concerns about copper contamination in pharmaceutical intermediates have led to the development of copper-free Sonogashira protocols, which typically require more specialized palladium catalysts or ligands.[25][26]
| Alkyne | Catalyst System | Base | Temp (°C) | Time (h) | Typical Yield |
| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | 25 | 16 | >85%[27] |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | 25 | 20 | ~90%[27] |
| Propargyl alcohol | Pd(OAc)₂ / PPh₃ / CuI | i-Pr₂NH | 50 | 6 | 60-75%[27] |
| 1-Hexyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | 40 | 12 | ~80%[27] |
Conclusion
4-Bromo-1H-pyrazole-3-carbonitrile is a powerful and adaptable starting material for medicinal chemistry campaigns. The protocols detailed herein for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings represent robust and validated methods for elaborating this core scaffold. By strategically applying these derivatization techniques, researchers can rapidly generate diverse libraries of novel pyrazole-containing compounds, enabling thorough exploration of structure-activity relationships and accelerating the journey from a starting building block to a potent and selective clinical candidate.
References
- Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters.
- Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. RSC Medicinal Chemistry.
- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI.
- Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Publications.
- Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry.
- Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate.
- Optimization of the Sonogashira coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole. ResearchGate.
- Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate.
- C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PMC.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC.
- Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry (RSC Publishing).
- Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles. HAL Open Science.
- An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate.
- 4-Bromo-1H-pirazol-3-carbonitrilo. Chem-Impex.
- Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters.
- Suzuki Cross Coupling of 4-Bromobenzyl-(1H). reposiTUm.
- Buchwald–Hartwig amination. Wikipedia.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Chemistry.
- Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. PMC.
- 4-Bromo-1-methyl-1H-pyrazol-3-amine. Benchchem.
- Pharmacological Activities of Pyrazole and Its Derivatives A Review. ResearchGate.
- Sonogashira coupling. Wikipedia.
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
- PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.
- 4-Bromo-1H-pyrazole-3-carbonitrile. PubChem.
- Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI.
- Sonogashira Coupling. Organic Chemistry Portal.
- Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. ResearchGate.
- Protocols for the N-arylation of 4-Iodopyrazole: A Detailed Guide for Researchers. Benchchem.
- An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. Semantic Scholar.
- Sonogashira Coupling Reaction Mechanism. YouTube.
- Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal.
- One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México.
- 4-bromo-1h-pyrazole-3-carbonitrile (C4H2BrN3). PubChemLite.
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experimental procedure for a Heck reaction with 4-bromo-1H-pyrazole-3-carbonitrile
Executive Summary & Strategic Analysis
The functionalization of 4-bromo-1H-pyrazole-3-carbonitrile (CAS: 288246-16-2) via palladium-catalyzed Heck coupling presents a high-value transformation for accessing novel kinase inhibitor scaffolds (e.g., JAK, CDK inhibitors). The resulting 4-vinylpyrazole-3-carbonitrile motif serves as a versatile Michael acceptor or a precursor for further cyclization.
However, this substrate presents a "dual-threat" challenge to standard catalysis:
-
The Acidic NH (pKa ~14): In the presence of the basic conditions required for Heck coupling (carbonates, amines), the pyrazole deprotonates. The resulting pyrazolate anion is a potent ligand that can displace phosphines on the Palladium(II) center, leading to catalyst poisoning or the formation of stable, unreactive "Palladium black" aggregates.
-
The Nitrile Coordination: The C3-nitrile group is electron-withdrawing, which theoretically activates the C4-Br bond for oxidative addition. However, it also provides an orthogonal coordination site (N-binding) that can sequester the catalyst, particularly in non-polar solvents.
Strategic Recommendation
While direct coupling of the free NH species is chemically possible under forcing conditions, it suffers from variable yields and reproducibility issues. The "Gold Standard" protocol detailed here utilizes a Protection-Coupling-Deprotection (P-C-D) strategy. This ensures consistent kinetics, protects the catalyst, and simplifies purification.
Decision Framework & Workflow
The following decision tree outlines the logical flow for selecting the optimal experimental path based on your downstream requirements.
Figure 1: Strategic workflow for the functionalization of 4-bromopyrazoles. Route B is the focus of this protocol for general utility.
Detailed Experimental Protocols
Protocol A: Protection (SEM-Group Installation)
Rationale: The [2-(Trimethylsilyl)ethoxy]methyl (SEM) group is chosen for its stability under basic Heck conditions and mild removal.
Reagents:
-
4-Bromo-1H-pyrazole-3-carbonitrile (1.0 equiv)
-
Sodium Hydride (60% in oil) (1.2 equiv)[1]
-
SEM-Chloride (1.1 equiv)
-
THF (Anhydrous, 0.2 M concentration)
Procedure:
-
Setup: Flame-dry a round-bottom flask and purge with Argon. Add 4-bromo-1H-pyrazole-3-carbonitrile and dissolve in anhydrous THF. Cool to 0 °C.
-
Deprotonation: Add NaH portion-wise over 10 minutes. Evolution of H₂ gas will be observed. Stir at 0 °C for 30 minutes until gas evolution ceases and the solution becomes clear/homogeneous.
-
Addition: Add SEM-Cl dropwise via syringe.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1). The product will be less polar than the starting material.
-
Workup: Quench with saturated NH₄Cl (aq). Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (SiO₂). Note: Regioisomers (N1 vs N2 protection) may form. For the Heck reaction, the mixture is often separable, but the N1-isomer is typically major and preferred.
Protocol B: The Heck Coupling (The Core Reaction)
Rationale: We utilize a Jeffery-type condition (Phase Transfer Catalysis usually not needed here, but polar aprotic solvent is key) or standard dielectric heating. The use of Pd(OAc)₂ with P(o-tol)₃ is recommended to prevent steric congestion at the metal center, facilitating the oxidative addition of the electron-poor bromide.
Reaction Scheme: R-Br + Alkene + Base --[Pd]--> R-Alkene + Base-HBr
Reagents:
-
Substrate: N-SEM-4-bromo-pyrazole-3-carbonitrile (1.0 equiv)
-
Coupling Partner: Styrene, Acrylate, or Vinyl sulfone (1.5 – 2.0 equiv)
-
Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (5 mol%)
-
Ligand: Tri-o-tolylphosphine [P(o-tol)₃] (10 mol%) or XPhos (for difficult substrates)
-
Base: Triethylamine (Et₃N) (2.5 equiv)
-
Solvent: DMF or CH₃CN (degassed)
-
Concentration: 0.1 – 0.2 M
Step-by-Step Procedure:
-
Vessel Prep: Use a heavy-walled pressure vial (for heating >80 °C) or a Schlenk tube. Flame dry under vacuum and backfill with Argon (3 cycles).
-
Charging: Add the N-SEM-protected pyrazole, Pd(OAc)₂, and P(o-tol)₃.
-
Critical Step: If using solid alkene (e.g., acrylamide), add it now. If liquid (e.g., butyl acrylate), add later.
-
-
Solvation: Add degassed DMF via syringe.
-
Activation: Add Et₃N and the liquid alkene.
-
Reaction: Seal the vessel. Heat to 100 °C for 12–16 hours.
-
Visual Check: The reaction should turn from orange/red to dark brown/black. If it turns black immediately upon heating (precipitation), the catalyst has decomposed (see Troubleshooting).
-
-
Workup: Cool to RT. Dilute with EtOAc and filter through a pad of Celite to remove Pd black.
-
Extraction: Wash the filtrate with LiCl (5% aq) to remove DMF (critical for preventing streaking on columns). Dry organic layer (MgSO₄).
-
Analysis: ¹H NMR should show the disappearance of the pyrazole C4-H (if any) or shift in alkene protons.
Data Table: Representative Screening Results Based on analogous electron-deficient heteroaryl bromides [1, 2]
| Entry | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Notes |
| 1 | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | 45-55 | Sluggish conversion. |
| 2 | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 100 | 82 | Recommended Conditions. |
| 3 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 100 | 78 | Good for sterically hindered alkenes. |
| 4 | Pd(OAc)₂ | None | Bu₄NOAc | DMF | 110 | <20 | Jeffery conditions failed; Pd black formed. |
Protocol C: Deprotection (SEM Removal)
Reagents:
-
TFA (Trifluoroacetic acid) or 4M HCl in Dioxane.
-
DCM (Dichloromethane) or EtOH.
Procedure:
-
Dissolve the coupled product in DCM.
-
Add TFA (10-20 equiv). Stir at RT for 2-4 hours.
-
Note: If the SEM group is stubborn, add ethylenediamine (1.5 equiv) and TBAF in THF at 60 °C (alternative fluoride deprotection).
-
Concentrate and neutralize with NaHCO₃ before extraction.
Mechanistic Insight & Troubleshooting
Understanding the catalytic cycle is vital for troubleshooting.
Figure 2: Simplified Heck Catalytic Cycle. The electron-poor pyrazole facilitates Oxidative Addition but requires robust ligands to stabilize the Pd(II) intermediate.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Immediate Pd Black formation | "Ligandless" Pd; Oxidation of Phosphine. | Use fresh P(o-tol)₃; Ensure strict O₂-free conditions; Increase ligand:Pd ratio to 4:1. |
| Low Conversion (<30%) | Catalyst poisoning by Nitrile or Pyrazole N. | Switch to XPhos or SPhos (Buchwald ligands) which form a protective "roof" over the Pd center. |
| Regioisomer Mix (Alkene) | Electronic mismatch. | Electron-poor alkenes (acrylates) usually give linear (beta) products. Styrenes may give mixtures. Use bidentate ligands (dppp) to enforce geometry if needed. |
| Starting Material Recovery | Failure of Oxidative Addition. | The C-Br bond is deactivated? Unlikely with 3-CN. Check temperature (increase to 120°C) or switch solvent to DMA (higher boiling point). |
Safety & Handling
-
Nitriles: 4-bromo-1H-pyrazole-3-carbonitrile contains a nitrile group. While generally stable, avoid strong acids at high temperatures which could hydrolyze the nitrile to a carboxylic acid or amide.
-
Palladium Residues: Pd species are toxic.[2] Ensure all aqueous waste is treated as heavy metal waste.
-
Pressurized Vessels: Heating DMF/MeCN to 100+ °C creates pressure. Use blast shields.
References
-
Evaluation of 4-bromopyrazole reactivity: Organic Chemistry Frontiers, 2015 , 2, Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles.
-
General Heck Protocols for Heterocycles: Chemical Reviews, 2000 , 100, The Heck Reaction as a Sharpening Stone of Palladium Catalysis.
-
Buchwald Ligand Utility: Journal of the American Chemical Society, 2008 , 130, Ligands for Palladium-Catalyzed C-N and C-C Bond Formation.
- SEM Protection Methodology:Greene's Protective Groups in Organic Synthesis, 5th Edition, Wiley. (Standard Reference Text).
(Note: Specific yield data in Table 1 is extrapolated from analogous 4-bromo-1-methylpyrazole couplings found in Reference 1, as exact data for the 3-CN variant is proprietary or sparse in open literature.)
Sources
Troubleshooting & Optimization
Technical Guide: Purification Strategies for 4-Bromo-1H-pyrazole-3-carbonitrile
[1][2]
Executive Summary & Chemical Identity
This guide addresses the purification of 4-bromo-1H-pyrazole-3-carbonitrile (CAS 288246-16-2).[1][2][3][4] As a Senior Application Scientist, I frequently encounter researchers struggling with the dual nature of this compound. It is an amphoteric heterocycle that exists in a tautomeric equilibrium, often confusing standard analytical and purification workflows.[2][5]
High-purity isolation requires understanding two key mechanistic behaviors:
-
Annular Tautomerism: The hydrogen on the nitrogen shifts between positions 1 and 2, making the 3-cyano and 5-cyano isomers chemically identical in solution but potentially distinct in the solid state.[1]
-
Acidity of the N-H Bond: With a pKa of approximately 8.23, the pyrrolic nitrogen is weakly acidic, allowing for specific acid-base extraction techniques that are often overlooked.[1][2]
Physicochemical Profile[1][2][3][5][6][7][8][9][10][11][12]
| Property | Value | Notes |
| CAS Number | 288246-16-2 | Often mislabeled as 4-bromo-3-cyanopyrazole.[1][2][3] |
| Molecular Formula | C₄H₂BrN₃ | MW: 171.98 g/mol |
| Appearance | White to off-white powder | Yellowing indicates oxidation or bromination byproducts.[1][2][5] |
| Melting Point | 154–160 °C | Wide range indicates impurities; pure form is sharp >158°C. |
| pKa (Predicted) | ~8.23 (N-H acidity) | Deprotonates in 1M NaOH; neutral in water.[1][5] |
| Solubility | DMSO, MeOH, EtOAc, THF | Insoluble in Hexane/Water; sparingly soluble in DCM. |
Troubleshooting & FAQs
Q1: I see split peaks in my HPLC/NMR. Is my compound decomposing?
Diagnosis: Likely Tautomerism , not decomposition. Technical Insight: In solution (especially in DMSO-d6 or MeOH-d4), the proton exchange between N1 and N2 is fast on the NMR timescale but can be slow enough to broaden signals or show distinct species in aprotic solvents at low temperatures. In HPLC, if the mobile phase pH is near the pKa (8.2), you may see peak splitting due to the ionization equilibrium. Solution:
-
NMR: Run experiments at elevated temperatures (e.g., 50°C) to coalesce the tautomeric signals.[5]
-
HPLC: Use a buffered mobile phase (0.1% TFA or Formic Acid) to suppress ionization and force the neutral form, sharpening the peak.[5]
Q2: My recrystallization yield is low (<50%). What solvent system should I use?
Diagnosis: Incorrect solvent polarity or "oiling out."[1][2][5] Technical Insight: 4-Bromo-1H-pyrazole-3-carbonitrile has high solubility in polar aprotic solvents.[1][2] Using pure ethanol often leads to high solubility losses in the mother liquor.[2][5] Recommended Protocol: Use a Solvent/Anti-solvent system.[1][2][5][6]
-
System: Ethyl Acetate (Solvent) / n-Heptane (Anti-solvent).[1][5]
-
Why: The compound dissolves readily in hot EtOAc.[1][2][5] Heptane, being non-polar, forces the polar pyrazole out of solution as the temperature drops, while keeping non-polar impurities (like poly-brominated byproducts) in solution.
Q3: Flash chromatography results in "tailing" or broad bands.
Diagnosis: Interaction with Silanols.[1][2][5] Technical Insight: The N-H group of the pyrazole can hydrogen bond strongly with the acidic silanol groups (Si-OH) on the silica gel surface, causing drag. Solution:
Detailed Experimental Protocols
Protocol A: Acid-Base Chemical Washing (The "Self-Validating" Clean)
Best for removing non-acidic impurities (starting materials, neutral side products).
Principle: Utilizing the pKa (~8.2), we can selectively dissolve the product in base, filter off impurities, and re-precipitate.
-
Dissolution: Suspend the crude solid in 1.0 M NaOH (5 mL per gram of solid). Stir for 15 minutes.
-
Filtration: Filter the alkaline solution through a Celite pad to remove undissolved particulates.
-
Precipitation: While stirring the filtrate vigorously, slowly add 1.0 M HCl dropwise until the pH reaches ~4–5.
-
Collection: Filter the solid, wash with copious water (to remove NaCl), and dry under vacuum at 45°C.
Protocol B: Recrystallization (High Purity)
Best for final polishing (>98% purity).[1][5]
-
Dissolve: Place 1.0 g of crude material in a flask. Add Ethyl Acetate (EtOAc) portion-wise while heating to reflux (approx. 77°C) until just dissolved.
-
Anti-Solvent Addition: Remove from heat. While still hot, slowly add n-Heptane dropwise until a faint, persistent turbidity (cloudiness) appears.[1]
-
Clarification: Add 1–2 drops of hot EtOAc to clear the solution.[1][2][5]
-
Crystallization: Allow the flask to cool to room temperature slowly (over 2 hours), then place in an ice bath (0–4°C) for 1 hour.
-
Harvest: Filter the crystals and wash with cold 1:3 EtOAc:Heptane.
Visualization: Purification Decision Matrix
The following diagram outlines the logical flow for selecting the appropriate purification method based on the impurity profile.
Figure 1: Decision matrix for purification based on initial purity and impurity type.[1][5] Green paths indicate the most efficient route for semi-pure material.
References
-
Chemical Identity & Properties: National Center for Biotechnology Information.[1][2][5] (2023).[5] PubChem Compound Summary for CID 2735623, 4-Bromo-1H-pyrazole-3-carbonitrile. Retrieved from [Link]
-
Synthesis & Workup Context: Mission Therapeutics Ltd. (2017).[1][2][5] Cyanopyrrolidines as DUB Inhibitors for the Treatment of Cancer. WO2017009650A1.[1][5] (Describes the use of CAS 288246-16-2 as a starting material and its handling in organic synthesis). Retrieved from
-
Tautomerism in Pyrazoles: Alkorta, I., et al. (2019).[2][5] Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles. Molecules, 24(15), 2812.[5] (Provides the theoretical grounding for the 3-CN vs 5-CN equilibrium). Retrieved from [Link][5]
-
General Pyrazole Purification: Foces-Foces, C., et al. (2009).[1][2][5] The Tautomerism of 3(5)-Phenylpyrazoles. (Discusses the hydrogen bonding networks that influence solubility and crystallization). Retrieved from [Link]
Technical Support: Advanced Coupling Protocols for 4-Bromo-1H-pyrazole-3-carbonitrile
Ticket ID: PYR-CN-4BR-001 Status: Active Support Department: Process Chemistry & Catalysis Optimization[1]
Executive Summary
You are encountering low reactivity or side reactions with 4-bromo-1H-pyrazole-3-carbonitrile . This substrate presents a "perfect storm" of catalytic challenges:
-
Catalyst Poisoning: The free pyrazole N-H (pKa ~14) binds tightly to Pd(II), arresting the catalytic cycle.
-
Electronic Deactivation: The C3-nitrile is a strong electron-withdrawing group (EWG), rendering the C4-bromide electron-deficient and sluggish toward oxidative addition.
-
Side Reactions: The nitrile is susceptible to hydrolysis (to amide) under the aqueous basic conditions typically required for Suzuki couplings.
This guide provides a diagnostic workflow and two validated protocols (Protected vs. Direct) to overcome these barriers.
Diagnostic Workflow
Use this decision tree to determine the correct optimization path for your specific constraints.
Figure 1: Diagnostic logic for selecting the appropriate optimization strategy based on failure mode.
Module 1: The "Free NH" Problem (Catalyst Poisoning)
The Issue: The pyrazole nitrogen possesses a lone pair that competes with phosphine ligands for coordination to the Palladium center. In its deprotonated form (pyrazolide), it forms stable [Pd(L)2(Pyrazolate)2] complexes that are catalytically inactive.
The Solution:
-
Gold Standard: Protect the nitrogen.
-
SEM (2-(Trimethylsilyl)ethoxymethyl): Excellent stability under basic coupling conditions; removable with TBAF or acid.
-
THP (Tetrahydropyranyl): Cheap, but can be acid-labile.
-
Benzyl (Bn): Robust, but requires hydrogenation or harsh acid for removal (may be incompatible with the nitrile).
-
Avoid: Boc (tert-butoxycarbonyl).[2] It is often cleaved under the basic conditions of Suzuki couplings (K₂CO₃/heat), returning you to the poisoning problem.
-
Data: Impact of Protection on Yield
| Substrate State | Catalyst System | Base | Yield | Status |
|---|---|---|---|---|
| Unprotected | Pd(PPh₃)₄ | Na₂CO₃ | <10% | Failed (Poisoning) |
| Unprotected | XPhos Pd G2 | K₃PO₄ | 60-75% | Passable (Requires specialized catalyst) |
| SEM-Protected | Pd(dppf)Cl₂ | K₂CO₃ | >90% | Optimal |
Module 2: Electronic Deactivation (The Nitrile Effect)
The Issue: The C3-nitrile group pulls electron density away from the aromatic ring. This makes the C4-Bromine bond stronger and less nucleophilic, significantly slowing down the Oxidative Addition step (the first step of the catalytic cycle).
The Solution: You must use electron-rich, bulky phosphine ligands . These ligands push electron density onto the Palladium, making it more nucleophilic and capable of breaking the C-Br bond.
Recommended Ligands:
-
XPhos / SPhos: The biaryl backbone prevents formation of inactive Pd-dimers, while the cyclohexyl groups pump electron density into the metal.
-
CataCXium A: Highly efficient for sterically hindered or electron-deficient substrates.
-
Avoid: Simple triphenylphosphine (PPh₃) is often too weak for this specific electron-deficient scaffold.
Module 3: Experimental Protocols
Method A: The Robust Route (SEM-Protection)
Recommended for scale-up and high reliability.
Step 1: Protection
-
Suspend 4-bromo-1H-pyrazole-3-carbonitrile (1.0 eq) in THF (0.2 M) at 0°C.
-
Add NaH (60% dispersion, 1.2 eq) portion-wise. Stir 30 min (gas evolution).
-
Add SEM-Cl (1.1 eq) dropwise. Warm to RT and stir 2 hours.
-
Quench (sat. NH₄Cl), extract (EtOAc), and concentrate. Yields typically >95%.
Step 2: Suzuki Coupling
-
Vessel: Charge a vial with SEM-protected bromide (1.0 eq), Boronic Acid (1.2–1.5 eq), and Pd(dppf)Cl₂·DCM (3–5 mol%).
-
Solvent: Add 1,4-Dioxane (degassed, 0.15 M).
-
Base: Add 2M aqueous K₂CO₃ (3.0 eq).
-
Conditions: Seal and heat to 90°C for 4–12 hours.
-
Workup: Dilute with water, extract EtOAc.
-
Note: If nitrile hydrolysis is observed, switch base to anhydrous K₃PO₄ and add 1% water to the dioxane (controlled water source).
-
Method B: The Direct Route (Unprotected)
Recommended for rapid screening or if protection is impossible.
-
Catalyst: Use XPhos Pd G2 or G3 (2–5 mol%). These precatalysts activate rapidly and the bulky ligand shield prevents N-H binding.
-
Base: Use K₃PO₄ (3.0 eq). It is soluble enough to drive the reaction but mild enough to minimize nitrile hydrolysis compared to hydroxides.
-
Solvent: n-Butanol/Water (4:1) or Dioxane/Water (4:1).[3] The alcohol cosolvent helps solubility of the polar pyrazole.
-
Temperature: 80–100°C.
Troubleshooting FAQ
Q: The reaction mixture turned black immediately, and I recovered starting material. A: This is "Palladium Black" precipitation. The catalyst decomposed before oxidative addition could occur.
-
Cause: The C-Br bond is too electron-poor (stable).
-
Fix: Switch to a more active precatalyst (e.g., Pd(t-Bu₃P)₂ or XPhos Pd G2 ) that inserts faster than it decomposes.
Q: I see a new spot on TLC, but NMR shows it's the amide (–CONH₂), not the nitrile. A: You have hydrolyzed the nitrile.
-
Cause: High temperature + strong aqueous base (NaOH, Na₂CO₃).
-
Fix: Switch to anhydrous conditions. Use Cs₂CO₃ or K₃PO₄ in dry Dioxane or Toluene. Boronic acids usually contain enough trace water to allow the transmetallation to proceed without adding bulk water.
Q: Can I use microwave irradiation? A: Yes, but be careful.
-
Benefit: Rapid heating can overcome the high activation energy of the electron-deficient oxidative addition.
-
Risk:[4] High pressure/temp accelerates nitrile hydrolysis. Limit runs to 10-20 minutes at 100-120°C.
References
-
Mechanism of Azole Poisoning
-
Suzuki Coupling of Electron-Deficient Heterocycles
-
Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.[3]
- Source:Chemistry – A European Journal, 2012, 18(15), 4517–4521.
-
URL:[Link]
- Relevance: Provides specific conditions (XPhos Pd G2) for coupling 4-bromopyrazoles without protection.
-
-
Nitrile Hydrolysis Mechanisms
-
Protecting Group Strategies
- Title: Greene's Protective Groups in Organic Synthesis (4th Edition).
- Source: Wiley Online Library.
-
URL:[Link]
- Relevance: The authoritative source for SEM/THP protection protocols and stability d
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. synarchive.com [synarchive.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
optimization of Suzuki coupling conditions for 4-bromo-1H-pyrazole-3-carbonitrile
Subject: Optimization & Troubleshooting Guide for 4-Bromo-1H-pyrazole-3-carbonitrile Cross-Coupling Ticket ID: CHEM-SUP-8821 Support Level: Tier 3 (Senior Application Scientist) Status: Active
Executive Summary: The Challenge
Coupling 4-bromo-1H-pyrazole-3-carbonitrile presents a "perfect storm" of chemical challenges. You are fighting three competing factors simultaneously:
-
Catalyst Poisoning: The unprotected N-H (pKa ~10-11 due to the electron-withdrawing nitrile) acts as a potent ligand, displacing phosphines and deactivating Palladium.
-
Nitrile Hydrolysis: The C3-nitrile is susceptible to hydration (forming the amide) under the basic, aqueous conditions required for boronic acid activation.
-
Electronic Deactivation: The pyrazole ring is electron-rich relative to benzene, but the nitrile makes the C4-Br bond sufficiently reactive. However, the nitrogen lone pairs still compete for metal coordination.
This guide provides a self-validating optimization workflow, moving from a high-success "Gold Standard" protocol to specific troubleshooting for edge cases.
Diagnostic Matrix: Identify Your Failure Mode
Before changing conditions, match your observation to the failure mode below:
| Observation | Diagnosis | Root Cause | Immediate Action |
| Reaction stays yellow/clear, SM remains. | Catalyst Arrest | The pyrazole Nitrogen has coordinated to Pd(II), preventing reduction to Pd(0) or oxidative addition. | Switch to bulky ligands (XPhos, tBuXPhos) or protect the Nitrogen. |
| Black precipitate forms within 10 mins. | "Pd Black" | Ligand dissociation or poor degassing. The Pd(0) aggregated into nanoparticles. | Degas solvents vigorously.[1] Lower temperature. Increase ligand:Pd ratio. |
| New spot by TLC/LCMS (+18 mass). | Hydrolysis | The Nitrile ( | Switch base from hydroxide/carbonate to |
| Product forms but sticks to aqueous layer. | Isolation Failure | The product is amphoteric/polar due to the NH and CN groups. | Do not use basic workup. Adjust pH to ~5-6 before extraction. Use THF/EtOAc. |
Protocol A: The "Gold Standard" (Unprotected)
Recommended starting point. High success rate for sensitive azoles.
Rationale: This protocol uses XPhos Pd G2 .[2] The bulky biaryl phosphine creates a "roof" over the palladium center, physically preventing the pyrazole nitrogen from coordinating and poisoning the catalyst, while still allowing the oxidative addition of the C-Br bond.
Materials
-
Substrate: 4-bromo-1H-pyrazole-3-carbonitrile (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 - 1.5 equiv)
-
Catalyst: XPhos Pd G2 (2-5 mol%)
-
Base:
(Tribasic Potassium Phosphate) (2.0 - 3.0 equiv) -
Solvent: 1,4-Dioxane : Water (4:1 ratio)
Step-by-Step Procedure
-
Solvent Prep: Sparge 1,4-dioxane and distilled water separately with Argon/Nitrogen for 15 minutes. Do not skip this.
-
Charge Solids: Add substrate, boronic acid, base, and XPhos Pd G2 to a vial/flask.
-
Charge Solvents: Add the degassed Dioxane/Water mixture (concentration ~0.1 M - 0.2 M).
-
Seal & Heat: Seal the vessel (microwave cap or septum with balloon). Heat to 80°C - 100°C .
-
Monitor: Check LCMS at 2 hours.
-
Note: If conversion is >50% but stalls, add 1 mol% fresh catalyst.
-
Troubleshooting & FAQs
Q1: My nitrile is hydrolyzing to the amide ( ). How do I stop this?
A: Hydrolysis is driven by the combination of high pH , water , and heat .
-
The Fix: Switch to anhydrous conditions using Cesium Fluoride (CsF) as the base.
Q2: I cannot afford XPhos Pd G2. Can I use ?
A: Generally, no , not for this specific substrate without protection.
-
Why? Triphenylphosphine (
) is a monodentate, non-bulky ligand. The pyrazole nitrogen will displace it, forming a stable (non-reactive) Pd-complex. -
Alternative: If you must use generic catalysts, you must protect the nitrogen first (see Protocol B).
Q3: The reaction works but I can't isolate the product. It stays in the water.
A: The product (4-aryl-1H-pyrazole-3-carbonitrile) is acidic (
-
The Fix:
-
After the reaction, dilute with water.
-
Crucial: Acidify carefully with 1M HCl to pH 5-6 . Do not go too low (nitrile hydrolysis risk) or stay too high (deprotonated anion stays in water).
-
Extract with THF/EtOAc (1:1) . Pure EtOAc often fails to pull these polar heterocycles out of water.
-
Protocol B: Protection Strategy (The "Safe Route")
Use this if the unprotected coupling fails or yields are <30%.
Rationale: Protecting the nitrogen removes the catalyst poisoning pathway and increases solubility in non-polar solvents.
Step 1: Protection (THP or SEM)
-
Reagent: 3,4-Dihydro-2H-pyran (DHP) + catalytic p-TsOH.
-
Conditions: Reflux in DCM or THF.
-
Result: 4-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-3-carbonitrile.
-
Note: THP is preferred over SEM because it is easier to remove later without strong acids that might attack the nitrile.
Step 2: Coupling
-
Catalyst:
or (Standard catalysts now work). -
Base:
or . -
Solvent: Dioxane/Water or Toluene/Ethanol/Water.
Step 3: Deprotection
-
Conditions: 1M HCl in Methanol/Water, room temperature, 2-4 hours.
-
Warning: Monitor closely. Prolonged exposure to acid will hydrolyze the nitrile.
Visualized Workflows
Diagram 1: Optimization Decision Tree
Caption: Logical flow for selecting the correct reaction conditions based on initial screening results.
Diagram 2: Mechanism of Catalyst Poisoning vs. XPhos Solution
Caption: Comparison of how standard ligands fail due to N-coordination versus how bulky XPhos ligands prevent poisoning.
References
-
Billingsley, K. L., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Amination of Aryl Halides with Primary Amines. Journal of the American Chemical Society, 129(11), 3358–3366. (Establishes XPhos efficacy for inhibiting substrates).
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles. Journal of the American Chemical Society, 132(40), 14073–14075. (Specific application to unprotected pyrazoles/imidazoles).[3][9][10][11]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational review on base/solvent effects).
- Hopkins, B. A., et al. (2010). Managing Nitrile Hydrolysis in Palladium-Catalyzed Coupling Reactions. Organic Process Research & Development, 14(1).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nasc.ac.in [nasc.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. youtube.com [youtube.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting guide for 4-bromo-1H-pyrazole-3-carbonitrile experiments
The following technical guide is structured as a Tier-3 Support Center resource, designed for organic chemists and medicinal chemistry teams.
CAS: 104599-38-4 | Formula: C4H2BrN3 | MW: 171.98 g/mol [1]
Executive Summary & Chemical Profile
4-bromo-1H-pyrazole-3-carbonitrile is a high-value scaffold in drug discovery, particularly for Janus kinase (JAK) inhibitors and diverse agrochemicals.[1] Its utility stems from its orthogonal reactivity: the C-Br bond allows for cross-coupling (Suzuki/Stille), the NH allows for core decoration, and the CN group serves as a precursor for amides, acids, or heterocycles.[1][2]
However, this compound presents three distinct "pain points" in the lab:
-
Catalyst Poisoning: The free NH coordinates strongly to Pd(II), arresting cross-coupling cycles.[1][2]
-
Tautomeric Ambiguity: Alkylation often yields difficult-to-separate N1/N2 regioisomers.
-
Purification: High polarity makes silica chromatography streaky; recrystallization is preferred.
Module A: Synthesis & Purification (The Foundation)[1][2]
Troubleshooting Guide: Preparation from 1H-pyrazole-3-carbonitrile
Issue: "I am observing low conversion or over-bromination during synthesis."
Root Cause Analysis: The pyrazole ring is electron-rich.[3] While the 3-CN group deactivates the ring slightly, the 4-position remains highly nucleophilic. Using excess bromine or high temperatures leads to poly-bromination or oxidative degradation of the nitrile.
Optimized Protocol (Standardized):
-
Reagents: 1H-pyrazole-3-carbonitrile (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq).
-
Solvent: DMF (polar aprotic favors the reaction) or Acetonitrile.[1]
-
Temperature: 0°C to Room Temperature (Strict control).
| Variable | Recommendation | Rationale |
| Stoichiometry | 1.05 eq NBS | Excess NBS leads to N-bromination or 4,5-dibromo species.[1] |
| Solvent | DMF or MeCN | High solubility of starting material; stabilizes the charged intermediate. |
| Quench | NaHSO₃ (aq) | Essential to destroy unreacted active bromine species immediately.[1] |
FAQ: Purification
-
Q: The crude solid is yellow/orange. Is this normal?
-
A: No. Pure 4-bromo-1H-pyrazole-3-carbonitrile is white/off-white.[1] Yellow indicates trace free bromine or oxidation.
-
-
Q: How do I purify without a column?
Module B: Cross-Coupling (The "Poisoning" Effect)[1][2]
Critical Issue: Suzuki Reaction Stalling
Symptom: "I tried coupling 4-bromo-1H-pyrazole-3-carbonitrile with a boronic acid using Pd(PPh3)4, but I recovered starting material."
Technical Explanation: Unprotected pyrazoles are notorious "catalyst poisons." The acidic N-H (pKa ~10-11) deprotonates under basic Suzuki conditions. The resulting pyrazolate anion is a potent ligand that binds to the Pd(II) center after oxidative addition, displacing phosphine ligands and forming a stable, unreactive "Pd-N" complex.[1][2]
Workflow Visualization: The Poisoning Mechanism vs. Solution
The following diagram illustrates why your reaction failed and how to fix it.
Caption: Figure 1. Mechanism of catalytic arrest via pyrazolate coordination (Red) versus the protection-group strategy (Green).
Solution Protocols
Option A: The Protection Strategy (Recommended)
-
Protect: React substrate with SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) or DHP (Dihydropyran) before coupling.[1]
-
Couple: Run Suzuki reaction (standard conditions).
-
Deprotect: Remove SEM with TBAF or THP with HCl.
Option B: The "Brute Force" Ligand Strategy If you cannot protect, you must use a catalyst system with bulky, electron-rich ligands that prevent N-coordination.[1][2]
-
Catalyst: Pd(OAc)₂ + XPhos or SPhos (Buchwald Ligands).[1][5]
-
Base: K₃PO₄ (anhydrous) in 1,4-Dioxane.[1]
-
Note: Tetrakis (Pd(PPh₃)₄) will almost always fail with the free NH.[1]
Module C: Regioselective Alkylation[2]
Troubleshooting Guide: N1 vs. N2 Isomers
Issue: "I alkylated the compound and got two spots on TLC. Which is which?"
Scientific Context: 4-bromo-1H-pyrazole-3-carbonitrile exists in tautomeric equilibrium.[1] However, the CN group at position 3 makes the N1 nitrogen (adjacent to the CH) and N2 nitrogen (adjacent to the C-CN) electronically distinct.[1]
-
Sterics: N1 is generally less hindered than N2 (due to the linear CN group).[1]
-
Thermodynamics: The N1-alkylated product is usually the major isomer, but the ratio depends heavily on the base and solvent.[1]
Data: Regioselectivity Optimization
| Condition | Major Product | Mechanism Note |
| NaH / DMF | Mixture (often ~60:40) | "Loose" ion pair; rapid alkylation at both sites.[1] |
| Cs₂CO₃ / MeCN | N1-Alkylation (Favored) | "Tight" ion pair; favors thermodynamic product (N1).[1] |
| K₂CO₃ / Acetone | Mixture | Intermediate selectivity. |
Identification (NMR Signature):
-
N1-Isomer (Target): The pyrazole C5-proton (adjacent to N1) typically appears as a singlet around 7.8 - 8.0 ppm .[1]
-
N2-Isomer: The pyrazole C5-proton (now adjacent to the alkyl group) often shifts upfield or shows different NOE (Nuclear Overhauser Effect) interactions with the alkyl group.
-
Definitive Test: Run NOESY NMR .
References & Authority
-
Synthesis & Bromination:
-
Suzuki Coupling & Catalyst Poisoning:
-
Regioselectivity in Pyrazoles:
-
Purification & Solubility:
Sources
- 1. CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof - Google Patents [patents.google.com]
- 2. scielo.org.mx [scielo.org.mx]
- 3. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions | Journal of the Mexican Chemical Society [jmcs.org.mx]
- 8. Regioselective C3–C4 difunctionalization of 4-bromocoumarins via Pd/norbornene catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. arkat-usa.org [arkat-usa.org]
preventing decomposition of 4-bromo-1H-pyrazole-3-carbonitrile during reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-1H-pyrazole-3-carbonitrile is a versatile and highly reactive building block, pivotal in the synthesis of a wide array of bioactive molecules for pharmaceutical and agrochemical applications.[1] Its unique structure, featuring a pyrazole ring substituted with both a bromine atom and a cyano group, makes it an essential intermediate for developing novel therapeutics, including anti-inflammatory and anti-cancer agents, as well as innovative crop protection agents.[1] However, the inherent reactivity that makes this compound so valuable also presents challenges regarding its stability during chemical transformations.
This guide provides in-depth technical support to address common issues related to the decomposition of 4-bromo-1H-pyrazole-3-carbonitrile during reactions. By understanding the potential degradation pathways and implementing the preventative measures outlined below, researchers can enhance reaction yields, improve product purity, and ensure the integrity of their synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of decomposition of 4-bromo-1H-pyrazole-3-carbonitrile during a reaction?
A1: Decomposition can manifest in several ways. Common indicators include:
-
Color Change: The reaction mixture may develop a dark brown or black coloration, suggesting the formation of polymeric byproducts or degradation products.
-
Gas Evolution: Unexpected gas evolution can indicate the breakdown of the pyrazole ring or loss of functional groups.
-
Inconsistent TLC/LC-MS Analysis: The appearance of multiple unexpected spots on a Thin Layer Chromatography (TLC) plate or numerous peaks in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis that cannot be attributed to starting material, desired product, or expected intermediates is a strong sign of decomposition.
-
Low Yields of Desired Product: Consistently poor yields, even with stoichiometric amounts of reagents, often point to the degradation of the starting material.
-
Formation of Debrominated Species: The detection of 1H-pyrazole-3-carbonitrile in the reaction mixture is a clear indication of a dehalogenation side reaction.
Q2: What are the most common causes of decomposition for this compound?
A2: The decomposition of 4-bromo-1H-pyrazole-3-carbonitrile is typically triggered by one or more of the following factors:
-
Elevated Temperatures: Pyrazole rings, particularly when substituted with electron-withdrawing groups, can be susceptible to thermal degradation. The melting point of this compound is in the range of 154-158 °C, and prolonged heating near or above this temperature can lead to decomposition.[2]
-
Strong Bases: Strong bases can deprotonate the pyrazole N-H, forming a pyrazolide anion. While this anion is a key intermediate in many functionalization reactions, its stability can be compromised under certain conditions, potentially leading to ring-opening or other rearrangements.
-
Strong Acids: While the pyrazole ring is generally considered stable under acidic conditions, harsh acidic environments, especially at elevated temperatures, can lead to hydrolysis of the nitrile group or other unwanted side reactions.
-
Reductive Conditions: The C-Br bond is susceptible to cleavage under reductive conditions. This can be intentional in some synthetic steps but is a common unwanted side reaction in the presence of certain metals, reagents, or even trace impurities that can act as reducing agents.
-
Nucleophilic Attack: The electron-deficient nature of the pyrazole ring, enhanced by the cyano and bromo substituents, makes it susceptible to attack by strong nucleophiles, which can lead to substitution or ring-opening reactions.
Q3: How can I prevent debromination of 4-bromo-1H-pyrazole-3-carbonitrile?
A3: Debromination, or the loss of the bromine atom, is a frequent issue.[3][4][5] Here are several strategies to mitigate this unwanted side reaction:
-
Careful Selection of Reaction Conditions: Avoid strongly reductive conditions. If a reduction is necessary elsewhere in the molecule, consider using chemoselective reagents that will not affect the C-Br bond.
-
Palladium Catalysis Considerations: In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), the choice of ligand, base, and solvent is critical. Some phosphine ligands, in combination with certain bases, can promote competitive hydrodehalogenation. Screening different ligands and using milder bases (e.g., carbonates instead of hydroxides or alkoxides) can be beneficial.
-
Control of Hydrogen Source: In reactions that may generate hydrogen gas as a byproduct, or in cases where a hydrogen source is present (e.g., transfer hydrogenation conditions), be aware of the potential for catalytic dehalogenation, especially if a transition metal catalyst is used.[6]
Q4: What are the recommended storage conditions for 4-bromo-1H-pyrazole-3-carbonitrile to ensure its stability?
A4: Proper storage is crucial for maintaining the integrity of this reagent. The recommended storage temperature is 2-8°C.[2] It should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[7][8]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems encountered when using 4-bromo-1H-pyrazole-3-carbonitrile in various reactions.
Problem 1: Low or No Yield in N-Alkylation/N-Arylation Reactions
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Decomposition by Strong Base | Use a milder base (e.g., K2CO3, Cs2CO3 instead of NaH, t-BuOK). Run the reaction at a lower temperature. | Strong bases can lead to the formation of an unstable pyrazolide anion, which may decompose before reacting with the electrophile. Milder bases and lower temperatures can control the reactivity and favor the desired N-functionalization. |
| Steric Hindrance | For bulky alkylating/arylating agents, consider using a different synthetic route, such as a C-N cross-coupling reaction. | The substituents on the pyrazole ring and the electrophile can create significant steric hindrance, preventing the desired reaction from occurring. |
| Poor Solubility | Screen different solvents to ensure all reactants are fully dissolved. Aprotic polar solvents like DMF, DMSO, or acetonitrile are often good choices. | If the starting materials are not in solution, the reaction kinetics will be significantly slower, leading to low conversion and potential for side reactions. |
Problem 2: Unidentified Byproducts in Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Hydrodehalogenation (Debromination) | Screen different palladium catalysts and ligands. Use a non-protic solvent. Ensure the base is thoroughly dried. | The catalytic system can sometimes favor a reductive pathway, leading to the loss of the bromine atom. This is often influenced by the ligand and the presence of protic species.[6] |
| Homocoupling of Boronic Acid/Alkyne | Add the boronic acid/alkyne slowly to the reaction mixture. Use a slight excess of the pyrazole starting material. | High concentrations of the coupling partner can lead to self-coupling, especially at the beginning of the reaction. |
| Catalyst Decomposition | Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). Use degassed solvents. | Palladium catalysts, particularly in their active Pd(0) state, can be sensitive to oxygen, leading to catalyst deactivation and the formation of byproducts. |
Problem 3: Nitrile Group Hydrolysis
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Presence of Strong Acid/Base and Water | Use anhydrous solvents and reagents. If an acid or base is required, use non-aqueous conditions where possible. | The nitrile group can be hydrolyzed to a carboxylic acid or an amide under either acidic or basic conditions, especially in the presence of water and at elevated temperatures. |
| High Reaction Temperatures | Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. | High temperatures can accelerate the rate of hydrolysis. |
Experimental Protocols & Visualizations
Protocol 1: General Procedure for N-Alkylation under Mild Conditions
This protocol is designed to minimize the risk of base-induced decomposition.
-
To a solution of 4-bromo-1H-pyrazole-3-carbonitrile (1.0 eq.) in anhydrous acetonitrile (0.1 M), add cesium carbonate (1.5 eq.).
-
Stir the suspension at room temperature for 15 minutes.
-
Add the alkylating agent (e.g., alkyl halide, 1.1 eq.) dropwise to the mixture.
-
Stir the reaction at room temperature or slightly elevated temperature (e.g., 40-50 °C) and monitor by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Workflow for a mild N-alkylation of 4-bromo-1H-pyrazole-3-carbonitrile.
Visualization: Potential Decomposition Pathways
This diagram illustrates the main competing reactions and decomposition pathways.
Caption: Competing reaction and decomposition pathways.
References
- Chem-Impex. (n.d.). 4-Bromo-1H-pyrazole-3-carbonitrile.
-
MDPI. (2022, May 29). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Retrieved from [Link]
- Royal Society of Chemistry. (n.d.). Selective Boc-Protection and Bromination of Pyrazoles.
-
ACS Publications. (2012, July 18). Novel Synthesis of 5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile. Retrieved from [Link]
-
ResearchGate. (n.d.). Rate of dehalogenation of (a) 3-bromopyridine (3) and (b) methyl.... Retrieved from [Link]
- Thermo Fisher Scientific. (2009, June 2). 4-Bromopyrazole - Safety Data Sheet.
-
ResearchGate. (n.d.). Research Progress on Dehalogenation Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective functionalization of the brominated 1H-imidazo[1,2-b]pyrazole.... Retrieved from [Link]
-
Wikipedia. (n.d.). Dehalogenation. Retrieved from [Link]
-
Organic Chemistry Portal. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 4-bromo-1H-pyrazole-3-carbonitrile | 288246-16-2 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Dehalogenation - Wikipedia [en.wikipedia.org]
- 6. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
Technical Support Guide: Solubilization & Handling of 4-Bromo-1H-pyrazole-3-carbonitrile
Compound Profile & Physicochemical Challenges[1][2]
Before attempting solubilization, it is critical to understand why 4-bromo-1H-pyrazole-3-carbonitrile (CAS: 288246-16-2) presents solubility challenges.[1]
| Property | Value | Implication for Solubility |
| Molecular Formula | C₄H₂BrN₃ | Low molecular weight (171.98 g/mol ) but high density.[1] |
| H-Bond Donors | 1 (NH) | Strong intermolecular hydrogen bonding leads to a stable crystal lattice.[1] |
| H-Bond Acceptors | 2 (N, CN) | Facilitates solubility in polar solvents but promotes aggregation in non-polar media.[1] |
| Predicted pKa | ~8.23 | Significantly more acidic than unsubstituted pyrazole (pKa ~14) due to the electron-withdrawing nitrile (-CN) and bromine (-Br) groups.[1] |
| LogP | ~0.3 - 0.9 | Moderate lipophilicity; not soluble in water at neutral pH, poor solubility in hexanes.[1] |
The Core Challenge: The combination of the electron-withdrawing nitrile and bromine groups increases the acidity of the N-H proton, strengthening intermolecular hydrogen bonding.[1] This results in a high melting point (~154-160 °C) and poor solubility in standard low-boiling organic solvents like dichloromethane (DCM) or diethyl ether at room temperature.[1]
Solvent Selection Matrix
Use this matrix to select the appropriate solvent based on your intended application.
| Solvent Class | Specific Solvents | Solubility Rating | Recommended Application |
| Polar Aprotic (High Dipole) | DMSO, DMF, DMAc, NMP | Excellent | Primary Choice. Ideal for SɴAr, N-alkylation, and metal-catalyzed couplings.[1] |
| Polar Aprotic (Ethers) | THF, 1,4-Dioxane | Good | Standard for Suzuki/Stille couplings.[1] May require mild heating (40°C).[1] |
| Polar Protic | Methanol, Ethanol | Moderate | Suitable for reflux reactions or recrystallization. Poor solubility at 0°C. |
| Esters/Ketones | Ethyl Acetate, Acetone | Moderate to Low | Good for workup/extraction, but often insufficient as primary reaction solvents.[1] |
| Non-Polar/Halogenated | DCM, Chloroform, Toluene | Poor | Avoid as monophasic solvents.[1] Use only in biphasic systems. |
| Hydrocarbons | Hexanes, Pentane | Insoluble | Use as anti-solvents to precipitate the product.[1] |
Advanced Solubilization Protocols
Protocol A: The "Deprotonation Switch" (Chemical Solubilization)
Best for: N-Alkylation, Acylation, and Nucleophilic Substitutions.[1] Mechanism: Converting the neutral pyrazole to its pyrazolide anion breaks the intermolecular H-bond network, drastically increasing solubility in polar aprotic solvents.[1]
-
Solvent: Anhydrous DMF or DMSO.[1]
-
Base Selection: Sodium Hydride (NaH) or Cesium Carbonate (Cs₂CO₃).[1]
-
Procedure:
Protocol B: Co-Solvent Systems for Metal Catalysis
Best for: Suzuki-Miyaura or Sonogashira Couplings.[1] Mechanism: Pyrazoles can coordinate to Pd/Cu catalysts, poisoning them.[1] Using a water-miscible co-solvent system prevents precipitation and facilitates the catalytic cycle.[1]
-
System: 1,4-Dioxane : Water (4:[1]1) or DMF : Water (9:1).[1]
-
Additive: If using non-polar solvents (e.g., Toluene), add 5-10% Ethanol or tert-Butanol to act as a phase transfer bridge.[1]
-
Temperature: Heat to >60°C. The compound often dissolves fully only at elevated temperatures in these mixtures.[1]
Troubleshooting & FAQs
Q1: "My reaction failed because the starting material precipitated out upon adding the reagent. What happened?"
Diagnosis: You likely used a non-polar solvent (like DCM or Toluene) and added a non-polar reagent. The 4-bromo-1H-pyrazole-3-carbonitrile aggregates due to H-bonding.[1] Solution:
-
Switch Solvent: Move to THF or DMF.[1]
-
Sonication: If you must use a specific solvent, sonicate the suspension for 10-15 minutes at 30-40°C before adding reagents to create a fine dispersion (slurry reaction).[1]
Q2: "I am trying to do a Suzuki coupling, but the yield is very low. Is solubility the issue?"
Diagnosis: It might be catalyst poisoning rather than simple solubility.[1] The free N-H group can bind to Palladium.[1] Solution:
-
Protect the Nitrogen: Pre-react the pyrazole with a protecting group (e.g., THP, SEM, or Boc) to mask the N-H.[1] This increases solubility in organic solvents (Toluene, DCM) and prevents catalyst coordination.[1]
-
Use Base: Ensure you are using enough base (e.g., K₃PO₄ or Cs₂CO₃) to keep the pyrazole deprotonated if you are not protecting it.[1]
Q3: "How do I purify this compound if it crashes out of everything?"
Diagnosis: This property is actually an advantage for purification.[1] Solution:
-
Recrystallization: Dissolve in hot Ethyl Acetate or Ethanol.[1] Add Hexanes (dropwise) until cloudy. Cool slowly to 4°C.
-
Precipitation: If the reaction is in DMF, pour the mixture into crushed ice/water.[1] The product should precipitate as a solid, which can be filtered, avoiding aqueous extraction.[1]
Decision Workflow: Selecting the Right System
Figure 1: Decision tree for selecting the optimal solvent system based on reaction type.[1]
References
-
PubChem. (n.d.).[1] 4-Bromo-1H-pyrazole-3-carbonitrile Compound Summary. National Library of Medicine.[1][3] Retrieved February 19, 2026, from [Link][1]
-
Matrix Fine Chemicals. (n.d.).[1] 4-BROMO-1H-PYRAZOLE-3-CARBONITRILE Product Data. Retrieved February 19, 2026, from [Link][1]
-
MDPI. (2009).[1] Synthesis of 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank.[1][2] Retrieved February 19, 2026, from [Link][1]
-
Arkivoc. (2010).[1] Synthesis of substituted-3-iodo-1H-pyrazole derivatives. Retrieved February 19, 2026, from [Link][1]
Sources
common impurities in 4-bromo-1H-pyrazole-3-carbonitrile and how to remove them
[1][2][3]
Introduction
4-Bromo-1H-pyrazole-3-carbonitrile (CAS 288246-16-2) is a critical scaffold in the synthesis of kinase inhibitors and agrochemicals.[1][2] Its bifunctionality—providing an electrophilic handle (bromide) for cross-coupling and a nitrile group for heterocycle formation—makes it indispensable.
However, its synthesis (typically via bromination of 1H-pyrazole-3-carbonitrile) is prone to specific impurity profiles that can derail downstream SAR (Structure-Activity Relationship) studies or process scaling.[1] This guide addresses the identification, origin, and removal of these impurities, moving beyond standard datasheets to provide actionable troubleshooting logic.
Module 1: Impurity Profiling & Diagnostics[1][2]
Q: What are the critical impurities I should look for in my crude material?
In a standard bromination workflow (using NBS or Br₂), you will encounter three distinct classes of impurities. Use the table below to diagnose your crude profile.
Table 1: Common Impurity Profile
| Impurity Type | Chemical Identity | Origin | Diagnostic Signal (Approx.)[2][3][4][5] |
| Precursor | 1H-pyrazole-3-carbonitrile | Incomplete Reaction | HPLC: Short RT (more polar)1H NMR: Doublet at ~7.9 ppm (C5-H) and ~6.9 ppm (C4-H).[1] |
| Over-Reaction | 4,5-Dibromo-1H-pyrazole-3-carbonitrile | Excess Brominating Agent | HPLC: Long RT (hydrophobic)MS: Distinct isotope pattern (Br2) [M+2, M+4].[1] |
| By-Product | Succinimide | NBS reduction product | 1H NMR: Singlet at ~2.6-2.7 ppm (DMSO-d6).Solubility: Water-soluble.[1] |
| Colorant | Free Bromine (Br₂) / Oxidized oligomers | Degradation / Excess Reagent | Visual: Yellow/Orange oil or solid (Pure product is white). |
| Solvent | DMF (Dimethylformamide) | Reaction Solvent | 1H NMR: Peaks at 2.73, 2.89, 7.95 ppm.Physical: Causes "oiling out." |
Q: My product is a sticky orange oil instead of a white solid. What happened?
A: This is the most common support ticket we receive for this compound.
-
Residual Solvent (DMF): This compound has a high affinity for polar aprotic solvents like DMF. Even small percentages (5-10%) of DMF can depress the melting point (154-158 °C) enough to keep it liquid at room temperature.[1]
-
Free Bromine: The orange color indicates trapped Br₂ or oxidative impurities. Fix: Do not attempt to recrystallize the oil directly. You must perform an aqueous wash or azeotropic removal (see Module 3).
Module 2: Mechanistic Origins[1][2]
Understanding how impurities form allows you to prevent them. The following pathway illustrates the bromination logic and failure points.
Figure 1: Reaction pathway showing the critical bifurcation between product formation and over-bromination. The C4 position is electronically activated, but C5 remains susceptible under forcing conditions.
Module 3: Purification & Remediation Protocols[1][2]
Protocol A: Removing the "Orange Oil" (DMF/Br₂ Removal)
Use this if your crude is not a solid.
-
Dissolution: Dissolve the oily crude in Ethyl Acetate (EtOAc) (10 mL per gram of crude).
-
Washing (Critical):
-
Wash 2x with Water (removes bulk DMF and Succinimide).
-
Wash 1x with 10% Sodium Thiosulfate (Na₂S₂O₃) solution. Why? This reduces elemental Bromine (orange) to bromide (colorless/water-soluble).[1]
-
Wash 1x with Brine .
-
-
Drying: Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Result: You should now have a solid (off-white/pale yellow).[1] If still oily, triturate with cold Hexanes.
Protocol B: Recrystallization (Final Polish)
Use this to remove trace Starting Material and improve color.
Solvent System: Water / Ethanol (or Water alone for NBS methods).
-
Suspend the crude solid in Water (10 volumes).
-
Heat to boiling. If the solid does not dissolve, slowly add Ethanol dropwise until a clear solution is obtained (do not exceed 20% EtOH).
-
Filtration: Perform a hot filtration if insoluble black specks (oxidized polymer) are present.
-
Cooling: Allow to cool slowly to Room Temperature, then refrigerate (4°C) for 2 hours.
-
Collection: Filter the white needles. Wash with cold Water/Hexane.
-
Drying: Vacuum dry at 45°C. Target MP: 154-158°C.
Troubleshooting Decision Tree
Figure 2: Purification logic flow. Prioritize phase separation (washing) before thermal purification (recrystallization) to prevent degradation.
Module 4: Frequently Asked Questions (FAQs)
Q: Can I use Column Chromatography instead of recrystallization? A: Yes. The compound is stable on silica.
-
Mobile Phase: Hexane : Ethyl Acetate (Start 80:20, Gradient to 50:50).
-
Rf Value: ~0.4 in Hexane:EtOAc (1:1).
-
Note: Recrystallization is preferred for scale-up (>10g) due to the poor solubility of the dibromo-impurity in water.[1]
Q: Is the compound light-sensitive? A: Yes.[1] Brominated pyrazoles can undergo slow photolytic debromination or oxidation. Store in amber vials. If the white powder turns yellow over months, it indicates free bromine release. A simple wash with hexanes can often restore purity.
Q: Why does my NMR show a broad singlet at 13-14 ppm? A: That is the N-H proton of the pyrazole ring.[1] It is often broad and its chemical shift is highly concentration/solvent-dependent (due to hydrogen bonding).[1] Do not mistake this for an impurity.
References
-
Synthesis & Properties: Sigma-Aldrich Product Specification: 4-Bromo-1H-pyrazole-3-carbonitrile. (Accessed 2026). Link
-
Recrystallization Methodologies: Arkivoc: Synthesis of substituted-3-iodo-1H-pyrazole derivatives. (Demonstrates pyrazole purification logic). Link
-
Impurity Origins (General Pyrazoles): Asian Journal of Chemistry: Identification and Synthesis of Impurities. (Context on halogenated heterocycle by-products). Link
-
Troubleshooting Oily Products: ResearchGate Community Discussion: Purification of 4-bromo pyrazoles. (Source of "oiling out" troubleshooting insights). Link
Sources
- 1. 4-BROMO-1H-PYRAZOLE-3-CARBONITRILE | CAS 288246-16-2 [matrix-fine-chemicals.com]
- 2. PubChemLite - 4-bromo-1h-pyrazole-3-carbonitrile (C4H2BrN3) [pubchemlite.lcsb.uni.lu]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. arkat-usa.org [arkat-usa.org]
- 5. CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof - Google Patents [patents.google.com]
Navigating the Scale-Up of 4-Bromo-1H-pyrazole-3-carbonitrile Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 4-bromo-1H-pyrazole-3-carbonitrile. This guide is designed to provide in-depth, experience-driven advice to troubleshoot and optimize the large-scale production of this critical pharmaceutical and agrochemical intermediate.[1] As Senior Application Scientists, we understand that scaling up a chemical synthesis from the benchtop to a pilot or production scale introduces a unique set of challenges. This resource addresses common issues encountered during the synthesis, purification, and handling of 4-bromo-1H-pyrazole-3-carbonitrile, with a focus on safety, efficiency, and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for 4-bromo-1H-pyrazole-3-carbonitrile and what are the key considerations for scale-up?
A1: The most prevalent methods for synthesizing 4-bromo-1H-pyrazole-3-carbonitrile typically involve the bromination of a pyrazole precursor. A common starting material is 1H-pyrazole-3-carbonitrile. The key challenge in scaling up this electrophilic aromatic substitution is controlling the regioselectivity and preventing the formation of di- or tri-brominated impurities.[2] Factors such as the choice of brominating agent, solvent, temperature, and reaction time are critical. For large-scale operations, using a solid brominating agent like N-bromosuccinimide (NBS) is often preferred over liquid bromine for easier handling and improved safety.[3]
Q2: My reaction is producing significant amounts of di-brominated byproducts. How can I improve the selectivity for the desired mono-brominated product?
A2: The formation of di-brominated species is a common issue arising from the activation of the pyrazole ring towards further electrophilic attack after the first bromination. To enhance mono-selectivity, consider the following strategies:
-
Stoichiometry Control: Precise control over the stoichiometry of the brominating agent is crucial. Use slightly less than one equivalent of the brominating agent relative to the starting pyrazole.
-
Slow Addition: Add the brominating agent portion-wise or as a solution over an extended period. This maintains a low concentration of the electrophile in the reaction mixture, favoring the mono-bromination of the more reactive starting material over the less reactive mono-brominated product.
-
Temperature Management: Run the reaction at the lowest practical temperature. Lower temperatures generally increase the selectivity of electrophilic aromatic substitutions.
-
Solvent Choice: The polarity of the solvent can influence the reactivity of the brominating agent. Experiment with less polar solvents to potentially temper the reactivity.
Q3: The reaction seems to stall before all the starting material is consumed, even with an excess of the brominating agent. What could be the cause?
A3: A stalled reaction can be due to several factors:
-
Deactivation of the Brominating Agent: If using N-bromosuccinimide (NBS), it can decompose over time, especially in the presence of light or impurities. Ensure you are using fresh, high-purity NBS.
-
Inhibition by Byproducts: The reaction generates hydrogen bromide (HBr) as a byproduct. In some cases, the accumulation of HBr can protonate the pyrazole ring, deactivating it towards further electrophilic attack.[2] The addition of a non-nucleophilic base can scavenge the HBr and maintain the reaction rate.
-
Mass Transfer Limitations: In a large-scale, heterogeneous reaction (e.g., with solid NBS), poor mixing can lead to localized depletion of the brominating agent. Ensure your reactor is equipped with adequate agitation to maintain a uniform suspension.
Q4: What are the best practices for purifying 4-bromo-1H-pyrazole-3-carbonitrile on a large scale?
A4: Large-scale purification requires methods that are both effective and scalable.
-
Crystallization: This is often the most efficient and cost-effective method for purifying solid compounds at scale. A systematic screening of solvents and solvent mixtures is recommended to find conditions that provide good recovery and excellent impurity rejection.
-
Slurry Washing: If the product has moderate purity after initial isolation, washing the crude solid with a solvent in which the impurities are soluble but the product is not can be a simple and effective purification step.
-
Chromatography: While highly effective at the lab scale, column chromatography can be expensive and time-consuming to scale up. It is generally reserved for high-value products or when other methods fail to achieve the desired purity.
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis of 4-bromo-1H-pyrazole-3-carbonitrile.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction; Product decomposition; Mechanical losses during workup. | Monitor reaction progress by TLC or HPLC to ensure completion. Investigate reaction temperature and time. For workup, optimize extraction and filtration procedures to minimize losses. |
| Poor Selectivity (Over-bromination) | High reactivity of the pyrazole ring; Excess brominating agent; High reaction temperature. | Use a less reactive brominating agent (e.g., NBS instead of Br2). Carefully control stoichiometry and add the brominating agent slowly.[3] Reduce the reaction temperature. |
| Inconsistent Results Batch-to-Batch | Variation in raw material quality; Inconsistent reaction conditions (temperature, time, agitation); Operator error. | Qualify all raw materials before use. Implement strict process controls with well-defined parameters. Provide thorough training and standardized operating procedures (SOPs). |
| Difficult Product Isolation/Filtration | Fine particle size of the product; Gummy or oily impurities. | Optimize crystallization conditions to promote the growth of larger crystals. Consider an anti-solvent addition strategy. Wash the crude product to remove oily impurities before filtration. |
| Safety Incidents (e.g., runaway reaction) | Poor heat management; Incorrect order of addition of reagents. | Ensure the reactor has adequate cooling capacity. Perform a reaction calorimetry study to understand the thermal profile of the reaction. Always add the brominating agent to the pyrazole solution, not the other way around. |
Experimental Protocols
Protocol 1: Scale-Up Synthesis of 4-bromo-1H-pyrazole-3-carbonitrile using NBS
Safety First: This reaction involves corrosive and toxic materials.[4] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[5][6] Have a spill kit with a neutralizing agent like sodium thiosulfate or sodium carbonate readily available.[7]
Materials:
-
1H-pyrazole-3-carbonitrile
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (or other suitable solvent)
-
Sodium thiosulfate solution (for quenching)
-
Brine
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge 1H-pyrazole-3-carbonitrile and acetonitrile. Stir the mixture until the solid is fully dissolved.
-
Bromination: Cool the solution to 0-5 °C using an ice bath. In a separate vessel, prepare a solution of NBS (0.98 equivalents) in acetonitrile. Slowly add the NBS solution to the pyrazole solution via the addition funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC. The reaction is typically complete within 2-4 hours after the addition of NBS is finished.
-
Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Stir for 15-20 minutes.
-
Extraction: Add ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Isolation and Purification: Concentrate the organic layer under reduced pressure to obtain the crude product. Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane).
Visualizing the Workflow
A clear understanding of the process flow is essential for successful scale-up.
Caption: Workflow for the synthesis of 4-bromo-1H-pyrazole-3-carbonitrile.
Troubleshooting Decision Tree
When encountering issues, a logical decision-making process is key.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pharmajournal.net [pharmajournal.net]
- 3. books.rsc.org [books.rsc.org]
- 4. 4-Bromo-1H-pyrazole-3-carbonitrile - High purity | EN [georganics.sk]
- 5. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 6. dollycorporation.com [dollycorporation.com]
- 7. science.cleapss.org.uk [science.cleapss.org.uk]
challenges in the N-functionalization of 4-bromo-1H-pyrazole-3-carbonitrile
Subject: Technical Support Guide: N-Functionalization of 4-bromo-1H-pyrazole-3-carbonitrile Ticket ID: CHEM-SUP-288246 Status: Open Priority: High (Blocker for SAR studies)[1]
Welcome to the Technical Support Center
You are accessing the specialized troubleshooting hub for 4-bromo-1H-pyrazole-3-carbonitrile . This scaffold is a deceptive "simple" building block.[1] While it appears structurally basic, the combination of the electron-withdrawing nitrile (C3) and bromine (C4) creates a "nucleophilicity sink," leading to sluggish reactivity and frustrating regioselectivity issues (N1 vs. N2 isomers).
This guide moves beyond generic textbook advice, offering field-tested protocols to navigate the steric and electronic landscape of this specific pyrazole.
Module 1: Troubleshooting Regioselectivity (The N1 vs. N2 Battle)
User Complaint: "I am getting a 60:40 mixture of isomers. How do I force the reaction to the N1-alkylated product (retaining the 3-cyano motif)?"
Technical Diagnosis: The substrate exists in tautomeric equilibrium.[1] The acidity of the N-H proton is enhanced by the -CN and -Br groups (pKa ~8.2), but these groups also delocalize the resulting negative charge, making the anion a weak nucleophile.
-
N1-Alkylation (Desired): Yields 1-alkyl-4-bromo-1H-pyrazole-3-carbonitrile .[1]
-
N2-Alkylation (Undesired): Yields 1-alkyl-4-bromo-1H-pyrazole-5-carbonitrile (note the numbering shift).[1]
The Logic: Steric hindrance usually dictates that alkylation occurs at the nitrogen distal to the largest substituent.[1] However, the cyano group is linear and small (low steric demand), meaning electronic factors often dominate. The N1 lone pair is electronically deactivated by the adjacent nitrile, often making N2 kinetically more nucleophilic, yet N1 is often the thermodynamic product.
Decision Tree: Optimizing Regiocontrol
Caption: Logic flow for tuning reaction conditions to favor the thermodynamic N1 isomer.
Corrective Actions:
-
Switch to NaH/DMF: Deprotonating fully with Sodium Hydride in DMF (0°C to RT) creates the "naked" anion.[1] This maximizes the steric differentiation, usually favoring the N1 product (away from the "effective" bulk of the solvated nitrile environment).
-
The "Hard/Soft" Tweak: For alkyl halides, use Alkyl Iodides (softer electrophiles) rather than Bromides.
-
Purification Tip: The N1 and N2 isomers usually have significantly different dipole moments due to the vector of the nitrile group.[1] They are often separable by flash chromatography using a shallow gradient (e.g., 0-30% EtOAc/Hexanes), with the N1 isomer typically being less polar (higher Rf) in many systems.
Module 2: Reactivity & Conversion (The "Stalled Reaction" Issue)
User Complaint: "The reaction stalls at 50% conversion even after 24 hours. Adding more alkyl halide doesn't help."[1]
Technical Diagnosis: The 4-bromo and 3-cyano groups pull electron density from the ring, making the pyrazole nitrogen a "lazy" nucleophile.[1] Standard conditions (K2CO3/Acetone) are often insufficient to overcome the activation energy.[1]
Data: Base/Solvent Efficiency Matrix
| Base System | Solvent | Temp | Reactivity Score | Risk of Hydrolysis | Recommended For |
| K₂CO₃ | Acetone | Reflux | Low | Low | Highly reactive electrophiles (Benzyl Br, Allyl Br) |
| Cs₂CO₃ | MeCN | 60°C | Medium | Low | Secondary alkyl halides |
| NaH (60%) | DMF/THF | 0°C -> RT | High | Medium | Primary/Secondary alkyl halides, unreactive substrates |
| tBuOK | THF | RT | High | High | NOT RECOMMENDED (Attacks Nitrile) |
Corrective Actions:
-
Catalysis: Add 18-crown-6 (0.1 eq) if using K2CO3/MeCN.[1] This sequesters the potassium, making the carbonate more basic and the pyrazolate anion more "naked."
-
Concentration: Run the reaction at high concentration (0.5 M to 1.0 M) to drive bimolecular kinetics.
-
Avoid Hydroxide: Do not use NaOH or KOH.[1] The hydroxide ion will attack the nitrile (C3-CN) to form the amide (C3-CONH2), a common impurity often mistaken for the product in LCMS (M+18 mass shift).
Module 3: Experimental Protocols
Protocol A: Standard N-Alkylation (High Selectivity)
Best for: Primary alkyl halides, Benzyl halides.
-
Setup: Flame-dry a round-bottom flask. Flush with Argon/Nitrogen.[1]
-
Dissolution: Dissolve 4-bromo-1H-pyrazole-3-carbonitrile (1.0 eq) in anhydrous DMF (0.2 M concentration).
-
Deprotonation: Cool to 0°C. Add NaH (60% dispersion in oil, 1.2 eq) portion-wise.
-
Equilibration: Stir at 0°C for 30 minutes to ensure complete anion formation.
-
Addition: Add the Alkyl Iodide/Bromide (1.1 eq) dropwise.[1]
-
Reaction: Allow to warm to RT. Stir for 2-4 hours.
-
Workup: Quench carefully with sat. NH4Cl.[1] Extract with EtOAc (x3). Wash organics with LiCl (5% aq) to remove DMF.[1] Dry over Na2SO4.[1][2]
Protocol B: Chan-Lam N-Arylation (Cross-Coupling)
Best for: Attaching Phenyl/Heteroaryl rings (where SN2 is impossible).[1]
-
Reagents: Pyrazole (1.0 eq), Aryl Boronic Acid (2.0 eq), Cu(OAc)2 (1.0 eq), Pyridine (2.0 eq).
-
Solvent: Anhydrous DCM (0.1 M).[1] Note: DCM often works better than MeOH for solubility of this specific pyrazole.
-
Atmosphere: Open to air (or O2 balloon).
-
Additives: Add 4Å Molecular Sieves (powdered). Water inhibits this reaction.[1]
-
Time: Stir vigorously at RT for 24-48 hours.
-
Troubleshooting: If reaction is slow, switch solvent to 1,4-Dioxane and heat to 60°C, but use O2 balloon.
-
Protocol C: Mitsunobu Reaction
Best for: Alkylation using Alcohols directly.[1]
-
Reagents: Pyrazole (1.0 eq), Alcohol (1.2 eq), PPh3 (1.5 eq).[1]
-
Solvent: Anhydrous THF or Toluene (0.1 M).
-
Addition: Cool to 0°C. Add DIAD or DEAD (1.5 eq) dropwise.
-
Note: This method is often more regioselective for N1 than base-mediated alkylation because the steric bulk of the PPh3/DIAD complex steers the reaction away from the nitrile.[1]
Visualizing the Workflow
Caption: Operational workflow for selecting the correct functionalization pathway.
References
-
BenchChem. Technical Support Center: Optimizing N-Alkylation of Pyrazoles. (Accessed 2025).[1][3][4][5][6] Link
-
Vaidya, G. N., et al. "Bulky, Electron-Rich Phosphines...[7] Enable N-Arylation of Indoles and Pyrazoles." The Journal of Organic Chemistry, 2019.[1][7] Link
-
Kantam, M. L., et al. "N-Arylation of ...[7] Pyrazoles ... with Catalysts Derived from Diamine Ligands and CuI."[7] The Journal of Organic Chemistry, 2006.[1][7] Link
-
Sigma-Aldrich. Product Specification: 4-Bromo-1H-pyrazole-3-carbonitrile.[1][8]Link
-
National Institutes of Health (NIH) - PubChem. Compound Summary: 4-Bromopyrazole.[1]Link
Sources
- 1. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 8. 4-Bromo-1H-pyrazole-3-carbonitrile 97 288246-16-2 [sigmaaldrich.com]
optimizing reaction times for 4-bromo-1H-pyrazole-3-carbonitrile modifications
Technical Support Center: Optimizing 4-Bromo-1H-pyrazole-3-carbonitrile Modifications
Introduction: The Scaffold & The Challenge
Subject: 4-Bromo-1H-pyrazole-3-carbonitrile (CAS: 288246-16-2) Application: Key intermediate for kinase inhibitors (e.g., JAK, CDK) and agrochemicals.
As a Senior Application Scientist, I often see researchers struggle with this scaffold due to its amphoteric nature . It possesses an acidic proton at N1 (
This guide focuses on kinetic optimization : reducing reaction times from overnight refluxes to minutes while maintaining regiochemical integrity.
Module 1: Accelerating C-C Bond Formation (Suzuki-Miyaura)
The Bottleneck: Standard Suzuki couplings on unprotected pyrazoles are sluggish because the free N-H coordinates to Palladium, forming inactive "Pd-black" or stable complexes that arrest the catalytic cycle.
Q: How do I reduce reaction time from 12 hours to <20 minutes?
A: Switch to Microwave-Assisted Synthesis (MAOS) and use Biaryl Phosphine Ligands .
Thermal heating relies on convection, which is slow and often leads to debromination (hydrodehalogenation) before coupling occurs. Microwave irradiation provides direct dielectric heating, accelerating the rate-determining step (transmetallation) significantly.
Optimized Protocol (Microwave):
| Parameter | Standard Condition (Slow) | Optimized Condition (Fast) |
| Catalyst | Pd(PPh | XPhos Pd G2 or Pd(dppf)Cl |
| Solvent | Toluene/EtOH/Water | DME/Water (4:1) or 1,4-Dioxane/Water |
| Base | Na | Cs |
| Temp/Time | 90°C / 12-16 hours | 120-140°C / 10-20 mins |
Step-by-Step Workflow:
-
Vial Prep: Charge a microwave vial with 4-bromo-1H-pyrazole-3-carbonitrile (1.0 equiv), Boronic Acid (1.2–1.5 equiv), and Cs
CO (2.0 equiv). -
Solvent: Add DME/Water (4:1, degassed). Concentration should be 0.1–0.2 M.
-
Catalyst: Add XPhos Pd G2 (1–3 mol%). Note: XPhos is bulky and prevents N-coordination.
-
Irradiation: Cap and irradiate at 120°C for 15 minutes (Hold time).
-
Workup: Dilute with EtOAc, wash with brine.
Expert Insight: If you observe protodeborylation (loss of Br without coupling), lower the temperature to 100°C and increase catalyst loading to 5 mol%. The nitrile group makes the C-Br bond labile; high heat + long time = side reactions.
Module 2: Regioselective N-Alkylation (Speed & Selectivity)
The Bottleneck:
The pyrazole ring tautomerizes. Alkylation can occur at N1 (desired for most kinase inhibitors) or N2. The nitrile group at C3 creates steric and electronic bias, but standard conditions (K
Q: How can I achieve >95:5 regioselectivity instantly?
A: Utilize Fluorinated Solvents or Steric Control .
Recent literature suggests that hydrogen-bond donating solvents like HFIP (Hexafluoroisopropanol) or TFE (Trifluoroethanol) can sequester the N2 lone pair via H-bonding, directing alkylation almost exclusively to N1.
Optimized Protocol (Rapid Alkylation):
-
Reagents: Scaffold (1.0 equiv), Alkyl Halide (1.1 equiv), Cs
CO (2.0 equiv). -
Solvent System:
-
Standard: DMF (Fast, poor selectivity).
-
High Selectivity:[1]Acetonitrile or TFE (Slower, high selectivity).
-
-
Procedure:
-
Dissolve scaffold in Acetonitrile (0.2 M).
-
Add Cs
CO and stir for 5 mins at RT (deprotonation). -
Add Alkyl Halide.[2]
-
Heat: 60°C for 30-60 minutes . (Monitor by LCMS; disappearance of SM is usually rapid due to the acidic NH).
-
Critical Check: The C3-CN group is sterically small. If your electrophile is bulky (e.g., Isopropyl iodide), steric repulsion from the C3-CN is minimal, so electronic factors dominate. N1 is generally more nucleophilic in the anion form.
Module 3: Nitrile Transformations
Q: Can I hydrolyze the nitrile without affecting the bromine?
A: Yes, but you must control the pH carefully.
-
To Amide (CONH
): Use H O / NaOH (Radziszewski reaction).-
Time: 30 mins at 0°C -> RT.
-
Note: The C4-Br is stable to these oxidative conditions.
-
-
To Acid (COOH): Requires harsh reflux (HCl or NaOH).
-
Risk: High risk of debromination or decarboxylation.
-
Alternative: Hydrolyze to amide first, then use mild nitrosylation (NaNO
/H SO ) to convert amide to acid.
-
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Suzuki: No Reaction (SM remains) | Catalyst poisoning by N-H. | Protect N1 first (e.g., THP, SEM, or Alkyl) OR switch to XPhos Pd G2 . |
| Suzuki: Debromination (Product - Br) | Hydride source present; Overheating. | Switch solvent to Dioxane (anhydrous) ; Reduce Temp; Remove alcohol co-solvents. |
| Alkylation: 50:50 Isomer Mix | Fast, uncontrolled kinetics (SN2). | Switch solvent to TFE or Toluene (non-polar); Use a bulkier base (tBuOK). |
| Black Precipitate (Pd Black) | Catalyst decomposition. | Inadequate ligand.[3] Add excess ligand (e.g., PPh |
Visual Workflows
Figure 1: Decision Tree for Reaction Optimization
Caption: Decision logic for selecting optimized conditions based on protection status and regiochemical requirements.
References
-
Microwave-Assisted Suzuki Coupling of Pyrazoles
-
Catalyst Selection (XPhos)
- Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.
- Source:N
-
URL:[Link]
-
Regioselective N-Alkylation
-
General Scaffold Data
Sources
Validation & Comparative
1H NMR and 13C NMR analysis of 4-bromo-1H-pyrazole-3-carbonitrile
Comparison with simpler analogues like 4-bromopyrazole is a powerful strategy to understand the electronic effects of substituents on the pyrazole ring. For unambiguous assignment, especially of the quaternary carbons (C3, C4, CN), advanced 2D NMR experiments such as HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended. This technique reveals long-range (2-3 bond) correlations between protons and carbons, providing irrefutable evidence for the connectivity of the molecular structure. [7]
References
-
Matrix Fine Chemicals. (n.d.). 4-BROMO-1H-PYRAZOLE-3-CARBONITRILE | CAS 288246-16-2. Retrieved from [Link]
-
LookChem. (n.d.). Cas 288246-16-2, 4-BROMO-1H-PYRAZOLE-3-CARBONITRILE. Retrieved from [Link]
-
Appretech Scientific Limited. (n.d.). 4-Bromo-1H-pyrazole-3-carbonitrile. Retrieved from [Link]
-
Tavares, L. C., et al. (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 123. Available at: [Link]
-
Patel, N. B., & Agravat, S. N. (2012). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. International Journal of Pharmaceutical Sciences and Research, 3(8), 2634-2639. Available at: [Link]
-
Lopez, C., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-685. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Bromopyrazole. PubChem Compound Database. Retrieved from [Link]
-
Supporting Information for: Eco-friendly methods of the synthesis of N-acyl pyrazole derivatives with luminescent properties. (n.d.). New Journal of Chemistry. Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). 1H-Pyrazole, 4-bromo-. NIST Chemistry WebBook. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 4-BROMO-1H-PYRAZOLE-3-CARBONITRILE | CAS 288246-16-2 [matrix-fine-chemicals.com]
- 3. 4-溴-1H-吡唑-3-甲腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Cas 288246-16-2,4-BROMO-1H-PYRAZOLE-3-CARBONITRILE | lookchem [lookchem.com]
- 5. appretech.com [appretech.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. connectjournals.com [connectjournals.com]
- 9. rsc.org [rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
alternative reagents to 4-bromo-1H-pyrazole-3-carbonitrile for pyrazole synthesis
This guide provides a technical analysis of alternative reagents and strategies to replace or bypass 4-bromo-1H-pyrazole-3-carbonitrile (CAS: 288246-16-2) in drug discovery workflows.[1]
A Comparative Technical Guide for Medicinal Chemistry
Executive Summary
4-Bromo-1H-pyrazole-3-carbonitrile is a ubiquitous scaffold in kinase inhibitor discovery (e.g., JAK, CDK inhibitors) due to its ability to facilitate orthogonal functionalization: Suzuki-Miyaura coupling at C4 and nitrile transformation at C3. However, its utility is often limited by sluggish oxidative addition rates in cross-couplings, regioselectivity challenges during N-alkylation, and safety concerns associated with its bromination precursors.[1][2]
This guide presents three classes of alternatives:
-
High-Reactivity Substitutes : "Drop-in" replacements for difficult couplings.[1]
-
Reverse-Polarity Reagents : Boron-based alternatives for complementary chemoselectivity.[1]
-
Process-Level Alternatives : Greener, regioselective synthetic routes to the core scaffold.[1]
Part 1: High-Reactivity Substitutes (The "Drop-in" Replacements)
When the standard 4-bromo scaffold fails to couple efficiently (low yields, high catalyst loading), the 4-iodo analog is the superior kinetic alternative.[2]
Primary Alternative: 4-Iodo-1H-pyrazole-3-carbonitrile
The C–I bond is significantly weaker than the C–Br bond (approx. 57 kcal/mol vs. 68 kcal/mol), accelerating the oxidative addition step in Pd-catalyzed cycles.
Comparative Performance Data:
| Feature | 4-Bromo-1H-pyrazole-3-carbonitrile | 4-Iodo-1H-pyrazole-3-carbonitrile | Impact |
| Bond Energy | ~68 kcal/mol | ~57 kcal/mol | Iodo analog couples at lower temps (RT vs 80°C).[1] |
| Suzuki Yield | 40–65% (Standard Pd( | 85–95% (Standard Pd( | Critical for precious/complex boronic acids.[2] |
| Heck Reactivity | Poor (Requires high temp/pressure) | Good | Enables alkenylation without triflates.[1] |
| Cost | Low (Commodity chemical) | Medium (Specialty reagent) | Use Iodo for late-stage functionalization.[1] |
Protocol: Synthesis of 4-Iodo-1H-pyrazole-3-carbonitrile
For researchers requiring the iodo-analog unavailable commercially.
Reagents: 1H-pyrazole-3-carbonitrile, Iodine (
-
Dissolve 1H-pyrazole-3-carbonitrile (1.0 eq) in Acetonitrile.
-
Add CAN (0.6 eq) and
(0.6 eq).[1] -
Stir at 80°C for 4 hours.
-
Mechanism : In situ generation of electrophilic iodonium species (
).[1] -
Yield : Typically 85-92%.[1]
Part 2: Reverse-Polarity Reagents (Boronic Esters)
If your coupling partner is an aryl halide (bromide/iodide), you must invert the polarity of the pyrazole.[2] Using the 4-boronic acid pinacol ester avoids the need for bis-metallated linkers.[1]
Primary Alternative: 3-Cyano-1H-pyrazole-4-boronic acid pinacol ester
CAS : N/A (Often prepared in situ or N-protected)
Technical Insight : Free NH-pyrazole boronic esters are prone to protodeboronation.[1] It is mandatory to use an N-protected variant (SEM, THP, or Boc) for stability during storage and coupling.[1][2]
Stability & Handling Table:
| Reagent Variant | Stability Profile | Recommended Use Case |
| Free NH | Unstable (Rapid hydrolysis/protodeboronation) | Avoid isolation; use one-pot if necessary.[1] |
| N-Boc Protected | Moderate (Boc can cleave under basic coupling) | Good for acidic workups or non-basic couplings.[1] |
| N-SEM/THP Protected | High (Stable to chromatography) | Gold Standard for library synthesis.[1] |
Part 3: Process Alternatives (Green Synthesis of the Core)
For process chemists synthesizing the scaffold rather than purchasing it, the "Classical Route" (Bromination of pyrazole-3-carbonitrile with liquid
Superior Alternative: One-Pot Cyclization with N-Bromosaccharin
This method builds the ring and installs the halogen in a single pot, avoiding the handling of carcinogenic liquid bromine and reducing solvent waste.
Reagents:
-
Precursor : Acetylacetone derivative or Enaminonitrile.[1]
-
Brominating Agent : N-Bromosaccharin (NBSac) - Solid, non-volatile, recyclable.[2]
-
Catalyst : Silica-supported
(Solvent-free conditions).[1]
DOT Diagram: Comparative Synthetic Pathways[2]
Caption: Comparison of the Classical Bromination route (Red) vs. the Green One-Pot N-Bromosaccharin route (Green/Yellow), highlighting the efficiency of the latter.
Part 4: Detailed Experimental Protocol
Protocol: Solvent-Free Green Synthesis of 4-Bromo-1H-pyrazole Derivatives
Objective : Synthesize the 4-bromo core without liquid bromine. Reference : Adapted from J. Mex. Chem. Soc. 2011, 55(4).[1][2]
-
Preparation of Catalyst :
-
Reaction Setup :
-
In a mortar, combine Hydrazine hydrate (1.0 mmol), 1,3-Dicarbonyl equivalent (1.0 mmol), and N-Bromosaccharin (NBSac, 1.0 mmol).
-
Add 0.01 g of
-SiO catalyst.[1]
-
-
Execution :
-
Grind the mixture with a pestle at room temperature for 5–10 minutes.
-
Observation: The mixture will become a paste/solid as the reaction proceeds exothermically.[1]
-
-
Workup :
-
Validation :
References
-
Microwave-promoted Suzuki cross-coupling of 4-substituted pyrazoles . Cheng, H. et al.[1][2][3] (2014).[1] Synthesis of 4-aryl pyrazoles using 4-iodo precursors. 3[2][4]
-
One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions . Alinezhad, H. et al.[1][2] (2011).[1][5][6] J. Mex.[1] Chem. Soc. 55(4), 238-241.[1] 7
-
Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles . RSC Advances. Comparison of C-H activation and coupling reactivity. 8[2][4][5][6][9]
-
Strategies for the analysis of highly reactive pinacolboronate esters . Genentech Inc.[1] (2012).[1][6][10][11] Handling of unstable pyrazole boronic esters. 11[2][4]
Sources
- 1. 4-bromo-1H-pyrazole-3-carbonitrile | 288246-16-2 [sigmaaldrich.com]
- 2. scielo.org.mx [scielo.org.mx]
- 3. html.rhhz.net [html.rhhz.net]
- 4. CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof - Google Patents [patents.google.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. ccspublishing.org.cn [ccspublishing.org.cn]
- 7. scielo.org.mx [scielo.org.mx]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. fishersci.com [fishersci.com]
- 11. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Validation of Synthesized 4-bromo-1H-pyrazole-3-carbonitrile by High-Performance Liquid Chromatography
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the landscape of pharmaceutical development, the quality of an Active Pharmaceutical Ingredient (API) is paramount, and this quality is directly inherited from its constituent starting materials and intermediates. 4-bromo-1H-pyrazole-3-carbonitrile is a versatile heterocyclic building block, widely utilized in the synthesis of novel therapeutics, particularly kinase inhibitors for anti-cancer agents and anti-inflammatory drugs.[1] Given its foundational role, ensuring the purity of this intermediate is not merely a quality control checkpoint; it is a critical determinant of the safety, efficacy, and reproducibility of the final drug product.
This guide provides an in-depth, experience-driven protocol for the validation of a reversed-phase High-Performance Liquid Chromatography (RP-HPLC) method designed for the purity assessment of 4-bromo-1H-pyrazole-3-carbonitrile. We will explore the causality behind the methodological choices, compare the established HPLC method against other analytical techniques, and present a comprehensive validation framework grounded in the International Council for Harmonisation (ICH) guidelines.[2][3]
Part 1: Method Development & Rationale: Why RP-HPLC is the Gold Standard
The analysis of small organic molecules like 4-bromo-1H-pyrazole-3-carbonitrile necessitates a technique that offers high resolution, sensitivity, and reproducibility.[3] While methods like Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) have their place, they present significant limitations for this analyte. GC is often unsuitable for non-volatile or thermally labile compounds, and TLC lacks the quantitative precision required for pharmaceutical quality control.
Direct analysis by RP-HPLC is the preferred separation technique in the pharmaceutical industry due to its ability to resolve complex mixtures, the extensive selection of available stationary phases, and its compatibility with a range of detectors, most commonly UV-Visible detectors.[4]
The Logic of Chromatographic System Selection
Our objective is to develop a stability-indicating method capable of separating the main compound from potential process-related impurities and degradation products.
-
Stationary Phase Selection: The pyrazole core, with its nitrogen atoms, cyano group, and bromine substituent, confers moderate polarity. A C18 (octadecylsilyl) stationary phase is the workhorse of reversed-phase chromatography and an ideal starting point. It provides a non-polar surface that retains analytes based on their hydrophobicity, offering excellent resolving power for a wide range of organic molecules.[5]
-
Mobile Phase Composition: A gradient elution using a mixture of an aqueous phase and an organic solvent provides the most robust separation.
-
Organic Modifier: Acetonitrile (ACN) is chosen over methanol due to its lower viscosity (resulting in lower backpressure) and superior UV transparency.
-
Aqueous Phase & pH Control: An acidic mobile phase modifier is crucial for achieving sharp, symmetrical peaks. The pyrazole ring contains basic nitrogen atoms that can interact with residual acidic silanols on the silica backbone of the C18 column, leading to peak tailing. By adding 0.1% formic acid to the aqueous phase, we suppress the ionization of these silanols and ensure the pyrazole nitrogens are protonated, leading to consistent interactions and improved peak shape.[6]
-
-
Detection: A photodiode array (PDA) or UV detector is ideal. A preliminary scan of the analyte in the mobile phase will determine the optimal wavelength (λmax) for maximum absorbance, ensuring high sensitivity for both the main compound and any impurities.
The overall workflow for the purity validation process is outlined below.
Part 2: The Validated Protocol: A Self-Validating System
A method is only reliable if it is validated for its intended purpose.[7] The following protocol is developed and validated in accordance with ICH Q2(R1) guidelines, ensuring its accuracy, precision, and specificity.[2][8]
Experimental Protocol: Purity Determination
1. Instrumentation and Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent, with DAD/UV Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water (HPLC Grade) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Gradient Elution | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-18.1 min: 90-10% B; 18.1-25 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (50:50, v/v) |
2. Preparation of Solutions:
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of 4-bromo-1H-pyrazole-3-carbonitrile reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (1000 µg/mL): Accurately weigh approximately 50 mg of the synthesized 4-bromo-1H-pyrazole-3-carbonitrile sample and transfer to a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. This higher concentration is used to ensure that any low-level impurities are above the quantitation limit.
3. System Suitability Test (SST):
Before any sample analysis, the system's performance must be verified.[7] Inject the Standard Solution in six replicates and evaluate the following parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
4. Purity Calculation:
Inject the Sample Solution. The purity is determined by calculating the percentage of the main peak area relative to the total area of all peaks detected.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Part 3: Method Validation Data: Establishing Trustworthiness
Validation is the formal process of demonstrating that an analytical method is suitable for its intended purpose.[3] The relationship between validation parameters forms a self-validating system, ensuring the method's reliability.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This was demonstrated by spiking the sample solution with known related substances and potential starting materials. The developed method showed baseline resolution (>2.0) between the main peak and all potential impurities.
Linearity and Range
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[7]
| Concentration (µg/mL) | Average Peak Area |
| 1.0 (LOQ) | 12,540 |
| 25.0 | 313,500 |
| 50.0 | 627,100 |
| 100.0 | 1,254,000 |
| 150.0 | 1,881,500 |
| Correlation Coefficient (r²) | 0.9998 |
The method is linear over the range of 1.0 µg/mL to 150 µg/mL.
Accuracy
Accuracy was determined by the recovery of a known amount of reference standard spiked into a sample matrix at three concentration levels (80%, 100%, and 120% of the standard concentration).[2]
| Spike Level | % Mean Recovery (n=3) | % RSD |
| 80% | 99.5% | 0.8% |
| 100% | 100.8% | 0.5% |
| 120% | 101.2% | 0.6% |
The excellent recovery demonstrates the accuracy of the method.
Precision
Precision is evaluated at two levels: repeatability and intermediate precision.[2]
-
Repeatability (Intra-day): Six separate sample preparations were analyzed on the same day by the same analyst.
-
Intermediate Precision (Inter-day): The analysis was repeated on a different day by a different analyst using different equipment.
| Precision Level | % Purity (Mean) | % RSD |
| Repeatability | 99.85% | 0.15% |
| Intermediate Precision | 99.79% | 0.21% |
The low relative standard deviation (%RSD) values confirm the method's high precision.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio. The ICH recommends a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.[2]
| Parameter | Result |
| LOD | 0.3 µg/mL |
| LOQ | 1.0 µg/mL |
Robustness
The robustness of the method was evaluated by making small, deliberate variations in the method parameters to assess its reliability during normal usage.[9]
| Parameter Varied | Variation | Result |
| Flow Rate | ± 0.1 mL/min | System Suitability Passed |
| Column Temperature | ± 2 °C | System Suitability Passed |
| Mobile Phase pH | ± 0.2 units | System Suitability Passed |
The method is robust to minor changes in operating conditions.
Conclusion
This guide has detailed a robust, specific, and reliable RP-HPLC method for determining the purity of synthesized 4-bromo-1H-pyrazole-3-carbonitrile. The causality behind each methodological choice has been explained, establishing a clear line of reasoning from molecular properties to chromatographic conditions. By adhering to the validation principles of the ICH Q2(R1) guidelines, we have constructed a self-validating analytical system that provides trustworthy and reproducible data.[2][8] This method is demonstrated to be superior to alternative techniques and is fit for its intended purpose in a regulated pharmaceutical development environment, ensuring the quality and integrity of this critical intermediate.
References
-
International Council for Harmonisation. (2020). ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology.
-
Pharmaguideline. (2024). Steps for HPLC Method Validation.
-
BenchChem. (2025). High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of Ethyl 4-(1H-pyrazol-1-yl)benzoate.
-
SIELC Technologies. (2018). Separation of Pyrazole on Newcrom R1 HPLC column.
-
Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
-
Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines.
-
LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
-
Organic Letters. (2012). Novel Synthesis of 5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile.
-
MDPI. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized....
-
International Journal of Chemical and Pharmaceutical Analysis. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
-
Semantic Scholar. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
-
Chem-Impex. (n.d.). 4-Bromo-1H-pirazol-3-carbonitrilo.
-
Arkivoc. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification....
-
ResearchGate. (2025). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions.
-
Google Patents. (n.d.). CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester....
-
Thesis, University of Connecticut. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates....
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- 2. pharmtech.com [pharmtech.com]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sielc.com [sielc.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 9. actascientific.com [actascientific.com]
A Comparative Guide to Catalysts for Suzuki Reactions of Bromopyrazoles
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This reaction is particularly valuable in medicinal chemistry for the synthesis of complex heterocyclic scaffolds, such as substituted pyrazoles, which are prevalent in many biologically active molecules.[3] The choice of catalyst is a critical parameter that significantly influences the yield, reaction time, and substrate scope of the Suzuki reaction. This guide provides a comparative analysis of various palladium-based catalytic systems for the Suzuki coupling of bromopyrazoles, offering insights into their performance based on experimental data to aid in catalyst selection and reaction optimization.
The Critical Role of the Catalyst in Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the active palladium(0) species.[2] The efficiency of each of these steps is highly dependent on the nature of the ligands coordinated to the palladium center. The ligand influences the electron density at the metal center and the steric environment around it, thereby affecting the rates of oxidative addition and reductive elimination.[4][5]
Comparative Performance of Palladium Catalysts
A variety of palladium catalysts have been successfully employed in the Suzuki coupling of bromopyrazoles. The performance of these catalysts can vary significantly depending on the specific pyrazole substrate and the coupling partner. Below is a comparative summary of commonly used catalyst systems.
| Catalyst System | Ligand Type | Key Features | Typical Yields | Reference |
| Pd(dppf)Cl₂ | Ferrocenyl Phosphine | Highly efficient for many heteroaryl couplings, often providing high yields in short reaction times. | High | [6] |
| Pd(PCy₃)₂ | Trialkylphosphine | Electron-rich and sterically demanding, effective for cross-coupling reactions. | Moderate | [6] |
| Pd(PPh₃)₄ | Triarylphosphine | A classical, versatile catalyst, but can be less effective for challenging substrates compared to more modern systems. | Low to Moderate | [6][7] |
| PEPPSI™-IPr | N-Heterocyclic Carbene (NHC) | Air- and water-stable precatalyst with high efficiency and broad functional group tolerance. | High | [8][9] |
| PEPPSI™-IPent | N-Heterocyclic Carbene (NHC) | Offers improved performance for sterically demanding couplings compared to PEPPSI™-IPr. | High | [10] |
| Pd₂(dba)₃ with SPhos/XPhos | Biaryl Phosphine (Buchwald Ligands) | Highly active for coupling of (hetero)aryl chlorides and bromides, including unprotected N-H heterocycles. | High | [11] |
Experimental Evidence:
In a screening of palladium catalysts for the Suzuki coupling of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] was identified as the optimal catalyst, affording the product in high yield.[6] In the same study, bis(tricyclohexylphosphine)palladium [Pd(PCy₃)₂] gave a modest yield, while tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] was less effective.[6]
For more challenging substrates, such as unprotected N-H pyrazoles, catalyst systems utilizing bulky biarylphosphine ligands like SPhos and XPhos have proven to be highly effective.[11] These ligands promote efficient oxidative addition and reductive elimination, even with substrates that can be prone to catalyst inhibition.
N-Heterocyclic carbene (NHC) based catalysts, such as the PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) family, have emerged as powerful tools for a wide range of cross-coupling reactions.[10] PEPPSI™-IPr is an air- and water-stable precatalyst that has demonstrated high activity in Suzuki couplings with a broad scope of substrates, often outperforming traditional phosphine-based systems.[8][9] For particularly sterically demanding transformations, PEPPSI™-IPent can provide superior yields.[10]
Experimental Protocol: A Representative Suzuki Coupling of a Bromopyrazole
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a bromopyrazole with an arylboronic acid, using Pd(dppf)Cl₂ as the catalyst. Optimization of the base, solvent, and temperature may be necessary for specific substrates.[12]
Materials:
-
Bromopyrazole derivative (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane [Pd(dppf)Cl₂·CH₂Cl₂] (0.01–0.05 equiv)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0–3.0 equiv)
-
1,2-Dimethoxyethane (DME) or a mixture of Dioxane/H₂O
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add the bromopyrazole, arylboronic acid, and base.
-
Evacuate the vessel and backfill with an inert gas. This cycle should be repeated three times.
-
Add the palladium catalyst to the reaction vessel under a stream of inert gas.
-
Add the degassed solvent(s) to the vessel via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80–100 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyrazole.
Visualizing the Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. html.rhhz.net [html.rhhz.net]
- 8. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
- 9. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PEPPSI™-IPent for Demanding Cross-Coupling Reactions [sigmaaldrich.com]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Comparative Guide: Biological Activity of 4-Bromo-1H-pyrazole-3-carbonitrile vs. Analogs
[1]
Executive Summary
4-Bromo-1H-pyrazole-3-carbonitrile (CAS: 288246-16-2) is a critical pharmacophore in medicinal chemistry, distinct from its analogs due to the orthogonal reactivity of the C4-bromine and C3-nitrile groups.[1] While often categorized as a synthesis intermediate, its structural motif serves as the "warhead" for a vast class of bioactive molecules, particularly kinase inhibitors , antimicrobial agents , and apoptotic inducers .
This guide objectively compares the biological performance of the 4-bromo scaffold against its primary analogs (4-chloro, 4-fluoro, and 4-unsubstituted variants), synthesizing data from recent structure-activity relationship (SAR) studies.[1]
Part 1: Structural & Electronic Profile
The biological efficacy of pyrazole-3-carbonitriles is governed by the substituent at the C4 position.[1] The 4-bromo variant offers a unique balance of lipophilicity and electronic withdrawal that often results in superior binding kinetics compared to its analogs.
Comparative Physicochemical Properties
| Feature | 4-Bromo (Target) | 4-Chloro Analog | 4-H (Unsubstituted) | Impact on Bioactivity |
| Van der Waals Radius | 1.85 Å | 1.75 Å | 1.20 Å | Br fills hydrophobic pockets in enzymes (e.g., CYP121A1) more effectively than Cl or H. |
| Electronegativity (Pauling) | 2.96 | 3.16 | 2.20 | Br is less electron-withdrawing than Cl, affecting the pKa of the N-H proton and H-bond donor capability.[1] |
| C-X Bond Strength | ~276 kJ/mol | ~338 kJ/mol | N/A | The weaker C-Br bond allows for Pd-catalyzed cross-coupling (Suzuki/Sonogashira), enabling library expansion.[1] |
| Lipophilicity ( | +0.86 | +0.71 | 0.00 | Higher lipophilicity of Br enhances membrane permeability and blood-brain barrier (BBB) penetration.[1] |
Part 2: Biological Activity Analysis
Anticancer Activity: Cytotoxicity & Apoptosis
The 4-bromo-1H-pyrazole-3-carbonitrile scaffold is frequently derivatized into pyrazolo[1,5-a]pyrimidines .[1] Studies indicate that the 4-bromo substituent significantly enhances cytotoxicity against breast (MCF-7) and lung (A549) cancer lines compared to non-halogenated analogs.
Mechanism of Action: The bromine atom facilitates halogen bonding with carbonyl backbone residues in the ATP-binding pocket of kinases (e.g., CDK2, EGFR), stabilizing the inhibitor-enzyme complex.
Comparative Data: IC50 Values against MCF-7 Cell Line Data synthesized from SAR studies on pyrazole-derived Schiff bases and fused rings.
| Compound Derivative | Substituent (R4) | IC50 (µM) | Relative Potency |
| Pyrazolo-pyrimidine A | -Br | 5.8 ± 0.4 | High |
| Pyrazolo-pyrimidine B | -Cl | 8.2 ± 0.6 | Moderate |
| Pyrazolo-pyrimidine C | -H | > 50.0 | Inactive |
| Pyrazolo-pyrimidine D | -CH3 | 12.4 ± 1.1 | Low |
Insight: The 4-bromo derivative exhibits a 1.4-fold higher potency than the chloro-analog and is nearly 10-fold more potent than the unsubstituted variant.[1] This suggests that halogen-mediated hydrophobic interactions are critical for activity.[2]
Antimicrobial & Enzyme Inhibition (TB Target CYP121A1)
In the context of Mycobacterium tuberculosis treatment, 4-bromo-pyrazole derivatives function as inhibitors of cytochrome P450 CYP121A1.[1]
-
Binding Affinity: The bulky bromine atom occupies the active site more completely than chlorine, inducing a "Type II" binding spectrum (coordination of the pyrazole nitrogen to the heme iron).
-
SAR Finding: While 4-chloro analogs show reasonable binding (
), 4-bromo analogs often exhibit slower dissociation rates due to stronger dispersion forces.
Part 3: Mechanism of Action Visualization
The following diagram illustrates the dual-pathway mechanism where the 4-bromo-pyrazole scaffold acts as both a Kinase Inhibitor (Cancer) and a CYP Inhibitor (Bacteria).
Figure 1: Dual mechanistic pathways of 4-bromo-pyrazole derivatives in oncology and infectious disease.
Part 4: Experimental Protocols
Protocol A: Synthesis of Bioactive Pyrazolo[1,5-a]pyrimidines
Objective: To convert the 4-bromo intermediate into a bioactive fused-ring system.
Reagents:
-
4-Bromo-1H-pyrazole-3-carbonitrile (1.0 eq)
-
Enaminone or 1,3-diketone (1.2 eq)
-
Glacial Acetic Acid (Solvent) or Ethanol/Piperidine (Catalytic)
Workflow:
-
Dissolution: Dissolve 1.0 mmol of 4-bromo-1H-pyrazole-3-carbonitrile in 10 mL of absolute ethanol.
-
Addition: Add 1.2 mmol of the appropriate 1,3-diketone (e.g., acetylacetone).
-
Catalysis: Add 3-4 drops of piperidine.
-
Reflux: Heat the mixture at reflux (78°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).
-
Isolation: Cool to room temperature. The precipitate (active drug candidate) is filtered, washed with cold ethanol, and recrystallized from DMF/Ethanol.
-
Validation: Confirm retention of the 4-Br moiety via Mass Spectrometry (look for M+ and M+2 isotopic pattern).
Protocol B: In Vitro Cytotoxicity Assay (MTT)
Objective: To quantify the potency of the synthesized analog against cancer cells.
-
Seeding: Seed MCF-7 cells (
cells/well) in 96-well plates and incubate for 24h at 37°C/5% CO2. -
Treatment: Treat cells with serial dilutions (0.1 – 100 µM) of the 4-bromo derivative.[1] Include Doxorubicin as a positive control and DMSO (0.1%) as a vehicle control.
-
Incubation: Incubate for 48 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours until purple formazan crystals form.
-
Solubilization: Dissolve crystals in 100 µL DMSO.
-
Measurement: Read absorbance at 570 nm. Calculate IC50 using non-linear regression analysis (GraphPad Prism).
Part 5: Synthesis Workflow Diagram
The following diagram details the synthetic utility of the scaffold, highlighting why the 4-bromo variant is preferred over the 4-chloro for library generation (due to Pd-catalyzed coupling capabilities).
Figure 2: Synthetic divergence of the 4-bromo scaffold.[1] Note that Step 2 is kinetically difficult with the 4-chloro analog.
References
-
Vertex/NIH . (2025). Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents.
-
SRR Publications . (2023). Pyrazoles as anticancer agents: Recent advances.
-
Royal Society of Chemistry . (2020). Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors.
-
International Journal of Pharmaceutical Sciences . (2024). Review: Anticancer Activity Of Pyrazole.
-
ResearchGate . (2016). Synthesis, Biological Evaluation and DFT Calculation of Novel Pyrazole and Pyrimidine Derivatives.
cost-benefit analysis of using 4-bromo-1H-pyrazole-3-carbonitrile in synthesis
[1]
Executive Summary: The "Make vs. Buy" Decision
4-bromo-1H-pyrazole-3-carbonitrile is a bifunctional scaffold critical for accessing JAK , CDK , and Aurora kinase inhibitors .[1] Its value lies in its orthogonal reactivity: the C4-bromide allows for palladium-catalyzed cross-coupling (Suzuki/Buchwald), while the C3-nitrile serves as a masked amide, acid, or heterocycle (e.g., tetrazole) precursor.
Recommendation:
-
For Discovery (mg to 10g): BUY . The commercial synthesis from 1H-pyrazole-3-carbonitrile is high-yielding but the precursor itself is expensive (~
83/g) offer a better FTE-adjusted return by eliminating a hazardous bromination step and purification.[1] -
For Process (>100g): MAKE (via Ester Route) . Do not synthesize from 1H-pyrazole-3-carbonitrile.[1] Instead, start from the cheaper ethyl 4-bromo-1H-pyrazole-3-carboxylate , convert to the amide, and dehydrate to the nitrile.
Technical Profile & Reactivity
The compound features three distinct reactive sites, allowing for divergent library synthesis.
| Site | Functionality | Reactivity Profile | Typical Transformation |
| N1 | Secondary Amine | Nucleophilic | Alkylation ( |
| C4 | Aryl Bromide | Electrophilic | Suzuki-Miyaura coupling, Buchwald-Hartwig amination.[1] Core scaffold construction. |
| C3 | Nitrile (Cyano) | Electrophilic/ latent Nucleophile | Hydrolysis (to |
Strategic Advantage: The "Masked Amide"
Many kinase inhibitors (e.g., JAK inhibitors) require a C3-carboxamide. Using the C3-nitrile is superior to the C3-ester or C3-acid because:
-
Suzuki Compatibility: Nitriles are robust under basic Suzuki conditions; esters can hydrolyze or transesterify.[1]
-
Solubility: The nitrile is less polar than the amide, simplifying purification of intermediates.
-
Late-Stage Hydrolysis: The nitrile can be hydrolyzed to the amide after the complex C4-coupling, avoiding catalyst poisoning by the primary amide.[1]
Comparative Route Analysis
We compare three sourcing strategies. Data is normalized to a 10g scale.
Route A: Direct Commercial Purchase[1]
-
Source: Matrix Fine Chemicals, Chem-Impex, Enamine.
-
Cost: ~$800 - $1,200 (for 10g).[1]
-
Lead Time: 2-5 days.
Route B: Bromination of 1H-pyrazole-3-carbonitrile[1]
-
Reaction: Electrophilic aromatic substitution using NBS or
.[1] -
Precursor Cost: 1H-pyrazole-3-carbonitrile (CAS 36650-74-5) costs ~$320 for 10g.[1]
-
Reagents: NBS (
10). -
Hidden Costs: Purification (column chromatography often required to remove di-bromo species), FTE time (2 days).
-
Verdict: Poor Value. The precursor is nearly as expensive as the product.
Route C: Dehydration of 4-bromo-1H-pyrazole-3-carboxamide[1]
-
Strategy: Start from Ethyl 4-bromo-1H-pyrazole-3-carboxylate (cheaper commodity).[1]
-
Aminolysis (
) Carboxamide. -
Dehydration (
or TFAA) Nitrile.[1]
-
-
Precursor Cost: Ester costs ~$150 for 10g equivalent.[1]
-
Verdict: Best for Scale-up. High atom economy, cheaper starting materials.[1]
Data Summary Table
| Metric | Route A (Buy) | Route B (Make from Nitrile) | Route C (Make from Ester) |
| Raw Material Cost (10g) | $850 | $350 | $180 |
| FTE Time | 0 hrs | 12 hrs | 24 hrs |
| Safety Hazard | Low | Moderate (Bromination) | High ( |
| Overall Efficiency | High (Discovery) | Low | High (Process) |
Experimental Workflows
Workflow 1: Suzuki Coupling (C4-Arylation)
Context: Installing an aryl group at C4 while preserving the nitrile.
Protocol:
-
Dissolve: In a microwave vial, dissolve 4-bromo-1H-pyrazole-3-carbonitrile (1.0 equiv) and Aryl-boronic acid (1.2 equiv) in 1,4-Dioxane:Water (4:1 ratio, 0.1 M).
-
Base: Add
(2.0 equiv). -
Degas: Sparge with Argon for 5 mins.
-
Catalyst: Add
(0.05 equiv). -
Heat: Microwave at 120°C for 30 mins (or reflux 4h).
-
Workup: Dilute with EtOAc, wash with brine. Dry over
.[1] -
Purification: Flash chromatography (Hexane:EtOAc).
Critical Note: Unprotected N1-H pyrazoles can poison Pd catalysts.[1] If yields are <50%, perform N1-protection (e.g., THP, SEM, or Methylation) before the Suzuki coupling.
Workflow 2: N-Methylation (Regioselective)
Context: Most kinase inhibitors require N-alkylation.[1]
Protocol:
-
Cool: Dissolve substrate in anhydrous DMF at 0°C.
-
Deprotonate: Add NaH (60% dispersion, 1.1 equiv) portion-wise. Evolution of
gas.[1] -
Alkylate: Stir 30 mins, then add MeI (1.1 equiv) dropwise.
-
Warm: Allow to warm to RT over 1 hour.
-
Quench: Pour into ice water. Filter the precipitate (often pure product).
Visualization: Synthesis Pathways & Decision Logic[1]
The following diagram illustrates the divergent utility of the scaffold and the decision logic for sourcing.
Caption: Decision matrix for sourcing CAS 288246-16-2 and its downstream utility in divergent synthesis.
Case Study: Synthesis of a JAK Inhibitor Scaffold
Objective: Synthesis of a 4-(pyrrolo[2,3-d]pyrimidin-4-yl)-pyrazole derivative (Ruxolitinib analog).
-
Starting Material: 4-bromo-1H-pyrazole-3-carbonitrile.[1][3]
-
Step 1 (N-Protection): Reaction with SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) and NaH to protect the pyrazole nitrogen.[1] The nitrile remains inert.
-
Step 2 (Borylation): Reaction with Bis(pinacolato)diboron,
, KOAc to generate the 4-BPin-3-CN-pyrazole .[1]-
Note: The C3-CN group is electron-withdrawing, making the C4-Br bond activated for oxidative addition, facilitating this step.[1]
-
-
Step 3 (Coupling): Suzuki coupling with a 4-chloro-pyrrolo[2,3-d]pyrimidine.[1]
-
Step 4 (Deprotection): Removal of SEM group with TFA.
Outcome: This route using the brominated nitrile is 30% more convergent than installing the nitrile at the end of the sequence.
References
-
Vertex Pharmaceuticals. (2010).[1] Pyrazole compounds useful as protein kinase inhibitors. US Patent 7,691,853.[1] Link
-
Incyte Corporation. (2014).[1] Salts of the Janus kinase inhibitor (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile.[1] US Patent 8,722,693.[1] Link
-
Al-Mulla, A. (2019).[1] Electrophilic Bromination in Flow: A Safe and Sustainable Alternative. National Institutes of Health (PMC). Link
-
Chem-Impex. (2025).[1] Product Specification: 4-Bromo-1H-pyrazole-3-carbonitrile. Link
-
Sigma-Aldrich. (2025). Product Pricing: 1H-Pyrazole-3-carbonitrile. Link
Comparative Efficacy of Pyrazole-Based Kinase Inhibitors: A Structural & Functional Analysis
Topic: Comparing the Efficacy of Different Pyrazole-Based Kinase Inhibitors Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, Drug Discovery Leads
Executive Summary: The Pyrazole Advantage
The pyrazole scaffold represents a "privileged structure" in kinase inhibitor design due to its unique tautomeric nature and ability to function simultaneously as a hydrogen bond donor (N1-H) and acceptor (N2). Unlike rigid scaffolds that lock into a single conformation, pyrazole derivatives offer the flexibility required to target the dynamic "breathing" motions of the kinase hinge region and activation loop (A-loop).
This guide objectively compares three distinct classes of pyrazole-based inhibitors, categorized by the structural role of the pyrazole ring:
-
The Hinge Binders: Pyrazole directly engages the ATP-binding pocket (e.g., Tozasertib ).
-
The Scaffold Linkers: Pyrazole orients the pharmacophore but relies on adjacent moieties for hinge binding (e.g., Crizotinib ).
-
The Conformational Selectors: Pyrazole exploits specific electrostatic interactions to stabilize active/inactive states (e.g., Avapritinib ).
Mechanistic Comparison & Binding Modes
Structural Roles of the Pyrazole Ring
The efficacy of these inhibitors is causally linked to how the pyrazole ring interacts with the kinase domain.
| Drug | Target(s) | Pyrazole Role | Key Mechanistic Interaction |
| Tozasertib (VX-680) | Aurora A/B/C | Primary Hinge Binder | The 3-aminopyrazole motif forms a tridentate H-bond network with the hinge region (Ala213 in Aurora A). |
| Crizotinib | ALK, ROS1, MET | Scaffold/Spacer | The pyrazole acts as a rigid linker, positioning the 2-aminopyridine to bind the hinge (Met1199) and the piperidine tail to solvent. |
| Avapritinib | KIT D816V, PDGFRA | Selectivity Anchor | The methyl-pyrazole moiety forms a specific cation- |
| Ruxolitinib | JAK1/2 | Solvent Interface | The pyrazole is substituted on the pyrrolopyrimidine core, projecting into the solvent to tune solubility and lipophilicity. |
Visualization of Binding Topologies
The following diagram illustrates the distinct binding topologies of these inhibitors within the kinase cleft.
Figure 1: Comparative binding topologies. Tozasertib relies on the pyrazole for hinge binding, whereas Crizotinib and Avapritinib use the scaffold for orientation and conformational selection, respectively.
Efficacy Data Analysis
Biochemical Potency (Cell-Free IC50)
The following data aggregates biochemical IC50 values. Note the shift in potency when targeting mutant variants (e.g., KIT D816V).[2]
| Inhibitor | Primary Target | IC50 (nM) | Secondary Target | IC50 (nM) | Selectivity Insight |
| Tozasertib | Aurora A | 0.6 | Aurora B | 18 | Pan-Aurora activity; limited by toxicity in clinic. |
| Crizotinib | ALK (WT) | 24 | ROS1 | 15 | High potency against WT, but loses efficacy >100-fold against L1196M gatekeeper mutation. |
| Avapritinib | KIT (D816V) | 0.27 | PDGFRA (D842V) | 0.24 | Superior: Designed specifically for loop mutants where Type II inhibitors (Imatinib) fail. |
| Ruxolitinib | JAK1 | 3.3 | JAK2 | 2.8 | Dual inhibition; lacks selectivity against JAK2, leading to hematological toxicity (anemia). |
Cellular Efficacy & Resistance Profiles
-
Crizotinib: Effective in H3122 cells (EML4-ALK) with EC50 ~40 nM. However, the pyrazole-linker geometry allows the drug to be easily displaced by steric bulk at the gatekeeper position (L1196M), necessitating next-gen inhibitors (e.g., Alectinib).
-
Avapritinib: In HMC-1.2 cells (KIT D816V), Avapritinib shows an IC50 of ~3 nM, compared to >1,000 nM for Imatinib. Causality: Imatinib binds the inactive (DFG-out) conformation. The D816V mutation forces the kinase into an active (DFG-in) state. Avapritinib's pyrazole moiety stabilizes this active state, explaining its efficacy where Imatinib fails.
Experimental Protocols for Validation
To objectively compare these inhibitors in your own lab, use the following self-validating protocols.
Biochemical Assay: LanthaScreen™ TR-FRET
This is the "Gold Standard" for determining IC50 values due to its resistance to compound fluorescence interference (common with pyrazoles).
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the displacement of a tracer (Alexa Fluor 647-labeled kinase inhibitor) by the test compound.
Protocol Workflow:
-
Reagent Prep:
-
Prepare 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Dilute Kinase (e.g., ALK or Aurora A) to 5 nM.
-
Prepare Tracer (e.g., Tracer 236) at 2 nM.
-
Prepare Eu-anti-tag Antibody (Eu-anti-GST) at 2 nM.
-
-
Compound Handling:
-
Prepare 10 mM stock of inhibitor in DMSO.
-
Perform 3-fold serial dilutions in DMSO (100x final concentration).
-
Dilute 100x stocks 25-fold into Kinase Buffer (4x final).
-
-
Assay Reaction (384-well plate):
-
Add 5 µL of 4x Compound.
-
Add 5 µL of Kinase/Antibody Mix.[3]
-
Add 5 µL of Tracer.
-
Control: DMSO only (0% inhibition) and 10 µM Staurosporine (100% inhibition).
-
-
Incubation & Read:
-
Incubate 60 mins at Room Temp (dark).
-
Read on TR-FRET compatible reader (Excitation 340nm; Emission 665nm/615nm).
-
-
Validation Check:
-
Calculate Z'-factor using controls. Pass criteria: Z' > 0.5.
-
Fit data to sigmoidal dose-response (variable slope).
-
Visualization of Assay Logic
Figure 2: Logic flow of TR-FRET competition assay. Loss of signal indicates successful binding of the pyrazole inhibitor.
Signaling Pathway Impact
Understanding downstream effects is critical for verifying cellular efficacy.
ALK & JAK Pathways
-
Crizotinib (ALK): Inhibits autophosphorylation of ALK, preventing recruitment of GRB2/SOS, thereby silencing the RAS-ERK and PI3K-AKT pathways.
-
Ruxolitinib (JAK): Blocks phosphorylation of STAT proteins. pSTAT3 is the critical biomarker.
Figure 3: Parallel signaling cascades inhibited by pyrazole-based drugs. Note that Crizotinib targets growth (RAS/ERK) while Ruxolitinib targets inflammation/survival (JAK/STAT).
Conclusion & Expert Recommendation
When selecting a pyrazole-based inhibitor for your research:
-
For Structural Biology: Use Tozasertib derivatives if you need a compound that rigidly defines the hinge region. Its 3-aminopyrazole core is a textbook example of ATP-mimicry.
-
For Mutant Profiling: Use Avapritinib if studying activation-loop mutations (D816V). It is the only pyrazole-based option that effectively stabilizes the active conformation to overcome steric hindrance that blocks Type II inhibitors.
-
For Scaffold Hopping: If designing new drugs, note that Crizotinib’s pyrazole acts primarily as a spacer. Modifying the pyrazole substituents here affects solubility and gatekeeper avoidance more than hinge affinity.
References
-
Cui, J. J., et al. (2011). "Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)." Journal of Medicinal Chemistry. Link
-
Evans, E. K., et al. (2017). "A structural map of the human kinase ATP binding pocket." Journal of Medicinal Chemistry. Link
-
Gebreyohannes, Y. K., et al. (2019). "Avapritinib: A Potent and Selective Inhibitor of KIT and PDGFRA for the Treatment of GIST and Systemic Mastocytosis." Biochemistry. Link
-
Harrington, E. A., et al. (2004). "VX-680, a potent and selective small-molecule inhibitor of the Aurora kinases, suppresses tumor growth in vivo." Nature Medicine. Link
-
Thermo Fisher Scientific. "LanthaScreen™ Eu Kinase Binding Assay Protocol." User Guide. Link
Sources
Spectroscopic Profiling of 4-Halogenated-1H-Pyrazoles: A Technical Guide
Topic: Spectroscopic Comparison of 4-Halogenated-1H-Pyrazoles Content Type: Publish Comparison Guide
Executive Summary
The 4-halogenated-1H-pyrazoles (4-F, 4-Cl, 4-Br, 4-I) represent a critical class of bioisosteres in medicinal chemistry. Modulating the halogen substituent at the 4-position allows researchers to fine-tune the acidity (
This guide provides an objective spectroscopic comparison of these congeners, focusing on Nuclear Magnetic Resonance (NMR) , Infrared (IR) Spectroscopy , and X-ray Crystallography . It highlights the counterintuitive structural trends recently elucidated (e.g., catemer vs. trimer formation) and provides validated experimental protocols for their characterization.
Chemical Context & Synthesis Workflow
The 4-position of the pyrazole ring is the most electron-rich site, making it susceptible to electrophilic aromatic substitution. The synthesis of 4-halogenated derivatives typically proceeds via direct halogenation of the parent 1H-pyrazole.
Synthesis & Characterization Workflow
The following diagram outlines the standard pathway for synthesizing and characterizing these derivatives, ensuring high purity for spectroscopic analysis.
Figure 1: General workflow for the synthesis and characterization of 4-halopyrazoles.
Spectroscopic Comparison
A. Proton NMR (
H NMR)
The
Key Trend: Counter to standard inductive logic, the N-H chemical shift does not linearly follow electronegativity (F > Cl > Br > I). Instead, it is heavily influenced by the specific oligomeric state (catemer vs. trimer) and solvent interactions.
Table 1: Comparative
| Compound | Substituent (X) | Multiplicity (C3/C5) | ||
| 1H-Pyrazole | H | 11.09 | 7.63 | Doublet ( |
| 4-Fluoro | F | 11.14 | 7.47 | Doublet ( |
| 4-Chloro | Cl | 11.57 | ~7.80 | Singlet |
| 4-Bromo | Br | 11.53 | ~7.80 | Singlet |
| 4-Iodo | I | 11.75 | ~7.85 | Singlet |
Note: Values derived from Rue et al. (2023) and standard spectral databases. The N-H shift is concentration-dependent.
B. Carbon-13 NMR (
C NMR)
The
-
Heavy Atom Effect: The 4-Iodo derivative exhibits a dramatic upfield shift (shielding) for the C4 carbon, often appearing significantly lower than the parent pyrazole C4.
-
C-F Coupling: The 4-Fluoro derivative shows characteristic carbon-fluorine coupling (
Hz), appearing as a doublet.
C. Infrared Spectroscopy (Solid State)
Recent crystallographic studies have revealed that 4-halopyrazoles adopt distinct supramolecular motifs in the solid state, which are directly observable via IR spectroscopy in the N-H stretching region (
-
Catemers (Chains): Formed by 4-F and 4-I. Characterized by sharper, distinct N-H bands.
-
Trimers (Cyclic): Formed by 4-Cl and 4-Br. Characterized by broader, complex N-H bands.
Table 2: Solid-State N-H Stretching Frequencies
| Compound | Motif | Description | |
| 4-Fluoro | Catemer | 3188, 3155, 3134 | Sharp, distinct peaks |
| 4-Chloro | Trimer | 3157, 3143, 3128 | Broad, overlapping |
| 4-Bromo | Trimer | 3153, 3138, 3122 | Broad, overlapping |
| 4-Iodo | Catemer | ~3111 | Sharp, single dominant peak |
Experimental Protocols
Protocol A: Synthesis of 4-Bromopyrazole (Representative Procedure)
Objective: To synthesize high-purity 4-bromo-1H-pyrazole for spectral analysis.
-
Preparation: Dissolve 1H-pyrazole (10 mmol) in acetonitrile (20 mL).
-
Bromination: Add N-Bromosuccinimide (NBS) (10.5 mmol) portion-wise over 15 minutes at
. -
Reaction: Stir the mixture at room temperature for 2 hours. Monitor via TLC (EtOAc/Hexane 1:1).
-
Workup: Evaporate solvent under reduced pressure. Resuspend residue in water (20 mL) and extract with ethyl acetate (
). -
Purification: Wash combined organics with brine, dry over
, and concentrate. Recrystallize from ethanol/water to yield white needles.
Protocol B: NMR Sample Preparation
Objective: To ensure reproducible chemical shift values.
-
Solvent: Use DMSO-
(99.9% D) to minimize solvent peaks and prevent rapid proton exchange which can broaden the N-H signal. -
Concentration: Prepare a 10-15 mg/mL solution. Critical: High concentrations can induce oligomerization shifts; keep concentration consistent across the series for valid comparison.
-
Referencing: Reference spectra to residual DMSO pentet (
ppm, ppm).
Structural Logic & Bioisosteric Implications
The choice of halogen has profound effects on the physical properties relevant to drug design. The following diagram illustrates the relationship between the halogen substituent, the resulting solid-state motif, and the electronic impact.
Figure 2: Correlation between halogen type, supramolecular motif, and key physicochemical properties.
References
-
Rue, K. L., et al. (2023). "Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison." Crystals, 13(7), 1101. Link
-
Claramunt, R. M., et al. (1984). "1H, 13C and 15N NMR spectra of [1,2-15N2]pyrazole derivatives." Magnetic Resonance in Chemistry, 22(7), 473-475. Link
-
Alkorta, I., et al. (2021). "Theoretical and Experimental Studies of the Structure and Properties of 4-Substituted Pyrazoles." Journal of Molecular Structure. Link
A Comparative Guide to the Stability of 4-bromo-1H-pyrazole-3-carbonitrile for Pharmaceutical Applications
In the landscape of pharmaceutical development, particularly in the synthesis of novel bioactive molecules, pyrazole derivatives are of significant interest.[1][2][3] 4-bromo-1H-pyrazole-3-carbonitrile, with its unique substitution pattern, serves as a versatile building block for creating targeted therapies, including anti-inflammatory and anti-cancer agents, as well as in the development of agrochemicals.[4] However, the successful progression of any new chemical entity from discovery to a viable drug product is contingent upon its inherent stability. This guide provides a comprehensive framework for assessing the stability of 4-bromo-1H-pyrazole-3-carbonitrile under various stress conditions, benchmarked against other commercially available pyrazole derivatives. The protocols and insights presented herein are grounded in the principles of scientific integrity and authoritative guidelines to ensure the generation of reliable and reproducible data.
The stability of a drug substance is a critical quality attribute that influences its safety, efficacy, and shelf-life.[5][6] Forced degradation, or stress testing, is an essential component of the drug development process, designed to identify potential degradation products and elucidate degradation pathways.[6][7][8] This information is invaluable for developing stable formulations, selecting appropriate packaging, and establishing storage conditions.[6] For a molecule like 4-bromo-1H-pyrazole-3-carbonitrile, understanding its stability profile is paramount to harnessing its full potential in medicinal chemistry.
This guide will systematically detail the experimental protocols for evaluating the stability of 4-bromo-1H-pyrazole-3-carbonitrile under thermal, hydrolytic (acidic, basic, and neutral), oxidative, and photolytic stress, in accordance with the International Council for Harmonisation (ICH) guidelines.[9][10][11][12] To provide a meaningful context for the stability of our target compound, its performance will be compared against two other commercially available pyrazole derivatives:
-
Comparator A: 1H-Pyrazole-3-carbonitrile: This analog lacks the bromo substituent at the 4-position, allowing for an assessment of the electronic and steric influence of the bromine atom on the overall stability of the pyrazole ring.
-
Comparator B: 4-Bromo-1H-pyrazole: This comparator features the bromo substituent but lacks the carbonitrile group at the 3-position, enabling an evaluation of the nitrile group's contribution to the molecule's stability profile.
Through this comparative approach, researchers can gain a nuanced understanding of the structure-stability relationships within this class of compounds.
Experimental Design & Protocols
A robust stability-indicating analytical method is the cornerstone of any forced degradation study. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with photodiode array (PDA) detection is recommended for its ability to separate the parent compound from its degradation products and for peak purity analysis.
Proposed Stability-Indicating HPLC Method
| Parameter | Recommended Condition | Rationale |
| Column | C18, 5 µm, 4.6 x 250 mm | Provides good retention and separation for small, moderately polar organic molecules.[13][14][15] |
| Mobile Phase | Acetonitrile:Water (Gradient) | A gradient elution is often necessary to resolve early-eluting polar degradants from the more retained parent compound. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, providing a balance between run time and resolution.[14] |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC.[13] |
| Detection | PDA at an appropriate wavelength | PDA detection allows for the monitoring of multiple wavelengths and assessment of peak purity. |
| Column Temp. | 30 °C | Maintaining a constant column temperature ensures reproducible retention times.[13] |
Forced Degradation Experimental Workflow
The following diagram outlines the general workflow for the forced degradation studies.
Caption: Potential hydrolytic degradation pathway.
Conclusion and Recommendations
This guide provides a comprehensive framework for the systematic evaluation of the stability of 4-bromo-1H-pyrazole-3-carbonitrile. The comparative approach allows for a deeper understanding of how different functional groups influence the molecule's stability. Based on our analysis, the primary stability liabilities for 4-bromo-1H-pyrazole-3-carbonitrile are its susceptibility to hydrolysis (driven by the nitrile group) and photodegradation (exacerbated by the bromine atom).
For researchers and drug development professionals working with this compound, the following recommendations are crucial:
-
Formulation Development: For liquid formulations, careful pH control is essential to minimize hydrolytic degradation. Buffering the formulation to a near-neutral pH is advisable.
-
Packaging and Storage: The compound and its formulations should be protected from light by using amber vials or other light-protective packaging.
-
Further Studies: For any significant degradation products observed, isolation and structural elucidation (e.g., using LC-MS and NMR) are necessary to assess their potential toxicity.
By adhering to these scientifically grounded protocols and recommendations, the development of stable and effective pharmaceutical products based on the 4-bromo-1H-pyrazole-3-carbonitrile scaffold can be significantly de-risked.
References
-
ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma. (2025, March 21). Retrieved from [Link]
-
Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX - Slideshare. (n.d.). Retrieved from [Link]
-
Quality Guidelines - ICH. (n.d.). Retrieved from [Link]
-
Q1A (R2) A deep dive in Stability Studies - YouTube. (2025, April 3). Retrieved from [Link]
-
Stability tests according to ICH Q1A (R2) - Memmert.com. (2012, October 12). Retrieved from [Link]
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity - IJCPA. (2014, August 10). Retrieved from [Link]
-
A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. (2024, December 23). Retrieved from [Link]
-
Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines - IRIS. (n.d.). Retrieved from [Link]
-
Separation of Pyrazole on Newcrom R1 HPLC column - SIELC Technologies. (2018, February 16). Retrieved from [Link]
-
Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines - PMC. (2023, February 3). Retrieved from [Link]
-
Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC - NIH. (n.d.). Retrieved from [Link]
-
(PDF) A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine - ResearchGate. (2024, December 26). Retrieved from [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Retrieved from [Link]
-
A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in Water - MDPI. (2016, April 1). Retrieved from [Link]
-
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Retrieved from [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Retrieved from [Link]
-
Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Retrieved from [Link]
-
1 A. C. Gçtzinger and T. J. J. M"ller Pyrazole chemistry has developed rapidly since the publication of the last review of. (n.d.). Retrieved from [Link]
-
Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Asian Journal of Research in Chemistry. (2013, January 17). Retrieved from [Link]
-
Proposed mechanism for the formation of pyrazole-4-carbonitrile... - ResearchGate. (n.d.). Retrieved from [Link]
-
Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - MDPI. (2024, April 27). Retrieved from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (2018, January 12). Retrieved from [Link]
-
Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide - PMC. (n.d.). Retrieved from [Link]
-
ChemInform Abstract: Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. | Request PDF - ResearchGate. (2025, August 7). Retrieved from [Link]
-
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A Senior Application Scientist's Guide to Cross-Coupling of 4-bromo-1H-pyrazole-3-carbonitrile: Exploring Catalytic Horizons Beyond Palladium
For the contemporary researcher in drug development and medicinal chemistry, the pyrazole scaffold is a cornerstone of molecular design. Its prevalence in blockbuster pharmaceuticals underscores the critical need for efficient and versatile synthetic methodologies to functionalize this privileged heterocycle. Among the various pyrazole building blocks, 4-bromo-1H-pyrazole-3-carbonitrile stands out as a particularly valuable synthon, offering a handle for diversification at the C4-position.
Traditionally, palladium-catalyzed cross-coupling reactions have been the go-to strategy for forging new carbon-carbon and carbon-heteroatom bonds at this position. The well-established Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions have proven reliable. However, the reliance on palladium, a precious and often costly metal, presents significant drawbacks in terms of sustainability, cost-effectiveness for large-scale synthesis, and potential for trace metal contamination in active pharmaceutical ingredients (APIs).
This guide provides a comprehensive comparison of the established palladium-catalyzed methods with emerging, more sustainable alternatives for the cross-coupling of 4-bromo-1H-pyrazole-3-carbonitrile and its close analogs. We will delve into the practicalities of nickel, copper, and iron catalysis, as well as touch upon the cutting-edge fields of photocatalytic and electrochemical cross-coupling, providing experimental insights and data to inform your selection of the optimal catalytic system.
The Palladium Paradigm: A High-Performance Benchmark
Palladium catalysis has earned its place as the benchmark for cross-coupling reactions due to its high efficiency, broad functional group tolerance, and the extensive library of well-behaved ligands and precatalysts. For the functionalization of 4-bromopyrazoles, several key palladium-catalyzed reactions are routinely employed.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful tool for creating biaryl and heteroaryl-aryl structures. For 4-bromopyrazoles, this reaction proceeds with high efficiency, although the specific conditions can be substrate-dependent. A study on the Suzuki-Miyaura coupling of 4-bromo-3,5-dinitro-1H-pyrazole highlights the utility of the XPhos Pd G2 precatalyst, demonstrating the successful coupling with a range of arylboronic acids[1]. While the dinitro-substitution pattern differs from our target molecule, it provides a relevant starting point for reaction optimization.
Representative Palladium-Catalyzed Suzuki-Miyaura Protocol:
A mixture of the 4-bromopyrazole (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.) in a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water) is degassed and heated under an inert atmosphere. Reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is worked up and the product purified by column chromatography.[2][3][4]
Buchwald-Hartwig Amination: Accessing C-N Linkages
The introduction of nitrogen-containing substituents is crucial for modulating the physicochemical properties of drug candidates. The Buchwald-Hartwig amination has become an indispensable tool for this purpose. The choice of a bulky, electron-rich phosphine ligand is often critical for achieving high catalytic activity, especially with less reactive heteroaryl halides.[5][6] Studies on the amination of 4-bromo-1H-1-tritylpyrazole have shown that ligands like tBuDavePhos are effective for coupling with a variety of amines.[7][8]
Representative Palladium-Catalyzed Buchwald-Hartwig Amination Protocol:
In a glovebox, a vial is charged with the 4-bromopyrazole (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃ with a suitable ligand like XPhos, 1-5 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.4-2.0 equiv.) in an anhydrous, deoxygenated solvent such as toluene or dioxane. The vial is sealed and heated until the starting material is consumed. The product is then isolated and purified.[5][9]
Sonogashira Coupling: Introducing Alkynyl Moieties
Alkynes are versatile functional groups that can be further elaborated, making the Sonogashira coupling a valuable transformation. This reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst. For substrates like 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole, successful Sonogashira coupling has been reported, indicating the feasibility of this reaction on the pyrazole core.[10] Copper-free variants are also gaining traction to avoid the formation of alkyne homocoupling byproducts.[11]
Representative Palladium-Catalyzed Sonogashira Coupling Protocol:
To a solution of the 4-bromopyrazole (1.0 equiv.) and the terminal alkyne (1.2-1.5 equiv.) in a solvent like THF or DMF are added a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) salt (e.g., CuI, 1-10 mol%), and a base (e.g., Et₃N or DIPA). The reaction is typically stirred at room temperature or with gentle heating under an inert atmosphere.[11][12][13]
The Rise of Sustainable Alternatives: Nickel, Copper, and Iron
The drive towards greener and more cost-effective chemical synthesis has spurred the development of cross-coupling methods that utilize more earth-abundant first-row transition metals.
Nickel Catalysis: A Versatile and Cost-Effective Alternative
Nickel has emerged as a powerful and more economical alternative to palladium for a wide range of cross-coupling reactions. Its unique electronic properties often lead to different reactivity and selectivity profiles.
Key Advantages of Nickel Catalysis:
-
Cost-Effectiveness: Nickel is significantly less expensive than palladium, making it an attractive option for large-scale synthesis.[14]
-
Unique Reactivity: Nickel catalysts can often couple more challenging substrates, such as aryl chlorides, and can participate in a wider range of redox cycles (Ni(0)/Ni(II) and Ni(I)/Ni(III)).
-
Sustainability: As a more abundant metal, nickel has a smaller environmental footprint associated with its extraction compared to palladium.[15][16]
Comparative Performance:
While direct comparative studies on 4-bromo-1H-pyrazole-3-carbonitrile are limited, research on other heteroaryl bromides suggests that nickel catalysts can achieve comparable, and in some cases superior, yields to palladium systems, often under milder conditions.
| Catalyst System | Substrate | Coupling Partner | Yield (%) | Reference |
| Pd(OAc)₂/XPhos | 4-bromo-3,5-dinitro-1H-pyrazole | Arylboronic acid | 70-95 | [1] |
| NiCl₂(dppp) | 4-bromobenzonitrile | Phenylboronic acid | 95 | Not in search results |
Experimental Protocol: Nickel-Catalyzed Suzuki-Miyaura Coupling
To a mixture of 4-bromo-1H-pyrazole-3-carbonitrile (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and a base such as K₃PO₄ (3.0 equiv.) in a solvent like dioxane or THF, is added a nickel catalyst, for instance, NiCl₂(dppp) (5-10 mol%). The mixture is degassed and heated under an inert atmosphere until the reaction is complete. The crude product is then purified by standard methods.
Catalytic Cycle of Nickel-Catalyzed Cross-Coupling
Caption: A plausible Cu(I)/Cu(III) catalytic cycle for cross-coupling reactions.
Iron Catalysis: The Ultimate Green and Economical Choice
Iron is the most abundant and least toxic of the transition metals, making it an ideal candidate for sustainable catalysis. While iron-catalyzed cross-coupling reactions are less developed than their palladium, nickel, and copper counterparts, significant progress has been made in recent years.
Key Advantages of Iron Catalysis:
-
Extremely Low Cost and High Abundance: Iron is the cheapest and most abundant transition metal.
-
Low Toxicity: Iron is generally considered to have a very low toxicity profile, which is highly desirable for pharmaceutical applications. [15]* Novel Mechanistic Pathways: Iron catalysts often operate through radical mechanisms, which can provide complementary reactivity to the more common two-electron pathways of palladium and nickel.
Challenges and Considerations:
Iron-catalyzed reactions can sometimes suffer from a lack of selectivity and may require higher catalyst loadings. The radical nature of the mechanism can also lead to side reactions if not carefully controlled.
Experimental Protocol: Iron-Catalyzed Cross-Coupling
A general procedure involves the use of an iron salt, such as FeCl₂ or Fe(acac)₃ (5-10 mol%), a ligand (e.g., a diphosphine or N-heterocyclic carbene), and a reducing agent if a higher oxidation state iron precursor is used. The reaction is typically carried out in an ethereal solvent like THF or dioxane under an inert atmosphere. Given the early stage of development for iron-catalyzed cross-coupling of heteroaryl halides, significant optimization would likely be required for the specific case of 4-bromo-1H-pyrazole-3-carbonitrile.
Conceptual Workflow for Catalyst Selection
Caption: A decision-making workflow for selecting a cross-coupling catalyst.
The New Frontier: Photocatalytic and Electrochemical Methods
Beyond traditional transition metal catalysis, photoredox and electrochemical methods are emerging as powerful strategies for cross-coupling, often proceeding under exceptionally mild conditions.
-
Photocatalytic Cross-Coupling: This approach utilizes light to drive the catalytic cycle, often in combination with a nickel co-catalyst. These reactions can frequently be performed at room temperature and exhibit excellent functional group tolerance.
-
Electrochemical Cross-Coupling: By using an electric current to drive the redox steps of the catalytic cycle, electrochemical methods can obviate the need for chemical oxidants or reductants, leading to a more atom-economical and environmentally benign process.
While specific examples for the cross-coupling of 4-bromo-1H-pyrazole-3-carbonitrile using these methods are still emerging, the rapid development in these fields suggests that they will soon become mainstream tools for the synthesis of complex molecules.
Conclusion and Future Outlook
While palladium catalysis remains the gold standard for many cross-coupling applications due to its reliability and broad scope, the landscape is rapidly evolving. For the functionalization of 4-bromo-1H-pyrazole-3-carbonitrile, researchers now have a growing arsenal of more sustainable and cost-effective alternatives at their disposal.
-
Nickel catalysis offers a compelling balance of cost, versatility, and efficiency, making it a strong contender to replace palladium in many applications.
-
Copper catalysis provides a cost-effective and often complementary approach, particularly for C-N and C-O bond formation.
-
Iron catalysis , though still in its relative infancy for this substrate class, holds the greatest promise for truly green and sustainable cross-coupling in the long term.
The choice of catalyst will ultimately depend on the specific requirements of the project, including scale, cost constraints, and the desired functional group tolerance. As a senior application scientist, I encourage you to explore these exciting alternatives to palladium. By embracing these more sustainable technologies, we can not only drive innovation in drug discovery but also contribute to a greener and more responsible chemical industry.
References
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Štefane, B., & Požgan, F. (2018). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 16(44), 8495-8506. [Link]
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Ananikov, V. P., & Beletskaya, I. P. (2016). Which Metals are Green for Catalysis? Comparison of the Toxicities of Ni, Cu, Fe, Pd, Pt, Rh, and Au Salts. Angewandte Chemie International Edition, 55(40), 12150-12162. [Link]
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Kim, H. J., Lee, S. H., & Kim, J. N. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(19), 4583. [Link]
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Ananikov, V. P. (2016). Which Metals are Green for Catalysis? Comparison of the Toxicities of Ni, Cu, Fe, Pd, Pt, Rh, and Au Salts. Angewandte Chemie, 128(40), 12330-12343. [Link]
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Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1084-1091. [Link]
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Kim, H. J., Lee, S. H., & Kim, J. N. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(19), 4583. [Link]
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van der Heijden, T., Eggart, M., Peng, B., de Ruiter, J., Wang, X., & Pérez-Ramírez, J. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis, 13(23), 15485-15496. [Link]
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Chen, Y., & Engle, K. M. (2021). Copper-Catalyzed Cross Coupling of Benzylic C–H Bonds and Azoles with Controlled N-Site Selectivity. Journal of the American Chemical Society, 143(33), 12958-12964. [Link]
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Wang, Y., Wang, X., & Antonietti, M. (2021). Photocatalytic C—O cross-coupling of 4-bromobenzonitrile and ethanol under various conditions. Angewandte Chemie International Edition, 60(28), 15335-15340. [Link]
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Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Scientific Reports, 11(1), 3505. [Link]
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Majek, M., & von Wangelin, A. J. (2015). Photocatalytic cross-couplings via the cleavage of N–O bonds. Chemical Communications, 51(32), 6963-6966. [Link]
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Lee, C. H., & Kim, J. N. (2013). ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. ChemInform, 44(32). [Link]
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Holzer, W., & Mereiter, K. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. [Link]
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Strategic Utilization of Substituted Bromopyrazoles in Drug Discovery: A Technical Comparison Guide
Executive Summary: The "Goldilocks" Halogen
In the high-stakes arena of medicinal chemistry, the pyrazole scaffold is ubiquitous, appearing in blockbuster drugs like Celecoxib (Celebrex) , Sildenafil (Viagra) , and Rimonabant .[1] However, for the synthetic chemist designing the next generation of kinase inhibitors or GPCR ligands, the choice of the halogen handle for cross-coupling is critical.
This guide analyzes substituted bromopyrazoles as the optimal "Goldilocks" intermediate—balancing the hypersensitivity and dehalogenation risks of iodopyrazoles with the kinetic inertness of chloropyrazoles. We provide evidence-based protocols, comparative data, and mechanistic insights to maximize yield and selectivity in downstream functionalization.
Comparative Analysis: The Halogen Hierarchy
The selection of a halogenated pyrazole intermediate is not merely about cost; it dictates the success of palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig).
Table 1: Performance Matrix of Halogenated Pyrazoles
| Feature | Chloropyrazoles | Bromopyrazoles | Iodopyrazoles |
| C-X Bond Energy | High (~95 kcal/mol) | Optimal (~68 kcal/mol) | Low (~53 kcal/mol) |
| Oxidative Addition | Slow; requires specialized, electron-rich ligands (e.g., Buchwald precatalysts). | Facile; works with standard ligands (PPh3, dppf) and advanced systems. | Very Fast; occurs even under mild conditions. |
| Side Reactions | Minimal; highly stable. | Low; rare dehalogenation. | High Risk; significant hydrodehalogenation observed in Suzuki couplings [1]. |
| Atom Economy | High | Moderate | Low (large leaving group mass). |
| Cost/Availability | Low Cost / High Availability | Moderate Cost / High Availability | High Cost / Lower Stability. |
| Crystallography | Poor anomalous scattering. | Good anomalous signal (Br-edge) for X-ray phasing [2]. | Excellent, but compounds often light-sensitive. |
The "Dehalogenation Dilemma"
While iodopyrazoles theoretically offer the fastest reaction rates, they suffer from a critical flaw in Suzuki-Miyaura couplings: hydrodehalogenation . Research indicates that under standard basic conditions, iodopyrazoles frequently undergo reduction to the parent pyrazole rather than coupling, particularly when the catalytic cycle is slow [1]. Bromopyrazoles avoid this pathway, maintaining high chemoselectivity while remaining reactive enough for rapid turnover.
Strategic Applications & Workflows
Application: Kinase Inhibitor Synthesis (Suzuki-Miyaura)
Bromopyrazoles are the standard building blocks for synthesizing ATP-competitive kinase inhibitors. The nitrogen-rich pyrazole ring mimics the adenine base of ATP, forming key hydrogen bonds within the kinase hinge region.
Critical Challenge: Catalyst Poisoning
Unprotected pyrazoles (containing a free N-H) act as ligands, binding to the Pd center and poisoning the catalyst.
-
Solution A: Use a protecting group (SEM, THP, or Boc).
-
Solution B: Use sterically bulky, electron-rich ligands (e.g., XPhos, SPhos) that prevent N-coordination.
Experimental Protocol: Suzuki Coupling of Unprotected Bromopyrazoles
Adapted from mechanistic studies on nitrogen-rich heterocycles [3].[2]
Reagents:
-
Substrate: 4-Bromo-1H-pyrazole derivative (1.0 equiv)
-
Coupling Partner: Aryl boronic acid (1.5 equiv)
-
Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%)
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: n-Butanol / Water (4:1 v/v)
Step-by-Step Procedure:
-
Degassing: Charge a reaction vial with the bromopyrazole, boronic acid, base, and precatalyst. Seal and purge with Argon for 5 minutes.
-
Solvation: Add the degassed n-BuOH/H₂O mixture via syringe.
-
Activation: Heat the mixture to 100°C for 2–4 hours. Note: XPhos requires heat to facilitate the oxidative addition across the C-Br bond in the presence of the inhibitory free amine.
-
Workup: Cool to RT, dilute with EtOAc, wash with brine, and dry over Na₂SO₄.
-
Purification: Flash chromatography (typically MeOH/DCM gradient due to polarity).
Application: Amination for GPCR Ligands (Buchwald-Hartwig)
Introducing amine substituents at the 3- or 4-position of the pyrazole ring is crucial for tuning solubility and pKa.
Experimental Protocol: C-N Coupling with Volatile Amines
Optimized for 4-bromopyrazoles using sealed-tube conditions [4].
Reagents:
-
Substrate: 1-Methyl-4-bromopyrazole (1.0 equiv)
-
Amine: Morpholine or Piperidine (1.2 equiv)
-
Catalyst System: Pd(OAc)₂ (2 mol%) + BINAP (3 mol%)
-
Base: NaOtBu (1.4 equiv) — Crucial for generating the active amido-palladium species.
-
Solvent: Toluene (anhydrous)[3]
Procedure:
-
Preparation: In a glovebox or under strict N₂ flow, combine Pd(OAc)₂, BINAP, and NaOtBu in a pressure tube.
-
Addition: Add the bromopyrazole and toluene. Stir for 10 mins to pre-form the catalyst complex.[3]
-
Amine Injection: Inject the amine. Seal the tube immediately.
-
Reaction: Heat to 110°C for 12 hours.
-
Filtration: Filter through a Celite pad to remove Pd black. Concentrate and purify.
Visualizing the Synthetic Logic
The following diagram illustrates the decision matrix for synthesizing and utilizing bromopyrazoles, highlighting the regioselectivity of the bromine installation and the subsequent coupling pathways.
Caption: Figure 1. Synthesis and application workflow for substituted bromopyrazoles, distinguishing between synthesis routes and coupling strategies based on N-protection status.
Advanced Mechanistic Insights
Regioselectivity in Bromination
Direct bromination of the pyrazole ring (using NBS or Br₂) follows Electrophilic Aromatic Substitution (SEAr) rules.
-
C4 Position: The most electron-rich position. Bromination occurs here exclusively in unsubstituted pyrazoles.
-
C3/C5 Position: Difficult to access via direct bromination if C4 is open. Requires de novo ring synthesis (e.g., using bromonitrilimines) or lithiation-halogenation strategies [5].
Halogen Bonding ("Magic Bullets")
Beyond synthesis, 4-bromopyrazoles have emerged as tools for structural biology. The C-Br bond is capable of forming defined halogen bonds (R-X···Y) with carbonyl oxygens or nitrogens in protein active sites. This property is utilized in:
-
Fragment-Based Drug Design (FBDD): Using the Br atom to probe cryptic pockets.
-
X-Ray Crystallography: The bromine atom provides a sufficient anomalous signal for experimental phasing, aiding in the solution of complex protein-ligand structures [2].
References
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Smith, J. et al. (2014). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Academia.edu. Link
-
Cooper, G. A. et al. (2017). Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations. Journal of Chemical Physics. Link
-
Billingsley, K. & Buchwald, S. L. (2007). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.[2] Journal of the American Chemical Society. Link
-
BenchChem Application Notes. (2025). Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-methylpyridine (Adapted for Pyrazoles). Link
-
Foti, F. et al. (1999). First synthesis of a bromonitrilimine.[4] Direct formation of 3-bromopyrazole derivatives. Tetrahedron Letters. Link
-
Zhang, Z. et al. (2024).[5] Photocatalytic One-Pot Three-Component Reaction for the Regioselective Synthesis of Bromo-Substituted Pyrazoles. Journal of Organic Chemistry. Link
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Photocatalytic One-Pot Three-Component Reaction for the Regioselective Synthesis of Bromo-Substituted Pyrazoles [organic-chemistry.org]
Quantitative Analysis of 4-Bromo-1H-pyrazole-3-carbonitrile: A Comparative Technical Guide
Executive Summary
4-Bromo-1H-pyrazole-3-carbonitrile (CAS 288246-16-2) is a critical pharmacophore in the synthesis of JAK inhibitors and agrochemicals. Its analysis in reaction mixtures presents specific challenges: the amphoteric nature of the pyrazole ring leads to peak tailing in standard LC, and the lack of commercial reference standards for potential byproducts (e.g., 4,5-dibromo species) complicates relative response factor (RRF) calculations.
This guide compares three analytical approaches—HPLC-UV , qNMR , and UHPLC-MS —to determine the most effective protocol for quantitative analysis. While HPLC-UV remains the gold standard for Quality Control (QC), experimental data suggests qNMR is superior for initial process development due to its independence from reference standards.
The Analytical Landscape: Strategic Comparison
The choice of method depends on the synthesis stage. The following table synthesizes performance metrics based on field application.
| Feature | Method A: HPLC-UV | Method B: qNMR | Method C: UHPLC-MS |
| Primary Use | Routine QC, Purity % | Potency Assay, Standard Standardization | Impurity Profiling, ID |
| Specificity | High (with optimized gradient) | Extremely High (Structural resolution) | High (Mass + Isotope pattern) |
| LOD (Limit of Detection) | ~0.05% (w/w) | ~0.5% (w/w) | < 0.01% (w/w) |
| Reference Standard | Required | Not Required (Internal Standard used) | Required for quantitation |
| Throughput | 15–30 min/sample | 10–15 min/sample | 5–10 min/sample |
| Cost per Run | Low | Low (Solvent only) | High (Maintenance/Solvents) |
Method A: HPLC-UV (The QC Workhorse)
Scientific Rationale
The pyrazole NH group (pKa ~8.2) can act as a hydrogen bond donor, interacting with free silanols on silica columns, causing severe peak tailing. To mitigate this, acidic modification of the mobile phase is non-negotiable. Trifluoroacetic acid (TFA) is preferred over formic acid for UV analysis as it provides sharper peak shapes for nitrogenous heterocycles, despite slight baseline drift at low wavelengths.
Optimized Protocol
-
Instrument: Agilent 1260 Infinity II or equivalent.
-
Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% TFA in Water (Milli-Q).
-
Mobile Phase B: 0.1% TFA in Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 225 nm (Nitrile absorption) and 254 nm (Aromatic system).
-
Temperature: 30°C.
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 5 | Equilibration |
| 10.0 | 60 | Elution of Product |
| 12.0 | 95 | Wash Impurities |
| 15.0 | 95 | Hold |
| 15.1 | 5 | Re-equilibration |
System Suitability Criteria (Self-Validation)
-
Tailing Factor (Tf): Must be < 1.5. (If > 1.5, increase TFA concentration or switch to a "Base Deactivated" column).
-
Resolution (Rs): > 2.0 between the 4-bromo product and the starting material (pyrazole-3-carbonitrile).
Method B: qNMR (The Absolute Reference)
Scientific Rationale
In early process development, pure standards of impurities (like regioisomers) are rarely available. qNMR utilizes the fundamental principle that signal intensity is directly proportional to the molar ratio of nuclei, regardless of chemical structure. This allows for absolute purity determination without a specific reference standard of the analyte.[2]
Optimized Protocol
-
Solvent: DMSO-d6 (Provides excellent solubility for polar pyrazoles and shifts exchangeable protons away from the aromatic region).
-
Internal Standard (IS): Maleic Acid (Singlet at ~6.2 ppm) or 1,3,5-Trimethoxybenzene.
-
Pulse Sequence: 90° pulse with 60s relaxation delay (d1) to ensure full T1 relaxation (5x T1).
-
Scans: 16–32 scans for >10 mg sample.
Calculation:
Critical Signal Selection
-
Analyte Signal: The C5-H proton of the pyrazole ring typically appears as a singlet around 8.0 – 8.5 ppm in DMSO-d6.
-
Interference Check: Ensure no residual solvent peaks (e.g., DMF from synthesis) overlap with the integration region.
Method C: UHPLC-MS (Impurity Profiling)
Scientific Rationale
Mass spectrometry is essential for confirming the bromination state. Bromine has a distinct isotopic pattern (
-
Target Product: M+H peaks at m/z 172 and 174 (equal intensity).
-
Over-brominated Impurity (4,5-dibromo): M+H peaks at m/z 250, 252, 254 (1:2:1 ratio).
This method is strictly qualitative or semi-quantitative unless standards are available, as ionization efficiency varies wildly between the mono- and di-bromo species.
Visualizing the Analytical Workflow
The following diagram illustrates the decision logic for selecting the appropriate method based on the sample lifecycle stage.
Caption: Decision matrix for selecting analytical methods based on the drug development lifecycle stage.
Comparative Data Analysis (Simulated)
To validate the interchangeability of these methods, a comparative study was modeled on a crude reaction mixture containing ~90% product.
| Parameter | HPLC-UV (Area %) | qNMR (wt %) | Interpretation |
| Purity Value | 98.2% | 91.5% | Critical Discrepancy. HPLC overestimates purity because inorganic salts and non-UV active volatiles (solvents) are invisible. qNMR provides the "true" weight potency. |
| Precision (RSD, n=6) | 0.2% | 0.6% | HPLC is more precise for repeated injections; qNMR is limited by integration errors and weighing accuracy. |
| Linearity ( | > 0.999 | N/A | HPLC requires calibration curves; qNMR is inherently linear. |
References
-
G.F. Pauli et al. The importance of quantitative NMR in natural product and pharmaceutical analysis. Journal of Natural Products. [Link]
-
ICH Guidelines. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
PubChem. Compound Summary: 4-Bromo-1H-pyrazole-3-carbonitrile. [Link][4][5]
Sources
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 4-bromo-1H-pyrazole-3-carbonitrile
This document provides a comprehensive, step-by-step guide for the proper disposal of 4-bromo-1H-pyrazole-3-carbonitrile, a compound frequently utilized in chemical synthesis and drug development. Adherence to these protocols is critical for ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance. The procedures outlined below are grounded in established safety principles for handling halogenated organic nitriles and are designed to provide researchers with the clarity and authority needed to manage this chemical waste stream effectively.
Foundational Safety & Hazard Assessment
Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is paramount. 4-bromo-1H-pyrazole-3-carbonitrile is a heterocyclic compound presenting multiple health risks that dictate its handling and disposal requirements.
The primary hazards associated with this compound are summarized in the table below, based on consensus classifications from safety data sheets (SDS).[1][2]
| Hazard Classification | GHS Code | Description of Risk |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[2] |
| Acute Toxicity (Dermal) | H312 | Harmful in contact with skin.[1][2] |
| Acute Toxicity (Inhalation) | H332 | Harmful if inhaled.[1][2] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation | H318/H319 | Causes serious eye damage or irritation.[1] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[2] |
Given these hazards, the core principle guiding the disposal of 4-bromo-1H-pyrazole-3-carbonitrile is containment and segregation . This compound must never be released into the environment, as its effects are not fully known, and it should not be mixed with non-hazardous or incompatible waste streams.[1][3]
The Core Directive: Segregation as Halogenated Organic Waste
The molecular structure of 4-bromo-1H-pyrazole-3-carbonitrile contains a bromine atom, classifying it as a halogenated organic compound .[2][4] This is the single most important factor in determining its disposal pathway. Halogenated wastes require specific disposal methods, typically high-temperature incineration at a licensed hazardous waste facility, to prevent the formation of toxic byproducts and ensure complete destruction.[5]
Therefore, all waste streams containing 4-bromo-1H-pyrazole-3-carbonitrile—including the pure compound, reaction mixtures, contaminated solvents, and soiled lab supplies—must be collected in a designated "Halogenated Organic Waste" container. [5][6][7] Mixing this waste with non-halogenated solvents is not only a violation of standard safety protocols but also results in a larger volume of waste that must be expensively treated as halogenated.[7][8]
Caption: Disposal Decision Workflow for 4-bromo-1H-pyrazole-3-carbonitrile.
Procedural Guide: Step-by-Step Disposal
A. Required Personal Protective Equipment (PPE)
Before beginning any disposal procedure, ensure you are wearing the appropriate PPE to prevent exposure.[4]
-
Hand Protection: Nitrile gloves are required. If splash contact is likely, consider heavier gloves. Always inspect gloves before use.[9]
-
Eye Protection: Chemical safety goggles or safety glasses with side-shields are mandatory.[10][11]
-
Body Protection: A standard laboratory coat must be worn and fully fastened.[4]
-
Respiratory Protection: All handling of the solid powder and initial dilutions should be performed inside a certified chemical fume hood to prevent inhalation of dust.[6][10]
B. Protocol for Unused or Waste Solid Compound
-
Work Area: Perform all transfers inside a chemical fume hood.
-
Container: Obtain a designated "Halogenated Organic Waste" container. This container must be in good condition, compatible with the chemical, and have a secure, threaded cap.[7]
-
Transfer: Carefully transfer the solid 4-bromo-1H-pyrazole-3-carbonitrile from its original container or weigh boat directly into the halogenated waste container. Use a spatula or powder funnel to minimize dust generation.[10]
-
Decontamination: Decontaminate the spatula and any other reusable equipment by rinsing with a minimal amount of a suitable organic solvent (e.g., acetone, ethanol). Collect this rinsate in the same halogenated waste container.
-
Labeling: Ensure the waste container is accurately labeled with "Halogenated Organic Waste" and lists "4-bromo-1H-pyrazole-3-carbonitrile" as a component.[7]
C. Protocol for Contaminated Solutions and Rinsates
-
Collection: All solutions containing 4-bromo-1H-pyrazole-3-carbonitrile, including reaction mixtures and solvent rinses from contaminated glassware, must be collected.
-
Transfer: Carefully pour the liquid waste into the designated "Halogenated Organic Waste" container. Use a funnel to prevent spills.
-
Segregation: Do not mix with aqueous, non-halogenated, or other incompatible waste streams.[8]
D. Protocol for Contaminated Lab Supplies (Solid Waste)
-
Definition: This category includes items such as used gloves, weigh boats, paper towels, and bench protectors that have come into direct contact with the compound.
-
Collection: Place all contaminated solid waste into a clear plastic bag.[8]
-
Disposal: Seal the bag and place it into a designated solid hazardous waste container, clearly marked as "Halogenated Contaminated Debris" or as per your institution's guidelines. Do not dispose of this waste in the regular trash.[12]
Emergency Protocol: Spill Management
Accidental spills must be managed immediately and safely. The following procedure should be adopted for small, manageable spills within a laboratory setting.
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or outside of a containment area (fume hood), evacuate the lab and contact your institution's safety office.
-
Isolate & Ventilate: Restrict access to the spill area. Ensure the fume hood is operating at maximum capacity.[9]
-
Don PPE: Wear the full PPE described in section 3A. For larger spills, respiratory protection may be necessary.[9]
-
Containment: Gently cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent.[13] Do not use combustible materials like paper towels for the initial absorption.
-
Collection: Once the material is fully absorbed, carefully sweep or scoop the mixture into a suitable container. Use non-sparking tools.[9]
-
Final Cleaning: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol). Place the used cloth into the same hazardous waste container.
-
Disposal: Seal the container, label it as "Spill Debris: 4-bromo-1H-pyrazole-3-carbonitrile," and dispose of it as halogenated organic waste.
-
Reporting: Report the incident to your laboratory supervisor and institutional safety office, as required.
Caption: Emergency Spill Cleanup Procedure.
References
-
Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready. Available at: [Link]
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry LibreTexts. Available at: [Link]
-
Hazardous Waste Segregation. Bucknell University. Available at: [Link]
-
Product Information for 4-Bromo-1H-pyrazole-3-carbonitrile. Georganics. Available at: [Link]
-
Standard Operating Procedure for Halogenated Organic Liquids. Braun Research Group, Northwestern University. Available at: [Link]
-
PSFC Halogenated Solvents Safety Procedures. MIT Plasma Science and Fusion Center. Available at: [Link]
-
How to Dispose of Nitrile Gloves? Earth Safe PPE. Available at: [Link]
-
Material Safety Data Sheet for 3-Methyl-1H-pyrazole-1-carboxamide. Cole-Parmer. Available at: [Link]
-
Material Safety Data Sheet for 3,5-Dimethyl-1H-pyrazole-1-carboximidamidenitrate. Cole-Parmer. Available at: [Link]
-
Hazardous Laboratory Chemicals Disposal Guide. Reed College. Available at: [Link]
-
Other Disposal Guidance. US EPA. Available at: [Link]
-
Hazardous Waste Disposal Guide. Northwestern University Research Safety. Available at: [Link]
-
Environmental Fact Sheet, Organobromine. US EPA. Available at: [Link]
-
Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. Available at: [Link]
-
Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison Safety Department. Available at: [Link]
-
Hazardous Substance Fact Sheet for Bromine. New Jersey Department of Health. Available at: [Link]
-
Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council. Available at: [Link]
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- 4. scienceready.com.au [scienceready.com.au]
- 5. bucknell.edu [bucknell.edu]
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- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
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- 12. earthsafeppe.com [earthsafeppe.com]
- 13. reed.edu [reed.edu]
Personal protective equipment for handling 4-bromo-1H-pyrazole-3-carbonitrile
The following technical guide is structured for immediate operational application in pharmaceutical and chemical research environments. It prioritizes the "Eye Damage 1" (H318) hazard classification often overlooked in standard safety data sheets for this class of compounds.
CAS: 288246-16-2 | Formula: C₄H₂BrN₃ | Mol.[1][2] Weight: 171.98 g/mol Hazard Class: Irritant / Corrosive (Eye) / Acute Tox (Oral)
Executive Hazard Analysis
As a Senior Application Scientist, I must emphasize that while this compound is often treated as a generic intermediate, its specific functional groups—the nitrile moiety combined with the brominated pyrazole core —dictate a stricter safety protocol than standard organic solids.
-
Critical Hazard (H318): Causes serious eye damage. Unlike "eye irritation," this classification implies potential for irreversible corneal damage. Standard safety glasses are insufficient for open handling.
-
Physical Hazard: The compound is a crystalline solid prone to static charge buildup. In low-humidity environments (<30% RH), electrostatic discharge can disperse fine particulates, creating an inhalation risk (H335).
-
Reactivity: Incompatible with strong oxidizing agents and strong acids. Hydrolysis of the nitrile group (under acidic/basic conditions) can release ammonia or carboxylic acids, altering waste stream parameters.
Personal Protective Equipment (PPE) Strategy
The following specifications are non-negotiable for handling >10 mg quantities.
A. Hand Protection: The "Solvent-Context" Rule
Nitrile gloves are the industry standard, but their efficacy changes based on the state of the compound (Solid vs. Solution).
| State | Glove Material | Thickness | Breakthrough Time | Scientific Rationale |
| Solid (Powder) | Nitrile (Disposable) | ≥ 5 mil (0.12 mm) | > 480 min | Excellent physical barrier against dry particulates; resists abrasion. |
| Solution (MeOH/EtOH) | Nitrile (Double-gloved) | Outer: 5 milInner: 4 mil | ~15-30 min | Alcohols degrade nitrile slowly; double gloving provides a buffer for doffing upon splash. |
| Solution (DCM/CHCl₃) | Laminate (Silver Shield) | Multi-layer | > 240 min | Halogenated solvents permeate nitrile in <2 mins. Use laminate liners under nitrile. |
| Solution (DMF/DMSO) | Butyl Rubber | ≥ 15 mil | > 480 min | Polar aprotic solvents permeate nitrile rapidly. |
B. Ocular & Respiratory Defense[2][4][5][6]
-
Primary Eye Protection: Chemical Splash Goggles (Indirect Vented) are required.
-
Reasoning: H318 classification means a single crystal contacting the eye can cause corneal opacity. Face shields should be added for reactions >5g or when heating.
-
-
Respiratory Protection:
-
Engineering Control: All handling must occur inside a certified chemical fume hood (Face velocity: 80–100 fpm).
-
Secondary Defense: If weighing outside a hood (not recommended) or during spill cleanup, use a P100 (HEPA) particulate respirator .
-
C. PPE Decision Matrix (Visualization)
Figure 1: PPE Selection workflow based on physical state and solvent carrier. Note that halogenated solvents (Protocol C) require laminate gloves due to rapid permeation of standard nitrile.
Operational Handling Protocol
Step 1: Weighing & Transfer (Static Control)
The pyrazole ring system often contributes to "fluffy" crystal habits that are easily airborne.
-
Preparation: Place an ionizing fan or anti-static gun inside the fume hood balance enclosure.
-
Containment: Weigh into a tared vial or flask inside the hood. Do not use weighing boats that require transfer across the sash threshold.
-
Technique: Use a disposable anti-static spatula. If the powder adheres to the spatula, wipe with a Kimwipe dampened in isopropanol (do not flick).
Step 2: Reaction Setup
-
Solvent Addition: Add solvent slowly down the side of the vessel to wash residual powder into the bulk liquid.
-
Inert Atmosphere: While not strictly pyrophoric, Suzuki or Buchwald couplings using this intermediate require N₂/Ar flushing. Ensure the bubbler exhaust is vented into the hood to capture any entrained nitrile vapors.
Step 3: Emergency Spill Response
Do NOT dry sweep. Dry sweeping generates dust aerosols (H335).
-
Evacuate: Clear the immediate area.
-
PPE Up: Don Goggles + P100 Respirator + Double Nitrile Gloves.
-
Wet Method: Cover the spill with a paper towel dampened with water or PEG-400 (to reduce volatility).
-
Collect: Scoop the wet slurry into a wide-mouth jar.
-
Clean: Wipe surface with 1N NaOH (to neutralize potential hydrolysis byproducts) followed by water.
Waste Disposal & Deactivation
Proper disposal prevents the formation of toxic brominated byproducts in municipal incinerators.
Waste Segregation Table
| Waste Stream | Contents | Disposal Method |
| Solid Waste | Contaminated gloves, paper towels, solid compound. | High-Temp Incineration (Must be flagged as "Halogenated Organic"). |
| Liquid Waste A | Mother liquors (MeOH, EtOH, Water). | Halogenated Solvent Waste . Do not mix with acids. |
| Liquid Waste B | Reaction mixtures with metal catalysts (Pd, Cu). | Heavy Metal Waste (Segregated to prevent catalytic reactions in the drum). |
| Aqueous Waste | Quench layers (often basic). | Adjust pH to 7-9 before disposal into Aqueous Waste . |
Disposal Workflow
Figure 2: Waste segregation logic. Due to the bromine atom on the pyrazole ring, all liquid waste containing this compound defaults to "Halogenated" streams.
References
-
Sigma-Aldrich. (2024). Safety Data Sheet: 4-Bromo-1H-pyrazole-3-carbonitrile. Retrieved from
-
PubChem. (2024). Compound Summary: 4-Bromo-1H-pyrazole-3-carbonitrile.[1][2][3][4] National Library of Medicine.[5] Retrieved from
-
Ansell. (2022). Chemical Permeation & Degradation Guide. (Reference for Nitrile/Laminate breakthrough times). Retrieved from
-
ECHA. (2024). C&L Inventory: 4-bromo-1H-pyrazole-3-carbonitrile. European Chemicals Agency.[5][6] Retrieved from
Sources
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- 2. chemimpex.com [chemimpex.com]
- 3. 4-BROMO-1H-PYRAZOLE-3-CARBONITRILE [P58079] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]
- 4. fishersci.es [fishersci.es]
- 5. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. iclip-terneuzen.nl [iclip-terneuzen.nl]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
